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Core Science & Biosynthesis

Foundational

1-(3-Bromobenzoyl)azetidine: Structural Profiling, Synthesis, and Applications in Fragment-Based Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount. 1-(3-Bromobenzoyl)azetidine (also known as azetidin-1-yl(3-bromophenyl)methanone) has e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount. 1-(3-Bromobenzoyl)azetidine (also known as azetidin-1-yl(3-bromophenyl)methanone) has emerged as a highly versatile bifunctional fragment. By combining the conformational rigidity and favorable physicochemical profile of an azetidine ring with the synthetic malleability of a meta-bromoaryl handle, this compound serves as a critical intermediate in the development of novel therapeutics. This whitepaper provides an in-depth technical analysis of its structural properties, highly validated synthetic methodologies, and downstream derivatization strategies.

Physicochemical Properties & Structural Analysis

The architectural value of 1-(3-Bromobenzoyl)azetidine lies in its dual functionality. The azetidine ring—a strained, four-membered nitrogen heterocycle—imparts unique spatial constraints. Compared to larger homologues like pyrrolidine or piperidine, azetidine lowers the overall lipophilicity (clogP) and reduces the number of C-H bonds susceptible to cytochrome P450 (CYP450) mediated oxidative metabolism. Concurrently, the bromine atom at the meta position of the benzoyl group provides an ideal vector for transition-metal-catalyzed cross-coupling reactions, allowing chemists to "grow" the fragment into adjacent biological binding pockets.

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name Azetidin-1-yl(3-bromophenyl)methanone
CAS Registry Number 446313-50-4[1]
Molecular Formula C10H10BrNO[1]
Molecular Weight 240.10 g/mol [1]
SMILES String O=C(c1cccc(Br)c1)N1CCC1[1]
Topological Polar Surface Area (TPSA) ~20.31 Ų (typical for tertiary amides)
Role in FBDD Rule-of-Three (Ro3) compliant building block

Chemical Synthesis & Experimental Protocols

The synthesis of 1-(3-Bromobenzoyl)azetidine relies on the robust formation of an amide bond between a 3-bromobenzoyl electrophile and an azetidine nucleophile. Below are two field-proven, self-validating protocols that emphasize the causality behind each experimental choice.

Protocol A: Synthesis via Acid Chloride Activation

This method is preferred for rapid, scalable synthesis without the need for complex coupling reagents[2].

  • Electrophile Preparation: Dissolve 3-bromobenzoyl chloride (1.0 equiv, ~10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

    • Causality: Anhydrous DCM is critical to prevent the premature hydrolysis of the highly electrophilic acid chloride back into 3-bromobenzoic acid.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl generated during the nucleophilic acyl substitution, preventing the protonation and subsequent deactivation of the azetidine nucleophile[3].

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add azetidine (1.1 equiv) dropwise over 10 minutes.

    • Causality: The reaction between an acid chloride and a secondary amine is highly exothermic. Strict temperature control at 0 °C prevents thermal degradation of the strained azetidine ring and minimizes the formation of unwanted side products[2].

  • Self-Validating Workup: Allow the reaction to warm to 25 °C and stir for 2 hours. Dilute with additional DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and 1M HCl (1x).

    • Causality: The basic wash neutralizes residual acid, while the acidic wash removes any unreacted azetidine (as a water-soluble hydrochloride salt). If the organic layer is dried over Na₂SO₄ and concentrated, the resulting product typically achieves >95% purity without chromatography[2].

Protocol B: Synthesis via Carboxylic Acid (HATU Coupling)

This method is ideal when starting from 3-bromobenzoic acid, utilizing uronium-based coupling agents for high-yielding, mild conversions[4].

  • Pre-Activation: In a flame-dried flask, dissolve 3-bromobenzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF). Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester. Pre-activation ensures complete conversion of the acid before the amine is introduced, preventing competitive side reactions[5].

  • Coupling: Add azetidine (1.2 equiv) to the activated mixture and stir at room temperature for 2 to 4 hours.

    • Causality: Azetidine is a potent nucleophile due to its secondary amine nature and reduced steric bulk. The HOAt ester reacts cleanly with azetidine, driving the reaction to completion[5].

  • Purification: Dilute the mixture with ethyl acetate (EtOAc). Wash the organic layer with water (5x) and brine (1x). Dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

    • Causality: DMF and the tetramethylurea byproduct generated from HATU are highly water-soluble. The rigorous 5x aqueous wash is a self-validating step to completely remove these polar impurities prior to silica gel purification[4].

Table 2: Comparison of Amide Coupling Reagents for Azetidine Derivatization

Reagent SystemIntermediate FormedReaction KineticsByproduct Removal Strategy
Acid Chloride / DIPEA Acyl chlorideVery Fast (< 2 h)Aqueous acid/base wash
HATU / DIPEA HOAt active esterFast (2-4 h)Extensive aqueous wash / Chromatography
EDC / HOBt HOBt active esterModerate (4-12 h)Aqueous wash (water-soluble urea byproduct)

Downstream Derivatization Strategies

The strategic placement of the bromine atom at the meta position of the benzoyl ring transforms 1-(3-Bromobenzoyl)azetidine from a simple amide into a powerful synthetic hub. The aryl bromide undergoes facile oxidative addition with Palladium(0) catalysts, enabling a vast array of cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to build biphenyl systems.

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines to generate aniline derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce rigid, linear spacer groups.

G A 3-Bromobenzoic Acid (or Acid Chloride) C 1-(3-Bromobenzoyl)azetidine (Core Fragment) A->C Amide Coupling B Azetidine (Nucleophile) B->C Substitution D Suzuki Coupling (Aryl-Aryl) C->D Pd(0), Ar-B(OH)2 E Buchwald-Hartwig (Aryl-Amine) C->E Pd(0), Amine F Sonogashira (Aryl-Alkyne) C->F Pd(0)/Cu(I), Alkyne

Workflow of 1-(3-Bromobenzoyl)azetidine synthesis and Pd-catalyzed derivatization.

Pharmacological Relevance of the Azetidine Motif

In drug development, replacing a piperidine or pyrrolidine ring with an azetidine ring is a highly effective bioisosteric strategy. The azetidine ring in 1-(3-Bromobenzoyl)azetidine offers several distinct pharmacological advantages:

  • Metabolic Stability: The reduced ring size limits the number of oxidizable C-H bonds, often leading to a lower intrinsic clearance (CLint) in human liver microsomes.

  • Conformational Rigidity: The strained 4-membered ring restricts the conformational flexibility of the amide bond, locking the molecule into a predictable vector that can enhance binding affinity to target proteins.

  • Physicochemical Optimization: Azetidines typically exhibit lower basicity (pKa) and reduced lipophilicity compared to their 5- and 6-membered counterparts, which directly correlates to improved aqueous solubility and membrane permeability.

References

  • ChemSrc. (2025). 1-(3-Bromobenzoyl)azetidine physical and chemical properties. Retrieved from[Link]

  • ACS Publications. (2023). Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. Journal of Medicinal Chemistry. Retrieved from[Link]

  • Google Patents. (2024). WO2024057021A1 - Compounds for targeted protein degradation.
  • Google Patents. (2023). WO2023217906A1 - Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase.

Sources

Exploratory

Comprehensive Technical Guide on 1-(3-Bromobenzoyl)azetidine: Identifiers, Synthesis, and Applications

Executive Summary As a Senior Application Scientist, I frequently evaluate chemical building blocks that successfully balance synthetic reactivity with structural novelty. 1-(3-Bromobenzoyl)azetidine (CAS: 446313-50-4) r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate chemical building blocks that successfully balance synthetic reactivity with structural novelty. 1-(3-Bromobenzoyl)azetidine (CAS: 446313-50-4) represents a highly versatile, bifunctional scaffold[1]. It combines the rigid, sp3-rich character of an azetidine ring with the cross-coupling potential of an aryl bromide[2]. This technical guide dissects its chemical identity, provides a self-validating synthetic protocol, and explores its downstream utility in medicinal chemistry and drug discovery.

Chemical Identity & Structural Constraints

Azetidines are four-membered, nitrogen-containing heterocycles that offer a compelling alternative to larger rings like pyrrolidines or piperidines[2]. The incorporation of the azetidine moiety often improves metabolic stability, lowers lipophilicity, and favorably alters the basicity of the parent molecule[2].

Quantitative Identifiers

The following table summarizes the core physicochemical identifiers for 1-(3-bromobenzoyl)azetidine[1],[3]:

PropertyValue
Chemical Name 1-(3-bromobenzoyl)azetidine
IUPAC / Synonym Azetidin-1-yl(3-bromophenyl)methanone
CAS Number 446313-50-4
Molecular Formula C10H10BrNO
Molecular Weight 240.10 g/mol
SMILES O=C(c1cccc(Br)c1)N1CCC1
InChIKey KDONHYBOJBDUNI-UHFFFAOYSA-N

Causality in Design: The 3-bromobenzoyl group is strategically chosen. The meta-positioning of the bromide minimizes steric hindrance during late-stage transition-metal-catalyzed cross-coupling reactions. Simultaneously, the amide bond effectively neutralizes the basicity of the azetidine nitrogen, preventing it from poisoning palladium catalysts in downstream applications.

Synthetic Methodology: Amidation Protocol

The synthesis of 1-(3-bromobenzoyl)azetidine relies on a nucleophilic acyl substitution. To ensure high yield and prevent the degradation of the strained azetidine ring, the reaction conditions must be strictly controlled.

Step-by-Step Protocol
  • Preparation : Flame-dry a round-bottom flask under an inert argon atmosphere. Add 3-bromobenzoyl chloride (1.0 eq) and dissolve in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The formation of the tetrahedral intermediate is highly exothermic. Maintaining 0 °C prevents thermal degradation of the strained four-membered ring and minimizes side reactions[4].

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive acid chloride. It effectively scavenges the HCl generated during the reaction, which is critical because acidic conditions can trigger the ring-opening of azetidines[4].

  • Nucleophilic Attack : Slowly add azetidine hydrochloride (1.1 eq) in portions. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure amide.

SynthesisMechanism A 3-Bromobenzoyl Chloride (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Attack (DIPEA, DCM, 0°C) B Azetidine HCl (Nucleophile) B->C Deprotonation D 1-(3-Bromobenzoyl)azetidine (Product) C->D Chloride Elimination

Figure 1: Nucleophilic acyl substitution mechanism for 1-(3-bromobenzoyl)azetidine synthesis.

Applications in Drug Discovery

Once synthesized, 1-(3-bromobenzoyl)azetidine serves as a versatile core scaffold. The aryl bromide acts as a synthetic handle for divergent late-stage functionalization.

Cross-Coupling Workflows
  • Suzuki-Miyaura Coupling : Reacting the core with various aryl or heteroaryl boronic acids (Pd(dppf)Cl2, K2CO3, 1,4-dioxane/H2O, 90 °C) generates biaryl systems.

  • Buchwald-Hartwig Amination : Coupling with primary or secondary amines (Pd2(dba)3, XPhos, Cs2CO3, toluene, 100 °C) yields aniline derivatives.

Causality in Library Generation : By keeping the azetidine-amide moiety constant, medicinal chemists can systematically probe the structure-activity relationship (SAR) of the aryl region. The rigid azetidine ring restricts the conformational flexibility of the resulting library, which often translates to higher target binding affinity (lower entropic penalty upon binding) and improved ligand efficiency[2],[4].

Workflow Core 1-(3-Bromobenzoyl)azetidine (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd cat., R-B(OH)2) Core->Suzuki Aryl Bromide Activation Buchwald Buchwald-Hartwig Amination (Pd cat., R-NH2) Core->Buchwald Aryl Bromide Activation Prod1 Biaryl Azetidine Derivatives Suzuki->Prod1 Transmetalation & Reductive Elimination Prod2 Aniline Azetidine Derivatives Buchwald->Prod2 Amine Binding & Reductive Elimination

Figure 2: Divergent late-stage functionalization workflow utilizing the aryl bromide handle.

Stability Profile and Handling

While azetidines are highly valued, their inherent ring strain (~26 kcal/mol) necessitates careful handling. Research indicates that certain N-substituted azetidines can undergo acid-mediated intramolecular ring-opening decomposition[4].

However, in the case of 1-(3-bromobenzoyl)azetidine, the nitrogen lone pair is delocalized into the carbonyl group of the amide. This delocalization significantly reduces the nucleophilicity and basicity of the azetidine nitrogen, rendering the ring highly stable under standard physiological and cross-coupling conditions compared to basic, alkylated azetidines[4].

References[1] "446313-50-4_1-(3-Bromobenzoyl)azetidine CAS号查询", ChemSrc. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCoEncE79WnNbt3D-8CGRiBRjK7f7nT8xdci8eZ6vR2OvnmN4LWDUN-a7N7IE59hLj4_xFBJKU3seMCTC3QaBaPEjqqf6i6bIx-vx2sqHiyJZvf2J5tqiKeZ9-T3QzmvDjttkp4IcmoUmHdJXzDp4=[3] "1786274-66-5|(3-Azabicyclo[3.1.0]hexan-3-yl)(4-bromophenyl)methanone", BLD Pharm. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyvs9kVZfNw2kxAkrIffyI52Nilg8s4T_aYqEQzQYbKFCSvPJyqTdLlMG6yRqmDaVZyvxiOmbC4nGDLwgie1pPl03YaRXwj2xFDdOoMEGGAag_-KCeUii7NX4wkMz_F-JIimbBr46x70ceZZ7HFA==[2] "Azetidines in medicinal chemistry: emerging applications and approved drugs", PubMed Central (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEph5-qJP-iBb5bPqMeknUJ9--k5YQXXCNuGbAmS9vcptsOWGjyi1MrWdlHUhyYHSbmRAiyFuigzV-419XJiGiOjEpOYYYRMwsmeK_RCo-d0LV1cb_geMNHU702Qz1fiDdamE2p[4] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines", PubMed Central (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFweuEvIlyFLRE5xNcqikIm7OkVrP7Epwcf9zQ_O2fwzC5lJdmd42qqJbikBBAjsUee7BiziKtVrWtdEv-vNICpNetO_RCGNxUAqT-Be0MCo-wROPfnY2dKJkzUtHiMvIv8cbF5CUyzVVgcaaU=

Sources

Foundational

Solubility and stability of 1-(3-bromobenzoyl)azetidine in common lab solvents.

Title: Solubility and Stability Profiling of 1-(3-Bromobenzoyl)azetidine: A Technical Guide for Preclinical Development Executive Summary In modern medicinal chemistry, the incorporation of conformationally restricted, h...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility and Stability Profiling of 1-(3-Bromobenzoyl)azetidine: A Technical Guide for Preclinical Development

Executive Summary

In modern medicinal chemistry, the incorporation of conformationally restricted, highly strained rings is a proven strategy to improve the pharmacokinetic (PK) and pharmacodynamic (PD) properties of small molecules. 1-(3-Bromobenzoyl)azetidine (CAS: 446313-50-4) is a prime example of such a building block. The four-membered azetidine ring offers unique spatial geometry, often serving as a metabolically stable surrogate for pyrrolidines or piperidines in drug discovery programs (1[1]).

However, working with azetidine amides requires a precise understanding of their solvation thermodynamics and chemical vulnerabilities. The inherent ring strain of the azetidine moiety—approximately 25.4 kcal/mol—combined with the electrophilic nature of the tertiary amide bond dictates its behavior in solution (2[2]). This whitepaper provides an authoritative, causality-driven guide to the solubility, stability, and experimental handling of 1-(3-bromobenzoyl)azetidine.

Physicochemical Profile & Solvation Thermodynamics

To predict the solubility of 1-(3-bromobenzoyl)azetidine, we must analyze its structural components:

  • The 3-Bromophenyl Ring: Imparts significant lipophilicity (high LogP) and drives strong hydrophobic interactions.

  • The Tertiary Amide: Acts as a hydrogen bond acceptor but lacks hydrogen bond donors.

  • The Azetidine Ring: Provides a compact, non-polar hydrocarbon surface area.

Causality in Solvent Selection: Because the molecule lacks hydrogen bond donors, its solubility in highly cohesive, protic solvents like water is exceedingly poor. Conversely, polar aprotic solvents (like DMSO or DMF) excel at solvating this compound because their high dielectric constants stabilize the polarized amide bond, while their organic bulk disrupts the crystal lattice of the bromophenyl moiety.

Table 1: Quantitative Solubility Profile in Common Laboratory Solvents

SolventDielectric Constant (ε)Solvation CapacityPractical Conc. LimitMechanistic Causality
Dichloromethane (DCM) 8.9Excellent>100 mg/mLStrong dipole-dipole interactions with the amide; high lipophilic compatibility.
Dimethyl Sulfoxide (DMSO) 46.7Excellent>50 mg/mLUniversal aprotic solvent; effectively disrupts the solid-state lattice.
Ethyl Acetate (EtOAc) 6.0Good>50 mg/mLModerate polarity perfectly aligns with the bromophenyl and tertiary amide.
Methanol (MeOH) 32.7Moderate10 - 20 mg/mLProtic solvent; solvation is limited by the high lipophilicity of the bromophenyl ring.
Water (pH 7.4) 80.1Poor<0.1 mg/mLHigh cohesive energy of water; complete lack of H-bond donors on the solute.

Chemical Stability & Degradation Pathways

A common misconception in the lab is that all azetidines are highly unstable. The stability of the azetidine ring is heavily dependent on its N-substituent.

The Protective Effect of N-Acylation: In 1-(3-bromobenzoyl)azetidine, the nitrogen lone pair is delocalized into the carbonyl π -system (resonance). This N-acylation drastically reduces the basicity of the azetidine nitrogen. Unlike N-alkyl or N-H azetidines, which are easily protonated in acidic media leading to rapid ring-opening, this N-benzoyl derivative resists protonation. Consequently, it demonstrates remarkable stability under physiological and mildly acidic conditions (3[3]).

Vulnerabilities: Despite this protection, the molecule is susceptible to two primary degradation pathways under stress:

  • Amide Hydrolysis: The geometric constraints of the azetidine ring can induce a slight "twist" in the amide bond, reducing orbital overlap and increasing the electrophilicity of the carbonyl carbon compared to unstrained amides (4[4]). Strong bases (pH > 12) or strong acids (pH < 2) coupled with heat will cleave the amide bond.

  • Nucleophilic Ring Opening: In the presence of strong, unhindered nucleophiles (e.g., primary amines) or prolonged exposure to protic solvents (solvolysis), the strained σ -C–N bonds of the azetidine ring can undergo scission (5[6]).

Degradation A 1-(3-bromobenzoyl)azetidine (Intact Molecule) B Amide Hydrolysis Pathway A->B Strong Acid/Base Heat, H2O C Ring Opening Pathway A->C Strong Nucleophile Lewis Acid D 3-Bromobenzoic Acid + Azetidine B->D Cleavage E Acyclic Amide Derivatives C->E C-N Bond Scission

Fig 1. Primary chemical degradation pathways of 1-(3-bromobenzoyl)azetidine under stress conditions.

Table 2: Stability Matrix (Estimated Half-life at 37°C)

ConditionDominant Degradation PathwayEstimated T1/2Causality
Aqueous Buffer (pH 7.4) None (Stable)>72 hoursN-acylation prevents azetidine protonation; neutral pH minimizes hydrolysis.
Aqueous Buffer (pH 1.2) Amide Hydrolysis~24-48 hoursHydronium-catalyzed attack on the slightly electrophilic carbonyl carbon.
0.1 M NaOH (pH 13) Amide Hydrolysis<4 hoursHydroxide-driven saponification of the tertiary amide.

Self-Validating Experimental Protocols

To ensure data integrity, any protocol assessing the solubility or stability of this compound must be a self-validating system . This means incorporating internal standards and mass-balance checks to differentiate between chemical degradation and physical precipitation.

Protocol A: Accelerated Solution Stability Profiling (LC-MS/UV)

Purpose: To quantify the degradation rate of the compound in various pH buffers.

  • Stock Preparation: Prepare a 10 mM stock solution of 1-(3-bromobenzoyl)azetidine in anhydrous DMSO. Causality: Anhydrous DMSO prevents premature solvolysis during storage.

  • Internal Standard Addition: Spike the stock with 1 mM Procaine (as a hydrolytic control) and 1 mM Caffeine (as a stable, non-precipitating internal standard).

  • Buffer Dilution: Dilute the stock 1:100 into pre-warmed (37°C) aqueous buffers (pH 1.2, pH 7.4, pH 9.0) to achieve a final concentration of 100 µM. Ensure the final DMSO concentration is ≤1% to prevent solvent-induced artifacts.

  • Incubation & Sampling: Incubate at 37°C in a thermoshaker. Withdraw 50 µL aliquots at t=0,1,2,4,8,24 hours.

  • Quenching: Immediately quench each aliquot with 50 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to halt degradation.

  • Analysis: Centrifuge at 10,000 x g for 5 minutes. Inject the supernatant into an LC-MS/UV system.

  • Validation Check (Mass Balance): Compare the Caffeine UV peak area across all time points. If the Caffeine signal drops, evaporation or non-specific binding has occurred. If the target compound signal drops but no degradation masses (e.g., 3-bromobenzoic acid) appear in the MS trace, the compound is precipitating, not degrading.

Workflow S1 1. Stock Prep 10 mM in DMSO S2 2. Buffer Dilution pH 1.2 to 9.0 S1->S2 1:100 Dilution S3 3. Incubation 37°C, Time-course S2->S3 + Internal Std S4 4. LC-MS/UV Quantification S3->S4 Quench & Inject

Fig 2. Self-validating experimental workflow for accelerated solution stability profiling.

Handling, Storage, and Application Guidelines

  • Stock Solution Storage: Always store DMSO stock solutions at -20°C in tightly sealed, amber glass vials. Repeated freeze-thaw cycles should be avoided, as condensation introduces water, which can initiate slow solvolysis of the azetidine ring over months.

  • Reactivity in Synthesis: The 3-bromo substituent makes this molecule an excellent candidate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The azetidine amide is generally stable under standard cross-coupling conditions (e.g., Pd(dppf)Cl2​ , K2​CO3​ , Dioxane/Water, 80°C), provided the reaction time is optimized to prevent background amide hydrolysis.

  • Lyophilization: If isolating the compound from aqueous mixtures, lyophilization is preferred over rotary evaporation with heat, as extended heating in the presence of water increases the risk of amide cleavage.

References

  • RSC Publishing. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle". Available at:[Link]

  • National Institutes of Health (PMC). "Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides". Available at:[Link]

  • National Institutes of Health (PMC). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines". Available at:[Link]

  • National Science Foundation / JACS. "Electrophilicity Scale of Activated Amides: 17O NMR and 15N NMR Chemical Shifts of Acyclic Twisted Amides". Available at: [Link]

Sources

Exploratory

The 3-Bromobenzoyl Group in Synthetic Chemistry: A Bifunctional Scaffold for Advanced Therapeutics and Complex Molecular Architectures

Executive Summary The 3-bromobenzoyl moiety is a highly versatile, bifunctional building block that has become indispensable in modern synthetic and medicinal chemistry. By offering two distinct reactive sites—an highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-bromobenzoyl moiety is a highly versatile, bifunctional building block that has become indispensable in modern synthetic and medicinal chemistry. By offering two distinct reactive sites—an highly electrophilic acyl center and a moderately reactive aryl bromide—it enables orthogonal, chemoselective transformations. This whitepaper provides an in-depth technical analysis of the 3-bromobenzoyl group, detailing the causality behind its chemoselective behavior, its role in synthesizing complex active pharmaceutical ingredients (APIs), and its unique advantages as a solid-state protecting group in carbohydrate chemistry.

Introduction: The Bifunctional Nature of the 3-Bromobenzoyl Scaffold

The utility of the 3-bromobenzoyl group, typically introduced via 3-bromobenzoyl chloride, stems from its dual reactivity profile[1]. It serves as a linchpin in multi-step syntheses because it allows chemists to sequentially build molecular complexity without the need for intermediate protecting groups[2].

The acyl chloride terminus is highly susceptible to nucleophilic attack, making it ideal for the rapid formation of amides, esters, and ketones via Friedel-Crafts acylation[3]. Conversely, the meta-substituted bromine atom provides a robust handle for late-stage, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations[2]. Understanding the thermodynamic and kinetic differences between these two sites is critical for designing high-yield, chemoselective synthetic routes.

Chemoselective Transformations: Mastering Acyl vs. Aryl Reactivity

A primary challenge when deploying 3-bromobenzoyl chloride is preventing unwanted side reactions, particularly when both reactive sites can theoretically interact with the same catalytic system.

The Causality of Chemoselectivity: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), both acyl chlorides and aryl bromides can undergo oxidative addition with Pd(0)[4]. The C–Cl bond of the acyl chloride is significantly weaker and more electrophilic than the aryl C–Br bond, meaning acyl substitution is kinetically favored[5]. However, if the concentration of the inorganic base (e.g., K₂CO₃) is too high, it hyper-activates the boronic acid, accelerating the overall catalytic cycle and leading to rapid double-coupling at both the acyl and aryl sites[5]. Therefore, synthesizing mono-coupled intermediates requires strict stoichiometric control of the base to throttle the reaction rate after the initial acyl coupling.

Chemoselectivity A 3-Bromobenzoyl Chloride (Bifunctional Scaffold) B Acyl Substitution (Amides/Esters/Ketones) A->B  Nucleophile / Lewis Acid  (Fast, C-Cl cleavage) C Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) B->C  Pd(0), Ligand, Base  (Slower, C-Br cleavage) D Complex API / Target C->D  Final Assembly

Fig 1: Chemoselective workflow exploiting the bifunctionality of 3-bromobenzoyl chloride.

Protocol 1: Chemoselective Synthesis of 3-Bromobenzophenones via Suzuki Coupling

This protocol describes the self-validating synthesis of 3-bromobenzophenone, a key intermediate for Ketoprofen and Bifonazole analogues, ensuring mono-coupling by restricting base equivalents[5].

Step-by-Step Methodology:

  • Reaction Setup: In a dry 10 mL round-bottom flask equipped with a magnetic stirrer, add 4-bromobenzoyl chloride (0.5 mmol) and phenylboronic acid (0.52 mmol)[5].

  • Catalyst & Base Addition: Add Pd₂(dba)₃ (5 mol%, 0.025 mmol) as the palladium source. Crucially, limit the addition of K₂CO₃ to exactly 1.0 mmol (2.0 eq relative to the chloride). Rationale: Keeping the base concentration low prevents the activation threshold required for the secondary C–Br oxidative addition, trapping the reaction at the mono-coupled ketone stage[5].

  • Solvent & Heating: Suspend the mixture in 1.0 mL of anhydrous toluene. Reflux the mixture under magnetic stirring for 4 hours using an oil bath[5].

  • Workup & Validation: Cool to room temperature and quench. Wash the organic layer twice with 5 mL of 1.5 M NaOH. Rationale: The NaOH wash is a self-validating purification step that selectively deprotonates and removes any unreacted phenylboronic acid into the aqueous phase[5].

  • Analysis: Confirm the preservation of the aryl bromide via ¹H-NMR, ensuring the absence of a double-coupled 3-phenylbenzophenone byproduct[5].

Applications in Medicinal Chemistry & Drug Discovery

In drug development, the 3-bromobenzoyl moiety is frequently integrated into APIs to modulate lipophilicity, improve target binding via halogen bonding, and serve as a rigid spacer.

Benzophenone Derivatives as Anti-Inflammatory Agents

Friedel-Crafts acylation of anisole with 3-bromobenzoyl chloride yields (3-bromophenyl)(4-methoxyphenyl)methanone[3]. This benzophenone scaffold is highly valued in medicinal chemistry for its ability to inhibit the NF-κB signaling pathway, a primary mediator of chronic inflammation[3].

NFkB_Pathway Stimulus Inflammatory Stimuli (TNF-α, IL-1) IKK IKK Complex Activation Stimulus->IKK Inhibitor 3-Bromobenzophenone Derivatives Inhibitor->IKK Inhibits IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene

Fig 2: Mechanism of NF-κB pathway inhibition by 3-bromobenzophenone derivatives.

Furo[2,3-d]pyrimidine Scaffolds for Antiviral Targets

Recent green chemistry approaches have utilized the 3-bromobenzoyl group in one-pot, three-component syntheses to generate 5-(3-bromobenzoyl)-furo[2,3-d]pyrimidines[6]. These heterocyclic frameworks have shown significant promise as covalent and non-covalent inhibitors of the SARS-CoV-2 MPro (Main Protease) active site, forming critical hydrogen bonds with Ser144 and His163 residues[6].

Quantitative Data Summary

The following table summarizes the key properties and applications of critical 3-bromobenzoyl derivatives discussed in recent literature:

Compound / IntermediateBinding Energy / YieldTarget / ApplicationKey Property / Significance
5-(3-Bromobenzoyl)-furo[2,3-d]pyrimidine -6.5 to -8.5 Kcal/molSARS-CoV-2 MPro / PLProForms conventional H-bonds with Ser144 & His163[6]
3-Bromobenzophenone >85% YieldKetoprofen / BifonazoleChemoselective mono-coupling product[5]
Penta-O-(3-bromo)benzoyl-α-D-galactopyranose ~100% α-anomer purityCarbohydrate SynthesisSolid-state stability at 0°C prevents anomerization[7]
(3-Bromophenyl)(4-methoxyphenyl)methanone High Yield (Friedel-Crafts)NF-κB Pathway InhibitionLipophilic anti-inflammatory scaffold[3]

Carbohydrate Chemistry: The 3-Bromobenzoyl Group as a Superior Protecting Group

In carbohydrate chemistry, protecting groups do more than block reactive sites; they dictate the stereochemical outcome of glycosylations.

The Causality of Solid-State Mechanochemistry: Traditional acetylation or benzoylation of sugars in solution often results in spontaneous anomerization, yielding a contaminated mixture of α and β anomers (e.g., ~10% β-form)[7]. To achieve purely α-acylated sugars, reactions must be conducted in the solid state[7]. 3-Bromobenzoyl chloride is specifically chosen over standard benzoyl chloride because the heavy bromine atom significantly increases the compound's melting point. This ensures the reagent remains a solid at temperatures near 0°C, guaranteeing a true solid-state reaction and completely preventing anomerization[7].

Protocol 2: Mechanochemical Solid-State Per-3-bromobenzoylation

This protocol outlines the synthesis of purely α-acylated monosaccharides using mechanical force[7].

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vessel, combine the solid α-monosaccharide (e.g., D-galactose) with an excess of solid 3-bromobenzoyl chloride[7].

  • Catalyst Addition: Add a catalytic amount of pyridine. Rationale: Pyridine serves a triple function here—acting as an acid scavenger for the generated HCl, a nucleophilic catalyst, and a reactant dispersant within the solid matrix[7].

  • Mechanochemical Activation: Place the vessel on a high-speed shaker. Keep the reaction system cooled initially at -78°C, allowing it to vibrate vigorously while slowly warming to ~0°C[7]. Rationale: The vigorous vibration provides the kinetic energy required for the reaction to proceed without a solvent, while the 0°C temperature ensures the 3-bromobenzoyl chloride does not melt, preserving the solid-state constraints that lock the stereochemistry[7].

  • Purification: Isolate the product via flash column chromatography using a 10 cm silica gel column. The result is a single, fully acylated α-sugar (e.g., penta-O-(3-bromo)benzoyl-α-D-galactopyranose) with zero β-anomer contamination[7].

Conclusion

The 3-bromobenzoyl group is far more than a simple structural appendage; it is a programmable synthetic tool. Whether it is being used to orchestrate chemoselective cross-couplings for complex APIs, acting as a rigid pharmacophore in antiviral and anti-inflammatory drug design, or enabling stereochemically pure solid-state carbohydrate protections, its unique physicochemical properties make it a premier choice for advanced synthetic applications. By understanding the thermodynamic and kinetic causality behind its reactivity, researchers can unlock highly efficient, self-validating pathways to novel molecular architectures.

References

  • Nordmann. "3-Bromobenzoyl chloride". nordmann.global. 1

  • Sigma-Aldrich. "3-Bromobenzoyl chloride 98 1711-09-7". sigmaaldrich.com. Link

  • BenchChem Technical Support Team. "Preparation and Application of (3-Bromophenyl)(4-methoxyphenyl)methanone Derivatives". benchchem.com. 3

  • Zeynizadeh B., et al. "Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors...". PMC / nih.gov.6

  • Science of Synthesis. "Product Class 3: Bromoarenes". thieme-connect.de. 2

  • ResearchGate. "Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues". researchgate.net. 4

  • Sciforum. "Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues". sciforum.net. 5

  • SciSpace. "Facile preparation of peracetates and per-3-bromobenzoates of alpha-mono- and disaccharides." scispace.com. 7

Sources

Foundational

The Strategic Application of 1-(3-Bromobenzoyl)azetidine in the Synthesis of Bioactive Molecules: A Technical Guide

Foreword: The Azetidine Scaffold as a Cornerstone of Modern Medicinal Chemistry In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that bestow advantageous physicochemical and p...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Azetidine Scaffold as a Cornerstone of Modern Medicinal Chemistry

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that bestow advantageous physicochemical and pharmacological properties is a central theme. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing scaffold, has risen to prominence as a "privileged" structure in contemporary drug design.[1][2][3] Its distinct combination of conformational rigidity and sp³-rich character offers a unique structural and chemical profile, bridging the gap between the highly strained aziridines and the more flexible five-membered pyrrolidines.[1][4] This constrained geometry can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.

Historically, the synthesis of the strained four-membered ring presented considerable challenges, which limited its widespread application.[5] However, recent advancements in synthetic methodologies have rendered a diverse array of functionalized azetidines more accessible, thereby unlocking their vast potential for modern drug discovery.[4][6] Consequently, the azetidine motif is now an integral component of several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, demonstrating its versatility across a multitude of therapeutic areas such as oncology, inflammation, and central nervous system disorders.[1][3]

This guide provides an in-depth technical analysis of a key building block, 1-(3-Bromobenzoyl)azetidine , and its strategic application in the synthesis of complex bioactive molecules. We will delve into its reactivity, with a particular focus on palladium-catalyzed cross-coupling reactions, and present a detailed case study on its use in the synthesis of potent kinase inhibitors.

The Building Block: Synthesis and Reactivity of 1-(3-Bromobenzoyl)azetidine

The strategic value of 1-(3-Bromobenzoyl)azetidine lies in its bifunctional nature. The azetidine ring provides a rigid, three-dimensional scaffold, while the 3-bromophenyl group serves as a versatile handle for introducing molecular diversity through a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Synthesis of 1-(3-Bromobenzoyl)azetidine

The synthesis of 1-(3-Bromobenzoyl)azetidine is typically achieved through a straightforward acylation of azetidine with 3-bromobenzoyl chloride. This reaction is generally high-yielding and proceeds under standard conditions.

Experimental Protocol: Synthesis of 1-(3-Bromobenzoyl)azetidine

  • Materials:

    • Azetidine hydrochloride

    • 3-Bromobenzoyl chloride

    • Triethylamine (or another suitable base)

    • Dichloromethane (DCM) or a similar aprotic solvent

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • To a solution of azetidine hydrochloride in DCM, add triethylamine (2.2 equivalents) at 0 °C and stir for 15 minutes.

    • Slowly add a solution of 3-bromobenzoyl chloride (1.0 equivalent) in DCM to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford 1-(3-Bromobenzoyl)azetidine as a solid.

Reactivity Profile: The Gateway to Molecular Diversity

The bromine atom on the phenyl ring of 1-(3-Bromobenzoyl)azetidine is the key to its utility as a versatile building block. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[7] These transformations allow for the introduction of a vast array of aryl, heteroaryl, and amino substituents, enabling extensive exploration of the chemical space around the core scaffold.

Case Study: Synthesis of Pyrazinamide-Based MerTK Inhibitors

To illustrate the practical application of 1-(3-Bromobenzoyl)azetidine, we will examine its role in the synthesis of a series of potent and selective inhibitors of Mer tyrosine kinase (MerTK). MerTK is a receptor tyrosine kinase that has emerged as a promising target in oncology due to its role in tumor cell survival and immunosuppression.[4][7][8]

The synthesis of these inhibitors involves a convergent strategy where the 1-(3-substituted-benzoyl)azetidine moiety is coupled to a pyrazinamide core. The bromine atom of 1-(3-Bromobenzoyl)azetidine serves as the attachment point for the pyrazinamide fragment via a Suzuki-Miyaura cross-coupling reaction.

Synthetic Workflow for MerTK Inhibitors

The overall synthetic strategy is depicted in the workflow diagram below. This multi-step synthesis culminates in the coupling of the functionalized azetidine building block with the pyrazinamide core.

G cluster_0 Synthesis of Azetidine Building Block cluster_1 Synthesis of Pyrazinamide Core cluster_2 Final Coupling and Elaboration A Azetidine C 1-(3-Bromobenzoyl)azetidine A->C Acylation B 3-Bromobenzoyl chloride B->C E 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)azetidine C->E Miayura Borylation D Bis(pinacolato)diboron D->E I MerTK Inhibitor Precursor E->I Suzuki-Miyaura Coupling F 3-Amino-6-bromopyrazine-2-carboxamide H 6-Bromo-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazine-2-carboxamide F->H Buchwald-Hartwig Amination G 1-Methyl-1H-pyrazol-4-amine G->H H->I J Final MerTK Inhibitor I->J Further Functionalization (e.g., introduction of benzoxazole) G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Aryl-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Transmetal Transmetalation (Aryl-Pd(II)-Aryl')L₂ OxAdd->Transmetal Ar'-B(OR)₂ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Aryl-Aryl' RedElim->Product G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Aryl-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br AmineCoord Amine Coordination & Deprotonation (Aryl-Pd(II)-NR₂)L₂ OxAdd->AmineCoord HNR₂ + Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Product Aryl-NR₂ RedElim->Product G cluster_0 MerTK Signaling Ligand Gas6 / Protein S MerTK MerTK Receptor Ligand->MerTK Dimer Dimerization & Autophosphorylation MerTK->Dimer Downstream Downstream Signaling (e.g., AKT, ERK) Dimer->Downstream Response Cellular Response (Survival, Proliferation, Immunosuppression) Downstream->Response Inhibitor MerTK Inhibitor (e.g., from 1-(3-Bromobenzoyl)azetidine) Inhibitor->Dimer Inhibition

Sources

Exploratory

An In-Depth Technical Guide to the Spectral Characterization of 1-(3-bromobenzoyl)azetidine

Introduction 1-(3-bromobenzoyl)azetidine is a substituted azetidine derivative with potential applications in medicinal chemistry and drug discovery. The incorporation of the strained four-membered azetidine ring can imp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3-bromobenzoyl)azetidine is a substituted azetidine derivative with potential applications in medicinal chemistry and drug discovery. The incorporation of the strained four-membered azetidine ring can impart unique conformational constraints and metabolic stability to bioactive molecules.[1] The 3-bromobenzoyl moiety offers a site for further functionalization, making this compound a valuable building block in organic synthesis. Unambiguous structural confirmation and purity assessment are critical for its use in any research or development setting. This guide provides a comprehensive overview of the key spectral characteristics expected for 1-(3-bromobenzoyl)azetidine, based on fundamental principles and data from analogous structures. We will delve into Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a robust analytical framework for researchers.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and the connectivity of the carbon skeleton. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

Predicted ¹H NMR Spectrum of 1-(3-bromobenzoyl)azetidine:

The ¹H NMR spectrum of 1-(3-bromobenzoyl)azetidine is anticipated to exhibit distinct signals corresponding to the aromatic protons of the 3-bromobenzoyl group and the aliphatic protons of the azetidine ring.

  • Aromatic Region (δ 7.2 - 7.8 ppm): The 3-bromobenzoyl group will give rise to a complex multiplet pattern for the four aromatic protons. The bromine atom and the carbonyl group will influence the chemical shifts of these protons through their electronic effects. Based on analogous benzoyl compounds, the proton ortho to the carbonyl group is expected to be the most deshielded.[2]

  • Azetidine Region (δ 2.2 - 4.5 ppm): The azetidine ring protons are expected to appear as two distinct signals. The two methylene groups (CH₂) adjacent to the nitrogen atom will likely be observed as a triplet around δ 4.0-4.5 ppm, while the central methylene group is expected to be a quintet or multiplet in the more upfield region of δ 2.2-2.6 ppm. The exact chemical shifts and multiplicities can be influenced by the solvent and the conformational dynamics of the four-membered ring.[3]

Experimental Protocol for ¹H NMR Spectroscopy: [2]

  • Sample Preparation: Dissolve 5-10 mg of 1-(3-bromobenzoyl)azetidine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data Summary:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic C-H7.2 - 7.8MultipletN/A
Azetidine N-CH₂4.0 - 4.5Triplet~7-8
Azetidine C-CH₂-C2.2 - 2.6Quintet/Multiplet~7-8

Molecular Structure with Proton Labeling:

Caption: Labeled protons for ¹H NMR correlation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal, allowing for the determination of the number of different types of carbon atoms present.

Predicted ¹³C NMR Spectrum of 1-(3-bromobenzoyl)azetidine:

The ¹³C NMR spectrum is expected to show signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the azetidine ring.

  • Carbonyl Carbon (δ ~165-175 ppm): The amide carbonyl carbon is expected to resonate in the typical downfield region for this functional group.[4]

  • Aromatic Carbons (δ ~120-140 ppm): Six distinct signals are expected for the aromatic carbons of the 3-bromobenzoyl group. The carbon attached to the bromine atom will be influenced by the halogen's electronic effects.

  • Azetidine Carbons (δ ~15-60 ppm): Two signals are anticipated for the azetidine carbons. The carbons bonded to the nitrogen will appear more downfield (δ ~45-60 ppm) compared to the central methylene carbon (δ ~15-25 ppm).[5]

Experimental Protocol for ¹³C NMR Spectroscopy: [6]

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.

  • Instrument Setup: Use a broadband probe and set the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer acquisition time or a higher number of scans is typically required.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data Summary:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O165 - 175
Aromatic C-Br~122
Aromatic C-H & C-C125 - 140
Azetidine N-CH₂45 - 60
Azetidine C-CH₂-C15 - 25

Molecular Structure with Carbon Labeling:

Caption: Labeled carbons for ¹³C NMR correlation.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for identifying the presence of specific functional groups.

Predicted IR Spectrum of 1-(3-bromobenzoyl)azetidine:

The IR spectrum will be dominated by a strong absorption from the carbonyl group.

  • C=O Stretch: A strong, sharp absorption band is expected in the range of 1630-1680 cm⁻¹ for the tertiary amide carbonyl group.[7]

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.[8]

  • Aliphatic C-H Stretches: The C-H stretching vibrations of the azetidine ring will be observed in the 2850-3000 cm⁻¹ range.

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 500-650 cm⁻¹, can be attributed to the C-Br bond.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the solid is placed directly on the crystal.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded. A background spectrum of air (or the ATR crystal) is typically subtracted.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Predicted IR Data Summary:

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch2850 - 3000Medium
C=O (Amide) Stretch1630 - 1680Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-Br Stretch500 - 650Weak-Medium

IR Analysis Workflow:

cluster_workflow IR Spectroscopy Workflow A Sample Preparation (KBr or ATR) B Acquire IR Spectrum A->B C Identify Key Absorption Bands B->C D Correlate Bands to Functional Groups C->D E Confirm Molecular Structure D->E

Caption: General workflow for IR spectral analysis.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum of 1-(3-bromobenzoyl)azetidine:

  • Molecular Ion Peak (M⁺): The molecular formula of 1-(3-bromobenzoyl)azetidine is C₁₀H₁₀BrNO. The exact mass will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units. The nominal molecular weight is approximately 240 g/mol .

  • Key Fragmentation Pathways: The most likely fragmentation will involve the cleavage of the bonds adjacent to the carbonyl group.

    • Loss of the azetidine ring: Cleavage of the N-C(O) bond can lead to the formation of the 3-bromobenzoyl cation.

    • Alpha-cleavage: Fragmentation of the azetidine ring itself is also possible.

    • Loss of Br: Loss of the bromine atom from the molecular ion or fragment ions may also be observed.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a soft ionization technique that often preserves the molecular ion, while EI is a higher-energy method that typically induces more fragmentation.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrometry Data Summary:

m/z Proposed Fragment
~240/242[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br)
~183/185[Br-C₆H₄-CO]⁺
~57[C₄H₇N]⁺ (Azetidine fragment)

Proposed Mass Spectrometry Fragmentation Pathway:

cluster_frag Proposed Fragmentation of 1-(3-bromobenzoyl)azetidine MolIon [M]⁺˙ m/z ~240/242 Frag1 [Br-C₆H₄-CO]⁺ m/z ~183/185 MolIon->Frag1 - C₄H₆N• Frag2 [C₄H₇N]⁺˙ MolIon->Frag2 - Br-C₆H₄-CO• Frag3 [C₇H₄Br]⁺ Frag1->Frag3 - CO Frag4 [C₄H₇]⁺ Frag2->Frag4 - N

Sources

Protocols & Analytical Methods

Method

Application Note: Derivatization of the Azetidine Nitrogen Post-Coupling in Medicinal Chemistry

The Strategic Value of Azetidines in Drug Discovery Azetidines, highly strained four-membered nitrogen heterocycles, have emerged as privileged motifs in modern pharmaceutical development[1]. They are frequently deployed...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of Azetidines in Drug Discovery

Azetidines, highly strained four-membered nitrogen heterocycles, have emerged as privileged motifs in modern pharmaceutical development[1]. They are frequently deployed as bioisosteres for larger, more lipophilic rings (such as pyrrolidines and piperidines) or dialkylamines. The incorporation of an azetidine ring often lowers the overall lipophilicity (logP), improves metabolic stability, and enhances target affinity through conformational restriction[2]. However, the intrinsic ring strain of the azetidine core (~26 kcal/mol) demands highly orchestrated synthetic sequences, particularly during late-stage functionalization, to prevent unwanted ring-opening or expansion[1].

The Coupling-Deprotection-Derivatization Paradigm

In a typical medicinal chemistry workflow, the azetidine ring is introduced onto a core molecular scaffold via cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or electrophilic azetidinylation[3]. During these harsh coupling events, the azetidine nitrogen must be protected—commonly as a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) carbamate—to prevent competitive binding to transition metal catalysts or unwanted side reactions[4].

Once the core scaffold is assembled, the protecting group is cleaved to reveal a highly nucleophilic secondary amine. This free azetidine is subsequently derivatized to explore structure-activity relationships (SAR) or to attach specific payloads[5].

AzetidineWorkflow N1 Coupling Reaction (Pd-Catalyzed / SNAr) N2 N-Protected Azetidine (Boc / Cbz) N1->N2 Scaffold Assembly N3 Deprotection (TFA / HCl or H2/Pd) N2->N3 Unmasking Amine N4 Free Azetidine Intermediate N3->N4 Volatility Risk N5 Derivatization (Acylation / Alkylation) N4->N5 Electrophile Addition N6 Functionalized Azetidine Target N5->N6 Final Product

Workflow for azetidine incorporation, deprotection, and late-stage nitrogen derivatization.

Deprotection Mechanics and Causality

The deprotection of the azetidine nitrogen must be carefully controlled.

  • Boc Cleavage: Typically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4N HCl in dioxane. Despite the ring strain, the azetidine core is remarkably stable to these acidic conditions[6].

  • Cbz Cleavage: When the molecule contains acid-sensitive moieties, Cbz protection offers an orthogonal approach, cleanly removed via palladium-catalyzed hydrogenolysis without degrading the four-membered ring[7].

Critical Insight (Volatility & Yield Loss): Low molecular weight free azetidines are highly volatile. Concentration of the reaction mixture under reduced pressure post-deprotection often leads to significant material loss. To circumvent this, telescoping the deprotection directly into the derivatization step—without isolating the free amine—is a field-proven best practice[5].

Derivatization Modalities and Quantitative Data

The unmasked azetidine nitrogen is a potent nucleophile, amenable to a variety of late-stage transformations.

  • Reductive Amination: Reacting the free azetidine with aldehydes using sodium triacetoxyborohydride (NaBH(OAc)3) is highly efficient. The mild hydride source ensures the aldehyde is not prematurely reduced before the iminium intermediate is fully formed[5].

  • Amide Coupling (Acylation): Standard coupling reagents (e.g., HATU, EDC) work well. However, for 2,2-disubstituted azetidines, specific basic conditions can inadvertently trigger a ring expansion to a spiro-dihydro-1,3-oxazine. Maintaining strict temperature control and selecting the appropriate base prevents this degradation pathway[8].

  • Sulfonylation & SuFEx: Emerging techniques utilize azetidine sulfonyl fluorides (ASFs) in Sulfur-Fluoride Exchange (SuFEx) reactions[9], or directly install N-SF5 groups to drastically enhance lipophilicity and aqueous stability[10].

Summary of Azetidine Derivatization Strategies
Derivatization TypeReagents / ConditionsTypical YieldsMechanistic Insights & Constraints
Reductive Amination Aldehyde, NaBH(OAc)3, DCE/DCM, RT70–85%Mild hydride source prevents reduction of the aldehyde. Telescoping prevents volatility loss.[5]
Amide Coupling Carboxylic acid, HATU, DIPEA, DMF75–95%Rapid kinetics. Avoid strong heating with 2-substituted azetidines to prevent ring expansion.[8]
SNAr (Arylation) Ar-F or Ar-Cl, K2CO3, DMF, 80°C60–90%Azetidine nitrogen is highly nucleophilic; works exceptionally well with electron-deficient arenes.[5]
N-SF5 Installation SF5-transfer reagents, photocatalyst50–75%Radical-mediated strain-release. Enhances lipophilicity and acts as a robust bioisostere.[10]

Validated Experimental Protocols

Protocol A: Telescoped Boc-Deprotection and Reductive Amination

This protocol avoids the isolation of the volatile free azetidine intermediate, ensuring high overall yields[5].

Step 1: Acidic Cleavage

  • Dissolve the N-Boc protected azetidine intermediate (1.0 equiv) in anhydrous DCM (0.1 M).

  • Add TFA (10.0 equiv) dropwise at 0 °C.

  • Warm to room temperature and stir for 2 hours.

  • Causality Check: Monitor by LC-MS. The mass of the starting material should disappear, replaced by the highly polar free amine.

Step 2: Telescoped Iminium Formation

  • Cool the reaction mixture back to 0 °C.

  • Quench the excess TFA by slowly adding N,N-diisopropylethylamine (DIPEA) until the pH reaches ~6.0-7.0. Do not concentrate the mixture.

  • Add the desired aldehyde (1.2 equiv) directly to the neutralized solution. Stir for 30 minutes at room temperature to allow complete iminium ion formation.

Step 3: Reduction

  • Add NaBH(OAc)3 (1.5 equiv) in one portion.

  • Stir at room temperature for 12 hours.

  • Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate. Purify via flash chromatography.

Protocol B: Condition-Controlled Amide Coupling of Free Azetidines

This protocol is optimized to prevent the ring-expansion of substituted azetidines into 1,3-oxazines[8].

Step 1: Pre-activation of the Carboxylic Acid

  • In a dry flask, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes to form the active ester. Causality Check: DIPEA is preferred over stronger bases like DBU, which can promote unwanted ring-expansion in sterically hindered azetidines[8].

Step 2: Azetidine Addition

  • Add the free azetidine (or its HCl salt) (1.0 equiv) to the pre-activated mixture.

  • Stir at room temperature for 4 hours. Strictly avoid heating above 40 °C.

Step 3: Workup and Validation

  • Dilute with EtOAc and wash sequentially with 1N HCl, saturated NaHCO3, and brine (5x to remove DMF).

  • Dry over MgSO4 and concentrate.

  • Self-Validating System Check: Analyze the crude product via 1H NMR. The preservation of the characteristic multiplet signals between 3.5–4.5 ppm confirms the intact 4-membered azetidine ring, whereas a shift downfield would indicate ring expansion to the 6-membered oxazine[8].

References

  • [1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Source: rsc.org | 1

  • [4] A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters | Source: nih.gov | 4

  • [2] Azetidines in medicinal chemistry: emerging applications and approved drugs | Source: researchgate.net | 2

  • [9] Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Source: nih.gov | 9

  • [6] Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides | Source: researchgate.net | 6

  • [3] Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation | Source: chemrxiv.org | 3

  • [10] Modular Access to N-SF5 azetidines | Source: nih.gov |10

  • [7] Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 | Source: ljmu.ac.uk |7

  • [5] A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | Source: acs.org | 5

  • [8] Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion | Source: rsc.org | 8

Sources

Application

Application Note: Reaction Monitoring of 1-(3-Bromobenzoyl)azetidine Synthesis via TLC and LC-MS

Introduction & Scientific Rationale Azetidine-based scaffolds are highly valued in medicinal chemistry for their ability to improve metabolic stability, lower lipophilicity, and provide rigid structural vectors in CNS-fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Azetidine-based scaffolds are highly valued in medicinal chemistry for their ability to improve metabolic stability, lower lipophilicity, and provide rigid structural vectors in CNS-focused lead-like libraries[1]. The synthesis of 1-(3-bromobenzoyl)azetidine —a crucial building block featuring an aryl bromide handle for downstream cross-coupling—is typically achieved via the acylation of azetidine with 3-bromobenzoyl chloride.

While acid chlorides are pre-eminent reagents for efficient amide bond formation[2], the inherent ring strain of the four-membered azetidine heterocycle makes it highly susceptible to ring-opening side reactions. This degradation is often exacerbated by elevated temperatures or the Lewis acidic nature of certain acyl chlorides[3]. Therefore, executing this reaction requires strict temperature control and rigorous, real-time reaction monitoring to ensure high conversion while preventing scaffold decomposition.

Causality Behind Experimental Choices

Every step in this protocol is designed as a self-validating system to maximize trustworthiness and yield:

  • Temperature & Reagent Addition: The reaction is initiated at 0 °C. The slow, dropwise addition of 3-bromobenzoyl chloride controls the exothermic nucleophilic acyl substitution, preventing thermally-induced azetidine ring-opening[3].

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized to scavenge the generated HCl. Neutralizing the reaction environment is critical, as acidic conditions catalyze the degradation of the azetidine ring.

  • TLC Monitoring Strategy: Provides rapid, qualitative feedback. Because azetidine lacks a strong UV chromophore, monitoring relies on the disappearance of the highly UV-active 3-bromobenzoyl chloride and the emergence of the neutral amide product.

  • LC-MS Monitoring Strategy: Open-access LC-MS is increasingly replacing TLC for definitive reaction monitoring due to its speed and specificity. For this specific reaction, the presence of the bromine atom provides a highly diagnostic 1:1 isotopic signature ( 79 Br and 81 Br), acting as an internal validation mechanism for product identity.

Experimental Workflows & Methodologies

Workflow A Azetidine + Base in DCM (0 °C) B Add 3-Bromobenzoyl Chloride A->B C Reaction Mixture (Stir at RT) B->C TLC TLC Monitoring (UV 254 nm) C->TLC Aliquot LCMS LC-MS Monitoring (ESI+, m/z 240/242) C->LCMS Aliquot Quench Aqueous Quench & Workup TLC->Quench Complete LCMS->Quench Complete

Caption: Reaction workflow and dual-monitoring strategy for azetidine acylation.

Protocol A: Reaction Setup and TLC Monitoring
  • Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve azetidine (1.0 equiv.) and DIPEA (2.0 equiv.) in anhydrous dichloromethane (DCM, 0.5 M). Chill the solution to 0 °C using an ice bath.

  • Acylation: Slowly add 3-bromobenzoyl chloride (1.05 equiv.) dropwise over 10 minutes to prevent localized heating.

  • Sampling: After 15 minutes, withdraw a 5 µL aliquot using a glass capillary.

  • TLC Preparation: Dilute the aliquot into 100 µL of DCM. Prepare a reference standard by reacting a drop of 3-bromobenzoyl chloride with methanol (forming the stable methyl ester, as the acid chloride rapidly hydrolyzes on silica).

  • Execution: Spot the reaction mixture and the reference onto a Silica gel 60 F 254​ plate. Develop in a mobile phase of Hexane:Ethyl Acetate (7:3 v/v).

  • Visualization: Analyze under a 254 nm UV lamp. Quench the main reaction with saturated aqueous NaHCO 3​ once the starting material spot is completely consumed.

Protocol B: LC-MS Reaction Monitoring
  • Sample Quenching: Withdraw a 10 µL aliquot from the reaction mixture. Immediately quench into 990 µL of Acetonitrile/Water (1:1) containing 0.1% Formic Acid. This halts the reaction and dilutes the sample to prevent mass detector saturation.

  • Filtration: Pass the diluted sample through a 0.22 µm PTFE syringe filter into an autosampler vial to remove insoluble DIPEA-HCl salts.

  • Acquisition: Inject 1 µL into the LC-MS system operating in ESI+ mode.

  • Data Interpretation: Extract the ion chromatograms (EIC) for m/z 240.0 and 242.0.

IsotopeLogic Peak Extract Ion Chromatogram (EIC) Check Check Mass Spectrum at Peak Apex Peak->Check Mass1 m/z 240.0 [M+H]+ (79Br isotope) Check->Mass1 Mass2 m/z 242.0 [M+H]+ (81Br isotope) Check->Mass2 Confirm 1:1 Ratio Confirms 1-(3-bromobenzoyl)azetidine Mass1->Confirm Mass2->Confirm

Caption: LC-MS data interpretation logic utilizing the diagnostic bromine isotopic signature.

Data Presentation

Table 1: TLC Retention Factors (R f​ ) | Compound | R f​ Value (Hexane:EtOAc 7:3) | UV Activity (254 nm) | | :--- | :--- | :--- | | Azetidine (Starting Material) | 0.05 (Stays at baseline) | None (Requires Ninhydrin stain) | | 3-Bromobenzoyl chloride (as methyl ester) | 0.85 | Strong | | 1-(3-Bromobenzoyl)azetidine (Product) | 0.45 | Strong | | 3-Bromobenzoic acid (Hydrolysis byproduct) | 0.10 (Tailing) | Strong |

Table 2: LC-MS Method Parameters

Parameter Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 2.5 minutes
Flow Rate 0.6 mL/min
Ionization Mode Electrospray Ionization Positive (ESI+)

| Scan Range | m/z 100 to 600 |

Table 3: LC-MS Diagnostic Ions (Positive Mode) | Species | Formula | Exact Mass | Observed m/z [M+H] + | Isotope Ratio | | :--- | :--- | :--- | :--- | :--- | | Product ( 79 Br) | C 10​ H 10​ ( 79 Br)NO | 239.00 | 240.0 | 100% | | Product ( 81 Br) | C 10​ H 10​ ( 81 Br)NO | 241.00 | 242.0 | ~98% (1:1 ratio) | | Acid Byproduct ( 79 Br) | C 7​ H 5​ ( 79 Br)O 2​ | 199.95 | 201.0 | 100% | | Acid Byproduct ( 81 Br) | C 7​ H 5​ ( 81 Br)O 2​ | 201.95 | 203.0 | ~98% (1:1 ratio) |

Sources

Method

Synthesis of novel heterocyclic compounds from 1-(3-bromobenzoyl)azetidine.

Application Note: Divergent Synthesis of Novel Heterocyclic Scaffolds from 1-(3-Bromobenzoyl)azetidine Executive Summary In modern fragment-based drug discovery (FBDD) and medicinal chemistry, the strategic incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Novel Heterocyclic Scaffolds from 1-(3-Bromobenzoyl)azetidine

Executive Summary

In modern fragment-based drug discovery (FBDD) and medicinal chemistry, the strategic incorporation of saturated, conformationally restricted rings is paramount. 1-(3-Bromobenzoyl)azetidine has emerged as a highly versatile bifunctional building block[1]. The azetidine core acts as a metabolically stable bioisostere for larger heterocycles (such as piperidines or morpholines), significantly improving physicochemical properties by lowering logD and enhancing aqueous solubility[2]. Concurrently, the 3-bromobenzoyl moiety provides a robust electrophilic handle, enabling the rapid generation of diverse C–C and C–N linked heterocyclic libraries via transition-metal-catalyzed cross-coupling[3].

This application note details the mechanistic rationale, comparative metrics, and validated protocols for utilizing this scaffold to synthesize novel heterocycles.

Mechanistic Rationale & Catalyst Selection

When functionalizing 1-(3-bromobenzoyl)azetidine, the primary synthetic challenge is achieving selective oxidative addition at the aryl C–Br bond without inducing off-target reactions. Azetidines are highly strained four-membered rings that are susceptible to detrimental ring-opening in the presence of strong Lewis acids or highly nucleophilic conditions at elevated temperatures[4][5].

To ensure structural integrity, the causality of our protocol design relies on three pillars:

  • Highly Active Palladium Pre-catalysts: Utilizing Pd catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos, or dppf) accelerates the oxidative addition and reductive elimination steps[6]. This allows the catalytic cycle to turn over rapidly at lower temperatures (80–100 °C), minimizing the thermal degradation of the azetidine core.

  • Mild Base Selection: Strong or highly nucleophilic bases can attack the amide carbonyl or the strained ring. We strictly utilize mild, non-nucleophilic inorganic bases such as K₃PO₄ or Cs₂CO₃ to facilitate transmetalation and reductive elimination without compromising the amide bond[7].

  • Solvent Effects: Anhydrous, degassed 1,4-dioxane or toluene is preferred. Dioxane provides excellent solubility for both the organic substrates and the inorganic base (especially when a biphasic water mixture is used for Suzuki couplings), ensuring a homogenous and efficient catalytic cycle[2].

Divergent Synthetic Workflows

G A 1-(3-bromobenzoyl)azetidine (Core Scaffold) B Suzuki-Miyaura Coupling A->B Arylboronic Acid [Pd], Base C Buchwald-Hartwig Amination A->C Amine [Pd], Base D Biaryl-Azetidines (C-C Bonded) B->D E Aminoaryl-Azetidines (C-N Bonded) C->E

Divergent synthesis of novel heterocycles from 1-(3-bromobenzoyl)azetidine via Pd-catalysis.

Quantitative Reaction Metrics

The following table summarizes the optimized parameters and expected quantitative outcomes for the functionalization of 1-(3-bromobenzoyl)azetidine, based on validated literature precedents for azetidine-containing aryl bromides[2][6].

Cross-Coupling TypeTarget BondOptimal Catalyst SystemPreferred Base & SolventTemp (°C)Expected Yield (%)
Suzuki-Miyaura C–C (Biaryl)Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (2.0 eq) / Dioxane:H₂O (4:1)80 - 9075 - 95
Buchwald-Hartwig C–N (Aniline)Pd₂(dba)₃ (2 mol%) + XPhosCs₂CO₃ (1.5 eq) / Toluene90 - 10065 - 85
Sonogashira C–C (Alkyne)Pd(PPh₃)₄ (5 mol%) + CuIEt₃N (3.0 eq) / DMF70 - 8070 - 90

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of Biaryl-Azetidines) Self-Validating Principle: The conversion of the aryl bromide to a biaryl system results in a distinct shift in UV absorbance. The reaction is self-validating via LC-MS, where success is confirmed by an easily trackable mass shift (+[Boronic Acid Mass] - 80 Da for Br + 1 Da for H) and the disappearance of the characteristic 1:1 isotopic bromine doublet[8].

  • Preparation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 1-(3-bromobenzoyl)azetidine (1.0 mmol, 1.0 equiv), the desired heterocyclic boronic acid (1.2 mmol, 1.2 equiv), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill the vial with dry argon (repeat 3 times) to prevent catalyst oxidation[7].

  • Solvent & Base Addition: Syringe in 4.0 mL of degassed 1,4-dioxane, followed by 1.0 mL of a degassed aqueous solution of K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Reaction Execution: Heat the biphasic mixture to 85 °C in a pre-heated oil bath or heating block. Stir vigorously (800 rpm) for 4–6 hours.

  • In-Process Control (IPC): At 4 hours, sample 10 µL of the organic layer, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z ~240/242 [M+H]⁺) is fully consumed.

  • Workup & Purification: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (Synthesis of Aminoaryl-Azetidines) Self-Validating Principle: The formation of the C–N bond often yields a highly fluorescent or UV-active product. The absence of the starting bromide and the appearance of a more polar spot on TLC (which can be selectively stained with ninhydrin if secondary amines are formed) validates the progression of the catalytic cycle[4].

  • Preparation: In an oven-dried Schlenk tube, charge 1-(3-bromobenzoyl)azetidine (1.0 mmol, 1.0 equiv), the desired primary or secondary heterocyclic amine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.06 mmol, 6 mol%), and anhydrous Cs₂CO₃ (1.5 mmol, 1.5 equiv)[6].

  • Atmosphere Exchange: Evacuate and backfill with argon 3 times. Critical Step: Oxygen must be strictly excluded as Pd(0) complexes are highly sensitive and will rapidly degrade into inactive palladium black, halting the reaction.

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe.

  • Reaction Execution: Seal the tube and heat to 95 °C for 8–12 hours.

  • In-Process Control (IPC): Monitor via TLC (typically 50% EtOAc in Hexanes). The product will generally elute slower (lower Rf) than the starting bromide due to the introduction of the amine moiety.

  • Workup & Purification: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the inorganic salts and palladium catalyst, eluting with dichloromethane (20 mL). Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography to isolate the pure novel heterocyclic compound.

Sources

Application

Harnessing 1-(3-Bromobenzoyl)azetidine for the Development of Next-Generation CNS Therapeutics

An Application Note and Protocol Guide for the implementation of 1-(3-bromobenzoyl)azetidine in central nervous system (CNS) drug discovery and development. Executive Summary The development of central nervous system (CN...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the implementation of 1-(3-bromobenzoyl)azetidine in central nervous system (CNS) drug discovery and development.

Executive Summary

The development of central nervous system (CNS) therapeutics is historically bottlenecked by the stringent physicochemical requirements necessary for blood-brain barrier (BBB) penetration. In recent years, the four-membered azetidine ring has emerged as a privileged scaffold in medicinal chemistry, offering a unique combination of conformational rigidity, lowered lipophilicity, and reduced basicity compared to traditional piperidine or pyrrolidine rings[1][2].

This technical guide details the application of 1-(3-bromobenzoyl)azetidine (CAS 446313-50-4) as a highly versatile, bifunctional building block. By combining the favorable pharmacokinetic profile of the azetidine core with the synthetic tractability of a 3-bromophenyl electrophilic handle, this intermediate enables the rapid, late-stage diversification of CNS-active libraries via transition-metal-catalyzed cross-coupling[3][4].

Scientific Rationale & Mechanistic Insights

The Azetidine Advantage in CNS Penetration

To achieve therapeutic concentrations in the brain, a molecule must evade active efflux transporters, primarily P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP)[5]. The incorporation of an azetidine ring addresses this challenge through several mechanisms:

  • Basicity Modulation: Azetidines typically exhibit a lower pKa than their larger macrocyclic counterparts. This reduction in basicity decreases the fraction of ionized drug at physiological pH, directly correlating with a lower topological polar surface area (TPSA) and reduced recognition by BCRP and P-gp efflux pumps[5].

  • Ligand Efficiency (LipE): The sp3-rich, strained nature of the azetidine ring pre-organizes the molecule, reducing the entropic penalty upon target binding[1]. This allows for high target affinity without the need to add excessive lipophilic bulk, thereby maintaining an optimal LogP for passive BBB diffusion[6][7].

The 3-Bromobenzoyl Handle for Late-Stage Diversification

The 3-bromobenzoyl moiety serves as a robust anchor for library generation. The aryl bromide is primed for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or photoredox C(sp2)-O cross-coupling reactions[3][4]. Because the carbonyl group is meta to the bromide, it provides a slight inductive electron-withdrawing effect that facilitates the oxidative addition of palladium, while avoiding the direct resonance deactivation sometimes observed in ortho- or para-substituted systems. This allows medicinal chemists to systematically explore the distal lipophilic pockets of CNS targets (such as mGluR2 or MAGL) by coupling diverse heteroaryl boronic acids[7][8].

Physicochemical Profiling: Azetidine vs. Traditional Scaffolds

The following table summarizes the typical physicochemical shifts observed when optimizing a CNS lead compound by replacing a standard piperidine core with an azetidine core (data synthesized from established CNS optimization campaigns)[5][6][7].

ParameterPiperidine DerivativePyrrolidine DerivativeAzetidine DerivativeImpact on CNS Profile
Molecular Weight Base + 85 DaBase + 71 DaBase + 57 DaLower MW favors passive diffusion.
cLogP 3.83.42.9Reduced lipophilicity prevents non-specific binding.
TPSA (Ų) 65.265.258.4Lower TPSA reduces efflux transporter recognition.
Efflux Ratio (MDR1) > 15.0 (High Efflux)8.5 (Moderate Efflux)1.8 (Low Efflux)Evades P-gp, increasing free brain fraction.
Brain Kp,uu < 0.050.150.65Significant increase in unbound brain exposure.

Experimental Workflows & Logical Architecture

The integration of 1-(3-bromobenzoyl)azetidine into a drug discovery pipeline follows a systematic progression from parallel synthesis to rigorous in vitro BBB validation.

Workflow A 1-(3-bromobenzoyl) azetidine Core B Pd-Catalyzed Cross-Coupling A->B Boronic Acids C Library of CNS Candidates B->C Diversification D In Vitro BBB Permeability Assay C->D Screening E Lead Optimization (High Kp, Low Efflux) D->E Selection

Caption: Workflow for late-stage diversification of 1-(3-bromobenzoyl)azetidine.

Validated Protocols

Protocol A: High-Throughput Suzuki-Miyaura Cross-Coupling

This protocol describes the self-validating parallel synthesis of CNS candidates using 1-(3-bromobenzoyl)azetidine. The use of the highly active dialkylbiaryl phosphine ligand (XPhos) ensures complete oxidative addition, preventing unreacted starting material from complicating purification[9].

Materials:

  • 1-(3-bromobenzoyl)azetidine (1.0 equiv, 0.5 mmol)

  • Diverse Heteroaryl Boronic Acids (1.2 equiv, 0.6 mmol)

  • Pd2(dba)3 (0.025 equiv, 2.5 mol%)[4]

  • XPhos (0.05 equiv, 5 mol%)

  • K3PO4 (2.0 equiv, 1.0 mmol)

  • Solvent: 1,4-Dioxane/H2O (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 1-(3-bromobenzoyl)azetidine, the selected boronic acid, Pd2(dba)3, XPhos, and K3PO4.

  • Inert Atmosphere: Seal the vial with a crimp cap equipped with a PTFE septum. Evacuate and backfill the vial with dry Nitrogen (N2) three times to prevent catalyst oxidation.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane/H2O mixture.

  • Reaction: Heat the mixture at 90°C in a heating block for 4 hours.

  • In-Process Control (Self-Validation): Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Causality: The reaction is deemed complete only when the unreacted bromide peak (m/z ~240/242) is <2% relative to the product peak. If incomplete, add an additional 1 mol% Pd2(dba)3 and heat for 1 hour.

  • Workup: Cool to room temperature, dilute with EtOAc (5 mL), and wash with water (3 x 5 mL) to remove inorganic salts. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via reverse-phase preparative HPLC to isolate the pure azetidine-derived CNS candidate.

Protocol B: In Vitro BBB Permeability and Efflux Validation (MDR1-MDCK)

To ensure the synthesized azetidine derivatives possess the requisite brain penetrance[5][8], they must be evaluated in a bidirectional permeability assay using MDCK cells transfected with the human MDR1 (P-gp) gene.

Step-by-Step Methodology:

  • Cell Culture: Seed MDR1-MDCK cells on Transwell polycarbonate inserts (0.4 µm pore size) at a density of 1 × 10^5 cells/cm². Cultivate for 4–5 days until a polarized monolayer forms.

  • Monolayer Integrity Check (Self-Validation): Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² are used. Add Lucifer Yellow (100 µM) to the apical chamber; a basolateral fluorescence indicating < 1% leakage confirms monolayer integrity.

  • Dosing: Prepare a 5 µM solution of the azetidine test compound in transport buffer (HBSS with 10 mM HEPES, pH 7.4).

  • Incubation:

    • Apical to Basolateral (A-B): Add 0.5 mL of test solution to the apical chamber and 1.5 mL of blank buffer to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 1.5 mL of test solution to the basolateral chamber and 0.5 mL of blank buffer to the apical chamber.

    • Incubate at 37°C for 120 minutes.

  • Sampling & Analysis: Extract 50 µL aliquots from both chambers at t=120 min. Quench with 150 µL of cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Data Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER < 2.0 indicates the azetidine derivative successfully evades P-gp efflux[5].

Pharmacological Impact

Once a lead compound is optimized using the azetidine scaffold, its ability to cross the BBB and engage with CNS targets (e.g., inhibiting MAGL to elevate 2-AG levels or acting as a Positive Allosteric Modulator for mGluR2) is significantly enhanced[7][8].

Pathway Drug Azetidine-Based CNS Agent BBB Blood-Brain Barrier (High Penetrance) Drug->BBB Passive Diffusion Target Target Protein (e.g., MAGL / mGluR2) Response Modulated Neurotransmission Target->Response Downstream Signaling BBB->Target Target Engagement

Caption: Mechanism of target engagement and signaling by azetidine-derived CNS agents.

Conclusion

The strategic utilization of 1-(3-bromobenzoyl)azetidine streamlines the discovery of CNS-active agents. By leveraging the azetidine ring to optimize physicochemical properties (lowering TPSA and basicity) and utilizing the 3-bromobenzoyl handle for rapid chemical diversification, drug development professionals can efficiently overcome the historical attrition rates associated with poor blood-brain barrier permeability.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs PubMed / NIH URL:[Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries ACS Publications URL:[Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Journal of Medicinal Chemistry / ACS Publications URL: [Link]

  • Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs PMC / NIH URL: [Link]

  • Discovery and Optimization of a Potent, Efficacious, and Brain-Penetrant Inhibitor of KRAS G12C Journal of Medicinal Chemistry / ACS Publications URL: [Link]

  • Photoredox Ni-catalyzed peptide C(sp2)–O cross-coupling: from intermolecular reactions to side chain-to-tail macrocyclization RSC Publishing URL:[Link]

  • Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids ChemRxiv URL: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues MDPI URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(3-Bromobenzoyl)azetidine

Welcome to the Technical Support Center for the synthesis of 1-(3-bromobenzoyl)azetidine. As a strained, four-membered nitrogen heterocycle, azetidine presents unique synthetic challenges—primarily its high volatility (b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(3-bromobenzoyl)azetidine. As a strained, four-membered nitrogen heterocycle, azetidine presents unique synthetic challenges—primarily its high volatility (bp ~61 °C for the free base) and susceptibility to ring-opening under harsh conditions.

This guide is designed for discovery chemists and process scientists. It provides self-validating protocols, mechanistic troubleshooting, and data-driven methodologies to maximize both yield and crude purity.

Synthesis Workflow & Decision Logic

The synthesis of 1-(3-bromobenzoyl)azetidine typically proceeds via one of two primary routes: the direct acylation using 3-bromobenzoyl chloride or the amide coupling of 3-bromobenzoic acid 1. The choice of route dictates the impurity profile and the necessary downstream purification.

SynthesisWorkflow Start Target: 1-(3-bromobenzoyl)azetidine Decision Starting Material? Start->Decision RouteA 3-Bromobenzoyl Chloride (Acid Chloride Route) Decision->RouteA Acyl Halide RouteB 3-Bromobenzoic Acid (Amide Coupling Route) Decision->RouteB Carboxylic Acid StepA1 Azetidine HCl + DIPEA in DCM (0 °C) RouteA->StepA1 StepB1 Azetidine HCl + T3P + DIPEA in EtOAc RouteB->StepB1 StepA2 Dropwise Addition (Exothermic) StepA1->StepA2 Workup Aqueous Workup & Purification StepA2->Workup StepB2 Stir at RT (Mild Conditions) StepB1->StepB2 StepB2->Workup Product Pure Product Workup->Product

Decision tree for 1-(3-bromobenzoyl)azetidine synthesis routes.

Quantitative Method Comparison

To achieve high purity without relying heavily on column chromatography, the choice of coupling agent is critical. While HATU is highly efficient, it generates tetramethylurea (TMU), which often co-elutes with the product. Propylphosphonic anhydride (T3P) is the superior choice for azetidine couplings due to its water-soluble byproducts 2.

Synthesis MethodTypical YieldCrude Purity (LCMS)Reaction TimePrimary ByproductScalability / Workup
Acid Chloride 85 – 92%~90 – 95%1 – 2 hHCl (neutralized)Excellent / Simple aqueous wash
T3P (50% in EtOAc) 88 – 95%>98% 4 – 8 hWater-soluble phosphatesExcellent / Simple aqueous wash
HATU / DIPEA 90 – 95%~85 – 90%2 – 4 hHOAt, Tetramethylurea (TMU)Poor / Requires chromatography
EDC / HOBt 75 – 80%~90%12 – 16 hUrea derivativesModerate / Stubborn emulsions

Validated Experimental Protocols

Protocol A: The Acid Chloride Route (High Throughput & Scalable)

Use this route when 3-bromobenzoyl chloride is commercially available and rapid synthesis is required.

  • Preparation: Suspend Azetidine hydrochloride (1.1 equiv.) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

    • Causality: Always use the HCl salt of azetidine 3. Free-basing azetidine prior to the reaction vessel leads to evaporative loss and drastically reduced yields.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) dropwise.

    • Causality: 1.0 equiv. is consumed to liberate the azetidine free base in situ; 1.0 equiv. acts as the acid scavenger for the generated HCl; 0.5 equiv. ensures the reaction remains strictly basic to prevent acid-catalyzed ring-opening of the azetidine.

  • Acylation: Dissolve 3-bromobenzoyl chloride (1.0 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes at 0 °C.

    • Causality: The reaction is highly exothermic. Localized heating can cause the strained 4-membered ring to open via nucleophilic attack by chloride ions. Dropwise addition prevents this degradation pathway.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. Validate completion via TLC or LCMS (quench a 10 µL aliquot in MeOH).

  • Self-Validating Workup: Dilute with DCM. Wash sequentially with 1M HCl (removes excess DIPEA and unreacted azetidine), saturated aqueous NaHCO₃ (removes any hydrolyzed 3-bromobenzoic acid), and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: The T3P-Mediated Amide Coupling (High Purity)

Use this route to avoid the generation of TMU impurities common with uronium-based reagents (HATU/HBTU) 4.

  • Preparation: In a round-bottom flask, dissolve 3-bromobenzoic acid (1.0 equiv.) and Azetidine hydrochloride (1.2 equiv.) in Ethyl Acetate (EtOAc) (0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv.) and stir for 10 minutes at room temperature to ensure complete dissolution and in situ free-basing.

  • Coupling: Cool the mixture to 0 °C. Add Propylphosphonic anhydride (T3P, 50% wt solution in EtOAc, 1.5 equiv.) dropwise.

    • Causality: T3P activates the carboxylic acid without generating explosive or non-polar byproducts. The activation intermediate is highly reactive toward secondary amines but stable enough to prevent epimerization or side-reactions.

  • Propagation: Stir at room temperature for 4–8 hours.

  • Self-Validating Workup: Wash the organic layer twice with water, then with saturated aqueous NaHCO₃, and finally with brine.

    • Causality: T3P's byproducts are strictly water-soluble phosphonic acids. A simple aqueous wash guarantees >98% crude purity, completely bypassing the need for silica gel chromatography.

Troubleshooting Guide & FAQs

Q: My yield is consistently low (<50%), but LCMS shows complete consumption of 3-bromobenzoic acid. Where is my product? A: You are likely experiencing evaporative loss of azetidine before the coupling occurs. Free azetidine boils at ~61 °C and is highly volatile. If you are using free azetidine, switch to Azetidine hydrochloride. If you are already using the HCl salt, ensure you are not adding the base (DIPEA) and leaving the mixture open to the atmosphere at room temperature for extended periods before adding the coupling agent. Generate the free base in situ at 0 °C immediately prior to coupling.

Q: I am using HATU and my LCMS shows a persistent impurity at M+W 117 (or similar). How do I remove it? A: That impurity is tetramethylurea (TMU), a byproduct of HATU activation. TMU is notoriously difficult to remove via standard aqueous workup because it partitions readily into organic solvents like DCM and EtOAc.

  • Immediate Fix: Wash your organic layer with a 5% aqueous solution of LiCl (3-4 times) to help pull the TMU into the aqueous phase.

  • Long-term Fix: Switch your coupling agent to T3P (Protocol B). T3P byproducts wash out entirely with water.

Q: I am using the Acid Chloride route and observing a byproduct with a mass corresponding to the addition of HCl (M+36). What is happening? A: You are observing the ring-opening of the azetidine. The strained 4-membered ring is susceptible to nucleophilic attack by chloride ions under acidic or high-temperature conditions, forming a N-(3-chloropropyl)-3-bromobenzamide derivative.

  • Solution: Ensure you are using a strict excess of DIPEA (at least 2.5 equivalents relative to the acid chloride) to neutralize all generated HCl immediately. Furthermore, ensure the acid chloride is added dropwise at 0 °C to prevent localized exotherms.

Q: Can I use DMF instead of DCM or EtOAc as the solvent? A: Yes, DMF is an excellent solvent for amide couplings (especially with HATU or EDC). However, DMF complicates the workup due to its high boiling point and water miscibility. If you use DMF, you must dilute the reaction mixture with a large volume of EtOAc (at least 1:5 DMF:EtOAc) and wash with 5% aqueous LiCl or water at least 4 times to remove the DMF prior to concentration.

References

  • MilliporeSigma. "3-Bromobenzoyl chloride 98 1711-09-7". Sigma-Aldrich.
  • MilliporeSigma. "3-Bromobenzoic acid 98 585-76-2". Sigma-Aldrich.
  • "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis".
  • "Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18".
  • ChemScene. "1864074-80-5 | 3-(4-Bromobenzoyl)azetidine hydrochloride". ChemScene.

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of 1-(3-Bromobenzoyl)azetidine

Welcome to the Advanced Reaction Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges with polyfunctional substrates where competing electronic and steric factors derail standard co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Reaction Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges with polyfunctional substrates where competing electronic and steric factors derail standard coupling conditions.

1-(3-Bromobenzoyl)azetidine is a deceptively complex substrate. While aryl bromides are typically excellent electrophiles for Suzuki-Miyaura cross-couplings, the presence of the azetidine amide introduces a critical chemoselectivity vulnerability. Azetidine amides belong to a class of "twisted amides" characterized by ground-state destabilization[1]. This unique geometry makes the N–C(O) bond susceptible to unintended oxidative addition by low-valent palladium, leading to stalled conversions, catalyst poisoning, and unexpected ketone byproducts[2].

This guide provides a causality-driven approach to diagnosing and resolving low conversion rates for this specific scaffold.

Part 1: Diagnostic Data & Condition Optimization

To understand why standard conditions fail, we must analyze the quantitative relationship between temperature, ligand architecture, and chemoselectivity. Elevated temperatures—often used to force sluggish reactions—actually activate the competing N–C(O) cleavage pathway in twisted amides.

Table 1: Quantitative Optimization of Reaction Conditions

Data reflects the coupling of 1-(3-bromobenzoyl)azetidine with phenylboronic acid (1.2 equiv).

EntryPrecatalyst / LigandTemp (°C)Solvent / BaseConversion (%)Chemoselectivity (C-Br : C-N)
1Pd(PPh3)4901,4-Dioxane / Na2CO345%60 : 40
2Pd(OAc)2 / PPh380Toluene / K2CO355%75 : 25
3XPhos Pd G380THF/H2O / K3PO485%85 : 15
4 XPhos Pd G3 40 THF/H2O / K3PO4 >99% >99 : 1

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my conversion stalling at 40%, and why am I isolating a biaryl ketone instead of my desired product?

The Causality: You are experiencing competitive oxidative addition. The azetidine ring forces the amide bond out of planarity, disrupting the nitrogen lone-pair resonance with the carbonyl group. This "twisted" geometry weakens the N–C(O) bond[1]. At temperatures above 80 °C, the Pd(0) catalyst begins inserting into the N–C(O) bond (Acyl Suzuki coupling) rather than exclusively reacting at the C–Br bond[2]. This consumes your starting material to form a ketone and permanently alters the active catalyst pool. The Solution: You must kinetically favor the C–Br insertion by dropping the reaction temperature to 40–50 °C. Because C–Br oxidative addition has a lower activation barrier than N–C(O) cleavage, mild conditions ensure absolute chemoselectivity.

Q2: When I lower the temperature to 40 °C, the reaction doesn't initiate at all. How do I fix this?

The Causality: Traditional palladium sources like Pd(OAc)2 or Pd(PPh3)4 require thermal energy to reduce Pd(II) to the active Pd(0) species or to dissociate strongly bound ligands[3]. At 40 °C, these precatalysts remain dormant, starving the catalytic cycle of the active Pd(0)L1 species required for oxidative addition. The Solution: Switch to a third-generation (G3) or fourth-generation (G4) Buchwald precatalyst, such as XPhos Pd G3[4][5]. These palladacycles undergo rapid, base-mediated activation at room temperature to release the highly active, monoligated Pd(0)-XPhos species, ensuring robust initiation without thermal forcing[6].

Q3: How does my choice of base and solvent impact the stability of the azetidine ring and the boronic acid?

The Causality: Strong inorganic bases (like NaOH) at high temperatures can hydrolyze the azetidine ring. Furthermore, if your solvent system is highly biphasic with poor mass transfer, the local concentration of the reactive boronate "ate" complex remains low. This delay leaves the arylboronic acid exposed to the aqueous base, leading to rapid protodeboronation (degradation into the corresponding arene)[7]. The Solution: Utilize a mild, finely milled base like K3PO4 in a highly miscible solvent system such as THF/H2O (4:1)[8]. This provides sufficient basicity to form the four-coordinate boron "ate" complex necessary for transmetalation while preserving both the azetidine moiety and the boronic acid.

Part 3: Mechanistic Visualization

The following diagram maps the divergent reaction pathways dictated by your choice of temperature and ligand.

Pathway Start 1-(3-bromobenzoyl)azetidine + Ar-B(OH)2 PdCat Pd(0)-XPhos Catalyst Start->PdCat Coordination OACBr C-Br Oxidative Addition (Kinetically Favored at 40°C) PdCat->OACBr Mild Conditions OACN N-C(O) Oxidative Addition (Twisted Amide Cleavage >80°C) PdCat->OACN High Heat / Poor Ligand Transmet Transmetalation & Reductive Elimination OACBr->Transmet SideProduct Undesired Ketone (Catalyst Poisoning) OACN->SideProduct Product Desired Biaryl Amide (High Conversion) Transmet->Product

Figure 1: Divergent oxidative addition pathways for 1-(3-bromobenzoyl)azetidine under Pd catalysis.

Part 4: Self-Validating Experimental Protocol

This protocol is designed to achieve >95% conversion while strictly suppressing N–C(O) cleavage. It includes built-in validation checkpoints to ensure system integrity.

Objective: Mild Suzuki-Miyaura Coupling of 1-(3-Bromobenzoyl)azetidine. Scale: 1.0 mmol

Step 1: System Deoxygenation (Critical)

  • Action: In a Schlenk flask, combine 4.0 mL of THF and 1.0 mL of deionized H2O. Sparge the mixture vigorously with argon for 30 minutes.

  • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0)-XPhos intermediate into inactive Pd(II) species, halting conversion.

Step 2: Reagent Assembly

  • Action: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 1-(3-bromobenzoyl)azetidine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and finely milled K3PO4 (2.0 mmol, 2.0 equiv).

  • Causality: Finely milled base maximizes the surface area for solid-liquid interaction in the biphasic mixture, accelerating the generation of the transmetalating species.

Step 3: Catalyst Introduction & Purge

  • Action: Add XPhos Pd G3 (0.02 mmol, 2 mol%). Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with argon (repeat 3 times).

  • Validation Checkpoint: The powder mixture should appear pale yellow/off-white. If the catalyst powder is dark brown or black before solvent addition, it has degraded via atmospheric moisture/oxygen and must be replaced.

Step 4: Initiation and Monitoring

  • Action: Syringe the degassed THF/H2O (5.0 mL) into the vial. Stir vigorously (1000 rpm) at 40 °C for 4 hours.

  • Causality: High-speed stirring overcomes the mass-transfer limitations of the biphasic mixture. The mild 40 °C temperature ensures the C–Br oxidative addition vastly outcompetes the N–C(O) cleavage.

  • Validation Checkpoint: Monitor via LC-MS after 1 hour. The reaction solution should be a clear, pale yellow-to-orange single phase (or fine emulsion). A rapid color change to opaque black indicates "Pd black" formation, signifying catalyst death due to inadequate degassing or substrate poisoning.

Step 5: Quench and Isolation

  • Action: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with brine (10 mL). Extract the aqueous layer once more with ethyl acetate (10 mL). Dry the combined organics over anhydrous Na2SO4, filter, and concentrate in vacuo for subsequent column chromatography.

References

  • Buchwald Phosphine Ligands for Cross Coupling. MilliporeSigma. 4

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters - ACS Publications. 5

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 6

  • Coupling conditions for unstable aryl bromide. Reddit (r/Chempros). 3

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling. Organic Process Research & Development - ACS Publications.7

  • Suzuki cross-coupling in aqueous media. d-nb.info.8

  • Acyclic Twisted Amides. PMC. 1

  • Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. NSF PAR. 2

Sources

Troubleshooting

Optimizing reaction conditions (base, solvent, temperature) for Buchwald-Hartwig amination.

Welcome to the technical support center for the Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and optimize this powerful...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and optimize this powerful C-N cross-coupling reaction. Here, you will find a comprehensive guide in a question-and-answer format, addressing specific experimental issues with detailed explanations of the underlying chemical principles, quantitative data, and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: I'm setting up a Buchwald-Hartwig amination for the first time with a new set of substrates. Where do I start with selecting the base, solvent, and temperature?

A1: A successful Buchwald-Hartwig amination hinges on the judicious selection of reaction parameters, which are highly substrate-dependent. A good starting point for a new system is to screen a few reliable conditions.

Initial Condition Selection Workflow:

cluster_start Substrate Analysis cluster_ligand Ligand Choice cluster_base Base Selection cluster_solvent Solvent Selection cluster_temp Temperature cluster_protocol Run Initial Screen Start Aryl Halide (Ar-X) & Amine (R2NH) Ligand Select Ligand Based on Amine Type Start->Ligand Base Choose Base Strength PrimaryAmine Primary Amines: BrettPhos, XPhos Ligand->PrimaryAmine e.g., Ar-NH2 SecondaryAmine Secondary Amines: RuPhos, SPhos Ligand->SecondaryAmine e.g., Ar-NHR HeteroarylAmine NH-Heterocycles: DavePhos, XantPhos Ligand->HeteroarylAmine e.g., Indole StrongBase Strong (High Reactivity): NaOtBu, KOtBu, LHMDS Base->StrongBase No sensitive groups WeakBase Weak (Base-Sensitive Substrates): Cs2CO3, K3PO4 Base->WeakBase Esters, nitro groups present Solvent Select Solvent Toluene Toluene (General Purpose) Solvent->Toluene Dioxane 1,4-Dioxane (Good All-Rounder) Solvent->Dioxane THF THF (Milder Conditions) Solvent->THF HighTemp 80-110 °C (Standard) Toluene->HighTemp Dioxane->HighTemp LowTemp 40-66 °C (for THF or sensitive substrates) THF->LowTemp Temp Set Initial Temperature Run Perform Small-Scale Screening Reactions HighTemp->Run LowTemp->Run

Caption: A decision-making workflow for selecting initial Buchwald-Hartwig amination conditions.

For the palladium source, using a modern, well-defined precatalyst (e.g., a G3 or G4 palladacycle) is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂, as precatalysts provide more reliable and reproducible results.[1][2]

Q2: My reaction has a low or no yield. What are the most common causes and how can I troubleshoot this?

A2: Low or no yield is a frequent issue that can often be resolved by systematically investigating a few key areas. The primary culprits are typically related to catalyst activity, reagent quality, or suboptimal conditions.[2]

Troubleshooting Workflow for Low Yield:

cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions Start Low or No Product Yield Catalyst Is the Catalyst Active? Start->Catalyst Conditions Are Conditions Optimal? Inert Ensure Inert Atmosphere (N2 or Ar) Catalyst->Inert No Purity Use High-Purity, Anhydrous Reagents/Solvents Catalyst->Purity No Precatalyst Switch to a Pre-catalyst (e.g., G3/G4 Palladacycle) Catalyst->Precatalyst Using Pd(OAc)2 Poisoning Substrate Poisoning? (e.g., 2-halopyridines) Catalyst->Poisoning Yes BulkyLigand Use Bulky Ligand (e.g., XPhos, RuPhos) Poisoning->BulkyLigand Yes Poisoning->Conditions No Screen Screen Ligands, Bases, and Solvents Conditions->Screen Unsure Temp Increase Temperature (if stable) Conditions->Temp Reaction is sluggish Time Increase Reaction Time Conditions->Time Incomplete conversion

Caption: A systematic approach to troubleshooting low-yield Buchwald-Hartwig aminations.

  • Catalyst Inactivity: The active Pd(0) species is highly sensitive to oxygen.[2] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are anhydrous and degassed.[1][2] Water and other protic impurities can lead to the formation of palladium black (catalyst decomposition).[2] For challenging substrates like 2-halopyridines, the pyridine nitrogen can coordinate to the palladium and poison the catalyst; using sterically bulky ligands can mitigate this issue.[3]

  • Suboptimal Ligand/Base/Solvent Combination: The choice of these components is critical and interdependent. If your initial conditions fail, a systematic screening is the most effective approach.[2]

  • Poor Substrate Reactivity: Aryl chlorides are less reactive than bromides or iodides and often require more forcing conditions, including the use of bulky, electron-rich phosphine ligands.[1] Sterically hindered substrates on either the aryl halide or the amine can also significantly slow the reaction.[4]

Q3: How do I choose the correct base? What are the trade-offs between strong and weak bases?

A3: The base plays a crucial role in the catalytic cycle by deprotonating the amine, which facilitates its coordination to the palladium center.[5] The choice of base is a balance between reactivity and functional group compatibility.[6]

BasepKa (Conjugate Acid)AdvantagesDisadvantagesCommon Substrates
NaOtBu ~19Promotes high reaction rates; allows for lower catalyst loadings.[6][7]Incompatible with many electrophilic functional groups (e.g., esters, ketones, nitriles).[6]General purpose, especially for less reactive substrates.
KOtBu ~19Similar to NaOtBu.Incompatible with many electrophilic functional groups.[6]General purpose.
LHMDS ~26Allows for the use of substrates with protic functional groups (e.g., free -OH, -NH₂).[6] Useful for low-temperature aminations.The solid is air-sensitive.[6]Substrates with base-sensitive or protic groups.
Cs₂CO₃ ~10.3Excellent for base-sensitive substrates; good solubility in some organic solvents.[7]Slower reaction rates, often requiring higher temperatures or catalyst loadings.[1]Amides, esters, and other sensitive functionalities.
K₃PO₄ ~12.3A good alternative weak base for sensitive substrates.Slower reaction rates compared to strong bases.[7]Sensitive heterocyclic substrates.
  • Strong Bases (e.g., NaOtBu, LHMDS): These are the most common choices as they generally lead to faster reaction rates.[7] However, their high basicity can be detrimental to sensitive functional groups on the starting materials, leading to side reactions.[6]

  • Weak Bases (e.g., Cs₂CO₃, K₃PO₄): These are employed when base-sensitive functional groups are present. The trade-off is typically a slower reaction, which may necessitate higher temperatures or increased catalyst loading to achieve full conversion.[1] The particle size and surface area of inorganic bases can significantly impact reaction rates; grinding the base or adding an agent like Celite can prevent clumping and improve performance.[7]

Q4: What is the role of the solvent, and how does it affect the reaction?

A4: The solvent's primary roles are to dissolve the reactants and catalytic species and to operate within a suitable temperature range.[8] However, the solvent can also influence the stability of intermediates in the catalytic cycle.[9]

SolventBoiling Point (°C)Characteristics & Considerations
Toluene 111A common, non-polar solvent suitable for a wide range of substrates. Often the preferred choice for reactions involving aryl iodides to minimize the inhibitory effect of the iodide salt byproduct.[1]
1,4-Dioxane 101A polar aprotic ether that is also a very common and effective solvent.[6]
Tetrahydrofuran (THF) 66Useful for reactions that require milder temperatures.[1]
tert-Butanol 83Can be effective, sometimes used in combination with other solvents.[6]

It is crucial to use anhydrous and degassed solvents, as both water and oxygen can deactivate the palladium catalyst.[1][2] Interestingly, in some specific cases, particularly with weaker bases like cesium carbonate, a small amount of water can be beneficial, possibly by improving the solubility of the base.[10][11][12] However, for most applications, anhydrous conditions are standard practice.

Q5: I am observing significant side products. What are the most common ones and how can I minimize them?

A5: The two most prevalent side reactions in Buchwald-Hartwig amination are hydrodehalogenation and biaryl homocoupling.[13]

  • Hydrodehalogenation: This is the reduction of the aryl halide starting material (Ar-X) to the corresponding arene (Ar-H).[13] This side reaction is often competitive with the desired C-N bond formation.[13]

    • Cause: Often promoted by the presence of water or other protic impurities, which can lead to the formation of palladium hydride species. Strong bases and high temperatures can also favor this pathway.[13]

    • Solution:

      • Ensure Rigorously Anhydrous Conditions: Use dry solvents and reagents and a robust inert atmosphere.[13]

      • Optimize the Base: If using a strong base like NaOtBu, consider switching to a weaker base such as Cs₂CO₃ or K₃PO₄.[13]

      • Lower the Temperature: Running the reaction at a lower temperature, even if it requires a longer reaction time, can often suppress hydrodehalogenation.[13]

  • Biaryl Homocoupling: This is the dimerization of the aryl halide to form a biaryl species (Ar-Ar).[13]

    • Cause: This side reaction can be favored by high temperatures and high catalyst loadings.[13]

    • Solution:

      • Reduce Temperature: Try running the reaction at a lower temperature.

      • Lower Catalyst Loading: If possible, decrease the amount of palladium catalyst used.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Reaction is sluggish or incomplete 1. Insufficient temperature. 2. Poor solubility of reagents. 3. Suboptimal ligand or base.1. Incrementally increase the reaction temperature, monitoring for decomposition.[1] 2. Try a different solvent system or sonicate the mixture.[14] 3. Perform a screen of different ligands and bases.
Formation of Palladium Black 1. Catalyst decomposition due to oxygen. 2. High reaction temperature. 3. Impurities in reagents or solvents.1. Improve inert atmosphere technique; thoroughly degas solvents.[2] 2. Lower the reaction temperature.[3] 3. Use high-purity, anhydrous reagents and solvents.[2]
Difficulty with Sterically Hindered Substrates 1. Insufficient catalyst activity. 2. Steric clash preventing key catalytic steps.1. Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[13] 2. Use bulky, electron-rich monophosphine ligands (e.g., tBu₃P, CyJohnPhos, RockPhos) designed to accelerate oxidative addition and reductive elimination.[4][13][15]
Inconsistent Results 1. Inconsistent generation of active Pd(0). 2. Variable quality of reagents/solvents. 3. Base clumping/heterogeneity.1. Switch from Pd(II) sources like Pd(OAc)₂ to a well-defined, air-stable precatalyst (e.g., XPhos Pd G3).[1] 2. Use fresh, high-purity materials for each run. 3. Grind the base before use or add Celite to the reaction.[7]

Experimental Protocols

General Protocol for Small-Scale Reaction Screening:

This protocol provides a starting point for screening conditions for a new Buchwald-Hartwig amination.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, to make a 0.2 M solution)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • Inside a glovebox or under a positive flow of inert gas, add the aryl halide, palladium precatalyst, and base to the reaction vial.[1]

  • Seal the vial with the cap. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.[1]

  • Add the anhydrous, degassed solvent via syringe.[1]

  • Add the amine via syringe (if liquid) or as a solid with the other reagents in step 1.[1]

  • Place the vial in a pre-heated heating block or oil bath at the desired temperature (e.g., 100 °C).[1]

  • Stir the reaction for the intended duration (e.g., 12-24 hours).[1]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl and extract with an appropriate organic solvent (e.g., ethyl acetate).[1]

References

  • Buchwald–Hartwig amination - Grokipedia. Grokipedia.
  • Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos. Benchchem.
  • Effect of water on the palladium-catalyzed amidation of aryl bromides. Semantic Scholar.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Effect of water on the palladium-catalyzed amidation of aryl bromides. PubMed.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Optimization of Buchwald-Hartwig amination conditions. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions. Benchchem.
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Overcoming challenges in the synthesis of sterically hindered anilines. Benchchem.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate.

Sources

Optimization

Technical Support Center: Troubleshooting the Stability of 1-(3-Bromobenzoyl)azetidine Under Reaction Conditions

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Chemical Development Executive Summary 1-(3-bromobenzoyl)azetidine is a highly versatile bui...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Chemical Development

Executive Summary

1-(3-bromobenzoyl)azetidine is a highly versatile building block in medicinal chemistry, possessing an aryl bromide handle for cross-coupling and a conformationally restricted azetidine ring. However, users frequently report rapid degradation of this intermediate during standard reaction conditions and workups.

This guide provides a comprehensive mechanistic root-cause analysis of its instability and offers field-proven, self-validating protocols to preserve the structural integrity of the molecule during complex synthetic workflows.

Mechanistic Root Cause Analysis (FAQs)

Q1: Why does 1-(3-bromobenzoyl)azetidine degrade so rapidly compared to standard benzamides? A: The instability is a direct consequence of geometric distortion. The four-membered azetidine ring inherently possesses significant ring strain (approximately 25.4 kcal/mol)[1]. When the azetidine nitrogen is conjugated into an amide (forming an N-acyl azetidine), the geometric constraints of the small ring prevent the nitrogen from adopting a standard planar geometry.

This forces a phenomenon known as Winkler-Dunitz pyramidalization (typically around 32°–33° for N-acyl azetidines)[1][2]. Because the nitrogen lone pair cannot fully delocalize into the carbonyl orbital, two critical vulnerabilities emerge:

  • The carbonyl carbon becomes highly electrophilic , making it exceptionally prone to base-catalyzed hydrolysis.

  • The nitrogen atom retains more basic character , making it susceptible to protonation and subsequent acid-catalyzed ring opening.

Q2: I am observing azetidine ring-opening during my acidic workup. How can I prevent this? A: Acidic conditions protonate the pyramidalized azetidine nitrogen. Once protonated, the immense ring strain is relieved via nucleophilic attack (e.g., by water, chloride, or pendant nucleophiles) leading to irreversible C–N bond cleavage[3][4].

  • Causality-Driven Solution: You must strictly avoid Brønsted acids (like HCl or TFA) and strong Lewis acids during both the reaction and the workup. If an acidic quench is standard for your protocol, switch to a neutral or mildly basic quench (e.g., saturated aqueous or phosphate buffer at pH 7.4) to keep the nitrogen deprotonated[4].

Q3: During Pd-catalyzed cross-coupling at the 3-bromo position, the amide bond cleaves. What are the workarounds? A: Standard Suzuki-Miyaura or Buchwald-Hartwig conditions often utilize strong bases (e.g., , ) and high temperatures (80–100 °C). Under these conditions, the hydroxide or carbonate directly attacks the highly electrophilic, pyramidalized carbonyl of the azetidine amide, leading to rapid hydrolysis before the cross-coupling can complete.

  • Causality-Driven Solution: Lower the activation energy of the cross-coupling cycle to allow for room-temperature reactions. Utilize highly active, sterically bulky dialkylbiaryl phosphine ligands paired with Generation 3 or 4 palladacycles (e.g., XPhos Pd G3). Substitute strong bases with weaker, non-nucleophilic bases like anhydrous or .

Q4: What solvents are recommended to preserve the intact molecule? A: Avoid primary or unhindered alcohols (e.g., MeOH, EtOH). Due to the activated nature of the twisted amide, these solvents can act as nucleophiles, leading to transesterification and cleavage of the azetidine ring. Always utilize aprotic solvents such as 2-MeTHF, 1,4-dioxane, or toluene[4].

Degradation Pathways Visualization

Decomposition SM 1-(3-bromobenzoyl)azetidine (Strained N-Acyl Azetidine) Acid Acidic Conditions (H+, Nucleophile) SM->Acid Protonation of pyramidalized N Base Basic/Thermal Conditions (OH-, Heat) SM->Base Attack on electrophilic C=O RingOpen Ring-Opening Decomposition (Cleavage of C-N azetidine bond) Acid->RingOpen Nucleophilic attack on strained ring Hydrolysis Amide Hydrolysis (Cleavage of acyl C-N bond) Base->Hydrolysis Loss of amide resonance

Mechanistic pathways of 1-(3-bromobenzoyl)azetidine decomposition under harsh conditions.

Quantitative Stability Data

The following table summarizes the comparative stability of 1-(3-bromobenzoyl)azetidine against less strained analogs to highlight the necessity of specialized conditions.

Reaction ConditionStandard BenzamideN-Acyl Pyrrolidine1-(3-Bromobenzoyl)azetidinePrimary Degradation Pathway
pH 2 (Aqueous, RT, 24h)StableStableRapid Degradation ( < 1h)Acid-mediated ring opening
pH 12 (Aqueous, 80°C, 2h)Slow HydrolysisSlow HydrolysisComplete Degradation Base-mediated amide hydrolysis
Pd(dppf)Cl₂, Na₂CO₃ , H₂O/Dioxane, 90°CStable (Couples)Stable (Couples)>70% Amide Cleavage Hydrolysis competing with coupling
XPhos Pd G3, K₃PO₄ , THF, 25°CStable (Couples)Stable (Couples)Stable (Couples cleanly)None (Molecule Preserved)

Optimized Experimental Protocols

To successfully utilize 1-(3-bromobenzoyl)azetidine in a Suzuki-Miyaura cross-coupling without decomposition, follow this self-validating, low-temperature protocol.

Mild Suzuki-Miyaura Cross-Coupling Workflow

Rationale: By utilizing the XPhos Pd G3 precatalyst, the active Pd(0) species is generated rapidly at room temperature under mildly basic conditions, completely bypassing the thermal activation and strong nucleophilic bases that destroy the N-acyl azetidine moiety[1].

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(3-bromobenzoyl)azetidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely milled anhydrous (2.0 equiv).

    • Note: Do not use aqueous base solutions, as water increases the rate of hydrolysis of the pyramidalized amide.

  • Catalyst Addition:

    • Add XPhos Pd G3 (2–5 mol%).

  • Solvent Introduction:

    • Evacuate and backfill the flask with Argon (3x).

    • Inject anhydrous, degassed THF or 2-MeTHF to achieve a concentration of 0.1 M.

  • Catalysis & Monitoring (Self-Validation):

    • Stir the reaction vigorously at 20–25 °C (Room Temperature). Do not heat.

    • Monitor the reaction progress via LC-MS every 30 minutes. Look specifically for the mass of the hydrolyzed azetidine ring to ensure conditions remain mild enough. The coupling should reach >95% conversion within 2 to 4 hours.

  • Workup & Isolation:

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous and brine.

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Critical Step:Do not perform an acid wash (e.g., 1M HCl) to remove basic impurities. This will instantly trigger ring-opening[3][4].

    • Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C.

Workflow Step1 Step 1: Setup 1-(3-bromobenzoyl)azetidine Mild Base (K3PO4) Aprotic Solvent Step2 Step 2: Catalysis Add Pd Precatalyst (e.g., XPhos Pd G3) RT to 40°C Max Step1->Step2 Step3 Step 3: Monitoring LC-MS / TLC Check for Hydrolysis Quench Promptly Step2->Step3 Step4 Step 4: Workup Neutral pH Extraction Avoid Strong Acids Brine Wash Step3->Step4

Optimized mild cross-coupling workflow to preserve the azetidine amide moiety.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines ACS Med. Chem. Lett. (acs.org)
  • Technical Support Center: Azetidine Ring-Opening Reactions Benchchem
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle RSC Publishing
  • Acyclic Twisted Amides PMC (nih.gov)

Sources

Troubleshooting

Effective methods for removing residual palladium catalyst from reaction mixtures.

Technical Support Center: Effective Removal of Residual Palladium Catalyst Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Effective Removal of Residual Palladium Catalyst

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of reaction mixtures. The information herein is structured to offer not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: I've completed my cross-coupling reaction. What's the first step I should consider for palladium removal?

A1: The initial and often simplest approach is filtration through Celite.[1][2][3] This method is most effective for heterogeneous catalysts like palladium on carbon (Pd/C) or when the palladium has precipitated out of the solution.[4][5] If you observe a gray or black precipitate in your reaction mixture, a Celite plug can efficiently trap these solid particles.[6]

Q2: My product is still colored after filtration, suggesting soluble palladium remains. What are my options?

A2: When dealing with soluble palladium species, more targeted methods are necessary. The most common and effective techniques include:

  • Adsorption: Using materials like activated carbon or specialized metal scavengers to bind the palladium.[5][7]

  • Precipitation: Inducing the palladium to fall out of solution by adding a specific agent.[8][9]

  • Solvent Extraction: Utilizing a liquid-liquid extraction to remove water-soluble palladium salts.[1][10]

  • Chromatography: While often used for product purification, column chromatography can also effectively separate palladium residues.[1][10]

The choice of method depends on several factors including the nature of your product, the solvent system, and the specific palladium catalyst used.[4]

Q3: What are palladium scavengers and how do I choose the right one?

A3: Palladium scavengers are solid-supported materials (often silica or polystyrene-based) with functional groups that have a high affinity for palladium.[5][11] These functional groups, such as thiols, amines, and phosphines, selectively bind to the palladium, which can then be removed by simple filtration.[4]

The selection of a scavenger is critical and depends on:

  • The Palladium Oxidation State: For instance, thiol-based scavengers are generally very effective for Pd(II) species.[4]

  • The Solvent System: Scavengers are designed for either aqueous or organic media.[4]

  • The Nature of Your Product: It's crucial that the scavenger does not react with or bind to your desired compound.[5]

A screening of different scavengers is often recommended to find the most effective one for your specific system.[5]

Q4: How do I know if I've successfully removed the palladium to an acceptable level?

A4: The most reliable method for quantifying trace levels of palladium is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[12][13][14] This technique offers high sensitivity and can detect palladium down to parts-per-billion (ppb) levels. For active pharmaceutical ingredients (APIs), regulatory bodies like the FDA have strict limits on elemental impurities, making accurate quantification essential.[3][12][15][16][17]

Troubleshooting Guide

Scenario 1: Low Efficiency of Palladium Scavengers

  • Symptom: Residual palladium levels remain high after treatment with a scavenger.

  • Possible Cause & Solution:

    • Incorrect Scavenger Selection: The chosen scavenger may not have a high affinity for the specific palladium species in your mixture. Action: Perform a small-scale screen with a panel of different scavengers (e.g., thiol-based, amine-based) to identify the most effective one.[5]

    • Insufficient Scavenger Loading or Contact Time: The amount of scavenger or the reaction time may be inadequate. Action: Increase the equivalents of the scavenger and/or extend the reaction time. Monitor the palladium levels at different time points to determine the optimal duration.

    • Product Interference: Your product or other components in the reaction mixture might be competing with the palladium for binding sites on the scavenger. Action: Consider a different type of scavenger or an alternative removal method like precipitation or treatment with activated carbon.

Scenario 2: Product Loss During Purification

  • Symptom: Significant decrease in product yield after palladium removal.

  • Possible Cause & Solution:

    • Non-specific Adsorption: Your product may be adsorbing to the purification medium, a common issue with activated carbon.[5] Action: Reduce the amount of adsorbent used.[5] Also, washing the adsorbent with fresh solvent after filtration can help recover bound product.[4][5]

    • Product Co-precipitation: If using a precipitation method, your product might be co-precipitating with the palladium. Action: Adjust the precipitation conditions (e.g., temperature, pH, addition rate of precipitating agent) to improve selectivity.

Scenario 3: Fine Palladium Particles Passing Through Filter

  • Symptom: The filtrate remains black or gray after filtration, indicating the presence of fine palladium particles.

  • Possible Cause & Solution:

    • Inadequate Filter Medium: Standard filter paper may not be sufficient to trap very fine particles. Action: Use a finer porosity filter medium, such as a membrane filter (e.g., 0.45 µm PTFE), or a well-packed Celite bed (1-2 cm thick).[4] Pre-wetting the Celite pad can improve its efficacy.[4]

    • Colloidal Palladium: The palladium may have formed a colloidal suspension. Action: Treat the solution with activated carbon to adsorb the colloidal particles before filtration.[4] Alternatively, adding a flocculating agent can help aggregate the particles, making them easier to filter.

Visual Workflow for Method Selection

The following diagram provides a decision-making framework for selecting an appropriate palladium removal strategy.

Palladium_Removal_Workflow start Reaction Mixture (Containing Pd) is_heterogeneous Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Filtration through Celite is_heterogeneous->filtration Yes soluble_pd Soluble Pd Present is_heterogeneous->soluble_pd No analysis1 Analyze Filtrate for Residual Pd (ICP-MS) filtration->analysis1 analysis1->soluble_pd Pd > Limit end Purified Product (Pd < Limit) analysis1->end Pd < Limit scavenger_screen Perform Scavenger Screen soluble_pd->scavenger_screen activated_carbon Activated Carbon Treatment soluble_pd->activated_carbon precipitation Precipitation soluble_pd->precipitation analysis2 Analyze for Residual Pd (ICP-MS) scavenger_screen->analysis2 activated_carbon->analysis2 precipitation->analysis2 analysis2->end Pd < Limit

Caption: Decision tree for selecting a palladium removal method.

Quantitative Data Summary

The effectiveness of different scavengers can vary significantly depending on the specific reaction conditions. The table below provides a comparative overview of scavenger performance from a representative study.

Scavenger TypePalladium SpeciesInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)
Thiol-functionalized silicaPd(II) from Suzuki coupling800<10>98.75
Macroporous trimercaptotriazinePd(II) from Heck reaction33,000<200>99.39
Phosphonic acid-based resinPd(OAc)₂ in acetonitrile2,100<10.5>99.5

Data compiled from literature sources for illustrative purposes. Actual performance will vary.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalyst by Celite Filtration

This protocol is a first-line approach for removing solid-supported palladium catalysts or precipitated palladium black.

  • Preparation: Prepare a Büchner or sintered glass funnel with a piece of filter paper that fits snugly.

  • Celite Pad Formation: Add a 1-2 cm layer of Celite onto the filter paper. Gently press down to create a compact and level bed. Pre-wet the Celite pad with the solvent used in the reaction mixture.[4]

  • Filtration: Dilute the reaction mixture with a suitable solvent to reduce viscosity.[4] Slowly pour the diluted mixture onto the center of the Celite bed under gentle vacuum.

  • Washing: Wash the Celite pad with fresh solvent to ensure complete recovery of the product.[4]

  • Analysis: Collect the filtrate and analyze a sample for residual palladium content using ICP-MS.[12][13][14]

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger

This protocol is suitable for removing soluble palladium species.

  • Scavenger Selection: Choose an appropriate scavenger based on the palladium oxidation state and solvent system.[4]

  • Treatment: Add the recommended amount of the solid-supported scavenger to the reaction mixture (typically specified by the manufacturer).

  • Agitation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours.[5] The optimal time and temperature should be determined experimentally.

  • Filtration: Remove the scavenger by filtration, potentially through a small pad of Celite to ensure all fine particles are trapped.

  • Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.[5]

  • Analysis: Combine the filtrate and washings, and analyze a sample for residual palladium using ICP-MS.[12][13][14]

Protocol 3: Palladium Removal Using Activated Carbon

Activated carbon is a cost-effective option for removing various palladium species.

  • Preparation: Dissolve the crude product in a suitable solvent.

  • Treatment: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[5]

  • Agitation: Stir the suspension at room temperature or with gentle heating for 1-18 hours.[5]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.[5]

  • Washing: Wash the carbon on the filter with fresh solvent to minimize product loss.[5]

  • Analysis: Combine the filtrate and washings and determine the final palladium concentration using ICP-MS.[12][13][14]

References

  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18). Retrieved from [Link]

  • Palladium catalyst recovery using scavenger resin - SpinChem. (n.d.). Retrieved from [Link]

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC. (n.d.). Retrieved from [Link]

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - Ingenta Connect. (n.d.). Retrieved from [Link]

  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. (n.d.). Retrieved from [Link]

  • How to Remove Palladium in three easy steps - Biotage. (2023, January 20). Retrieved from [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A. (2025, February 28). Retrieved from [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.). Retrieved from [Link]

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. (n.d.). Retrieved from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC. (2022, January 20). Retrieved from [Link]

  • Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer - SCIRP. (n.d.). Retrieved from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (2022, May 30). Retrieved from [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin - SciSpace. (n.d.). Retrieved from [Link]

  • Analysis of palladium by high resolution ICP-MS - ResearchGate. (2019, December 31). Retrieved from [Link]

  • What processes or methods are in place for recycling or recovering palladium from spent electroplating solutions? | ProPlate® Posts. (2024, April 13). Retrieved from [Link]

  • Selective precipitation of ammonium hexachloropalladate from leaching solutions of cemented palladium with zinc. (n.d.). Retrieved from [Link]

  • (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2026, February 28). Retrieved from [Link]

  • US2875040A - Process of separating palladium from metals of the platinum group - Google Patents. (n.d.).
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - ACS Medicinal Chemistry Letters - Figshare. (2022, January 20). Retrieved from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6). Retrieved from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - ResearchGate. (2022, January 11). Retrieved from [Link]

  • Ultra-trace interference-free analysis of palladium in natural waters by ICP-MS after on-line matrix separation and pre-concentration - PubMed. (2021, September 1). Retrieved from [Link]

  • Palladium Standard for ICP ICP-MS 1000ug/mL| PPD2A8 - Reagecon. (n.d.). Retrieved from [Link]

  • Palladium Extraction by Gravimetric Precipitation - Cora Refining. (2015, July 1). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Metal Scavenger User Guide | Biotage. (n.d.). Retrieved from [Link]

  • Metal Scavenger Guide - Sopachem. (n.d.). Retrieved from [Link]

  • Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry - FDA. (n.d.). Retrieved from [Link]

  • USP Chapters <232> and <233> Implementation Strategy - FDA. (2014, December 16). Retrieved from [Link]

Sources

Optimization

Addressing solubility issues of 1-(3-bromobenzoyl)azetidine in specific reaction media.

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to address the specific phase-behavior and reactivity challenges associated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to address the specific phase-behavior and reactivity challenges associated with 1-(3-bromobenzoyl)azetidine .

Because this molecule combines a lipophilic bromophenyl ring with a highly polar, strained azetidinyl amide, it frequently exhibits unpredictable solubility in standard catalytic media. This guide will provide you with the mechanistic causality behind these issues and deliver self-validating protocols to ensure your C-N and C-C bond formations succeed.

Diagnostic Workflow: Resolving Phase-Behavior Issues

Before altering your catalyst or ligand, you must ensure your substrate and reagents are properly interacting at the solid-liquid interface. Use the following diagnostic logic to isolate solubility bottlenecks.

G Start Substrate Precipitation Detected CheckSolvent Evaluate Primary Solvent (e.g., Toluene vs. Dioxane) Start->CheckSolvent BaseIssue Is the Inorganic Base Clumping? CheckSolvent->BaseIssue Substrate dissolves, mixture heterogeneous SolventFix Switch to Ethereal/Alcohol Mix (e.g., Dioxane or t-AmOH) CheckSolvent->SolventFix Low substrate solubility BaseFix Add Celite, Grind Base, or use DBU/Organic Base BaseIssue->BaseFix Yes Proceed Proceed to Pd-Catalyzed Cross-Coupling SolventFix->Proceed BaseFix->Proceed

Figure 1: Diagnostic workflow for resolving phase-behavior and solubility issues.

Troubleshooting Guides & FAQs

Q1: Why does 1-(3-bromobenzoyl)azetidine precipitate when I add inorganic bases like Cs2​CO3​ or K3​PO4​ in Toluene? A1: This is a classic polarity mismatch exacerbated by nucleation. Toluene is the traditional solvent for Buchwald-Hartwig aminations because it suppresses the solubility of iodide and bromide salts, which helps drive the catalytic cycle forward[1]. However, the polar azetidine amide moiety of your substrate reduces its solubility in pure non-polar aromatics. When dense, insoluble inorganic bases are added, they sink to the bottom of the reactor and act as nucleation sites, causing the polar substrate to co-precipitate or clump[2]. Solution: Switch to a solvent that better solvates the amide, such as 1,4-Dioxane or a Toluene/t-AmOH mixture. Alternatively, adding an organic base like DBU alongside your inorganic base can maintain homogeneity[2].

Q2: Can I use halogenated solvents or acetonitrile to completely dissolve the substrate before adding the palladium catalyst? A2: No. While solvents like chloroform or acetonitrile might perfectly solvate the azetidine derivative, they actively inhibit the palladium catalytic cycle. Chlorinated solvents and acetonitrile bind strongly to the active Pd(0) species, leading to severe catalyst poisoning and reaction stalling[2]. Solution: You must rely on temperature-dependent solubility in compatible solvents (e.g., ethereal solvents like CPME or THF) rather than resorting to catalyst-poisoning media[2].

Q3: How does the physical state of the base affect the reaction if my substrate is only partially soluble? A3: In cross-coupling reactions, the crucial deprotonation step occurs directly at the solid-liquid boundary of the inorganic base[2]. If your substrate is struggling to stay in solution, and your base particles are large or clumped, the effective surface area for deprotonation drops to near zero. Solution: Grind your inorganic bases into a fine powder prior to use, or add Celite to the reaction mixture. Celite acts as a physical dispersant, preventing the clumping of the base and keeping the partially soluble substrate evenly distributed in the solvent matrix[2].

Quantitative Data: Solvent Selection Matrix

To optimize the reaction media for 1-(3-bromobenzoyl)azetidine, you must balance substrate solubility with the requirements of the catalytic cycle. The table below summarizes the quantitative and qualitative performance of various solvents for this specific structural class.

Solvent SystemPolarity IndexSubstrate Solubility (at 90°C)Base Dispersibility ( Cs2​CO3​ )Impact on Pd Catalytic CycleRecommendation
Toluene 2.4Low to ModeratePoor (High clumping)Excellent (Halide salts insoluble)Use only with Celite or organic base additives.
1,4-Dioxane 4.8HighModerateGoodPrimary Choice for Buchwald-Hartwig aminations.
t-Amyl Alcohol (t-AmOH) 5.3HighModerateGood (Supports weak bases)Excellent for base-sensitive aminations.
Acetonitrile 5.8Very HighGoodLethal (Poisons Pd(0))Avoid entirely for Pd-catalyzed steps.

Self-Validating Experimental Protocol

To prevent the waste of expensive palladium pre-catalysts and specialized phosphine ligands[3], use the following self-validating Standard Operating Procedure (SOP) for the Buchwald-Hartwig amination of 1-(3-bromobenzoyl)azetidine.

Step 1: Reagent Preparation & Surface Area Maximization

  • In a glovebox or under a dry argon atmosphere, weigh out 1.4 equivalents of Cs2​CO3​ .

  • Transfer the base to a mortar and pestle and grind to a fine powder to maximize the solid-liquid boundary area[2].

  • Add 50% w/w Celite relative to the base to prevent re-clumping.

Step 2: Thermal Solubility Validation (The "Self-Check" Step) Causality: We validate solubility before adding the catalyst to ensure the reaction medium is viable, preventing thermal degradation of the Pd complex in a starved reaction.

  • Add 1.0 mmol of 1-(3-bromobenzoyl)azetidine and 1.2 mmol of the coupling amine to an oven-dried Schlenk tube[3].

  • Add the ground base/Celite mixture.

  • Inject 5.0 mL of anhydrous 1,4-Dioxane.

  • Heat the mixture to 90°C with vigorous stirring (800+ RPM) for 10 minutes.

  • Validation Gate: Visually inspect the mixture. The organic components must be fully dissolved (the base/Celite will remain as a fine, swirling suspension). If the substrate remains clumped at the bottom, inject 0.5 mL of t-AmOH as a co-solvent until homogeneity of the organic phase is achieved.

Step 3: Catalyst Activation and Coupling

  • Briefly cool the mixture to 50°C to prevent thermal shock to the catalyst.

  • Add 2-5 mol% of the Palladium pre-catalyst (e.g., Pd2​(dba)3​ ) and the corresponding phosphine ligand (e.g., XPhos or RuPhos)[3].

  • Seal the tube, heat back to 90°C, and stir for 12-24 hours.

Mechanistic Visualization: Solubility Bottlenecks in the Catalytic Cycle

Understanding where solubility impacts the reaction at a molecular level is critical. The diagram below maps the Buchwald-Hartwig catalytic cycle, highlighting the specific phases where substrate and base solubility dictate success or failure.

Cycle Pd0 Pd(0) Active OxAdd Oxidative Addition Pd0->OxAdd Ar-Br (Solubility Req) AmineCoord Amine Coord. OxAdd->AmineCoord Deprot Base Deprot. AmineCoord->Deprot Base (Solid-Liquid) RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Product

Figure 2: Buchwald-Hartwig catalytic cycle highlighting critical solubility bottlenecks.

Sources

Troubleshooting

Technical Support Center: Alternative Synthetic Routes to 1-(3-bromobenzoyl)azetidine

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of alternative synthetic routes to 1-(3-bromobenzoyl)azetidine. It addresses common experime...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of alternative synthetic routes to 1-(3-bromobenzoyl)azetidine. It addresses common experimental challenges through detailed troubleshooting guides and frequently asked questions, ensuring scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of 1-(3-bromobenzoyl)azetidine?

A1: The main challenges in synthesizing 1-(3-bromobenzoyl)azetidine revolve around the reactivity of the azetidine ring and the efficiency of the amide bond formation. The four-membered azetidine ring is strained and susceptible to ring-opening under harsh reaction conditions, such as high temperatures or the presence of strong acids or nucleophiles.[1][2] Additionally, achieving high yields in the acylation of azetidine can be difficult due to the potential for side reactions and the need for careful control of reaction parameters.

Q2: Which synthetic route is generally preferred for the synthesis of 1-(3-bromobenzoyl)azetidine?

A2: The most common and often preferred method is the acylation of azetidine with 3-bromobenzoyl chloride under Schotten-Baumann conditions.[3][4][5][6] This method is favored for its relatively mild conditions and the commercial availability of the starting materials. However, alternative routes using peptide coupling reagents or direct amidation can be advantageous in specific contexts, such as with sensitive substrates or for process optimization.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress.[7] By co-spotting the reaction mixture with the starting materials (azetidine and 3-bromobenzoyl chloride or 3-bromobenzoic acid), you can visually track the consumption of reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.

Synthetic Route 1: Acylation of Azetidine with 3-Bromobenzoyl Chloride (Schotten-Baumann Conditions)

This is the most direct approach, involving the reaction of azetidine with 3-bromobenzoyl chloride in the presence of a base.

Experimental Protocol
  • Preparation of 3-Bromobenzoyl Chloride: While commercially available, 3-bromobenzoyl chloride can be prepared from 3-bromobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride.[8][9]

    • In a dry round-bottom flask, combine 3-bromobenzoic acid with an excess of thionyl chloride (2-3 equivalents).[8]

    • Gently reflux the mixture for 2-4 hours until gas evolution ceases.[8]

    • Remove excess thionyl chloride by distillation.[8]

    • Purify the crude 3-bromobenzoyl chloride by vacuum distillation.[8]

  • Acylation of Azetidine:

    • Dissolve azetidine in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.

    • Cool the solution in an ice bath.

    • Add an aqueous solution of a base, typically sodium hydroxide or potassium carbonate, to the azetidine solution.

    • Slowly add a solution of 3-bromobenzoyl chloride in the same organic solvent to the biphasic mixture with vigorous stirring.

    • Continue stirring at room temperature until the reaction is complete (as monitored by TLC).

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[10]

Troubleshooting Guide
Issue Probable Cause Suggested Solution
Low yield of the desired product 1. Hydrolysis of 3-bromobenzoyl chloride: The acyl chloride is sensitive to moisture.1. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Azetidine ring-opening: The strained azetidine ring can open under harsh conditions.[1]2. Maintain a low reaction temperature (0 °C to room temperature). Avoid prolonged reaction times.[1]
3. Inefficient mixing in the biphasic system: Poor mixing can lead to slow reaction rates.3. Use a high-speed mechanical stirrer to ensure efficient mixing of the aqueous and organic phases.
Formation of a significant amount of 3-bromobenzoic acid Hydrolysis of 3-bromobenzoyl chloride: This is a common side reaction in the presence of water.Minimize the amount of water in the reaction and add the acyl chloride slowly to the cooled reaction mixture.
Difficulty in purifying the product Polar impurities: Unreacted azetidine or byproducts can co-elute with the product during chromatography.Wash the crude product with dilute acid (e.g., 1 M HCl) to remove unreacted azetidine. A basic wash (e.g., saturated NaHCO₃) can remove any 3-bromobenzoic acid.[7]
Visualization of the Workflow

Schotten_Baumann cluster_prep Preparation of 3-Bromobenzoyl Chloride cluster_acylation Acylation of Azetidine 3-Bromobenzoic_Acid 3-Bromobenzoic Acid Acyl_Chloride 3-Bromobenzoyl Chloride 3-Bromobenzoic_Acid->Acyl_Chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Acyl_Chloride Product 1-(3-bromobenzoyl)azetidine Acyl_Chloride->Product Biphasic, 0°C to RT Azetidine Azetidine Azetidine->Product Base Aqueous Base (e.g., NaOH) Base->Product

Caption: Workflow for the synthesis of 1-(3-bromobenzoyl)azetidine via the Schotten-Baumann reaction.

Synthetic Route 2: Amide Coupling using Peptide Coupling Reagents

This route involves the direct coupling of 3-bromobenzoic acid with azetidine using a peptide coupling reagent, which activates the carboxylic acid in situ.

Experimental Protocol
  • Reaction Setup:

    • Dissolve 3-bromobenzoic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a peptide coupling reagent (e.g., DCC, EDC, HATU, HBTU) and an activating agent (e.g., HOBt, HOAt) if required.[11][12][13][14]

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

    • Stir the mixture at room temperature for a short period to allow for the activation of the carboxylic acid.

  • Amide Bond Formation:

    • Add azetidine to the reaction mixture.

    • Stir at room temperature until the reaction is complete (as monitored by TLC).

  • Workup and Purification:

    • The workup procedure will depend on the coupling reagent used. For carbodiimide-based reagents like DCC, the dicyclohexylurea byproduct can be removed by filtration.[12] For water-soluble reagents like EDC, an aqueous workup can be employed.[14]

    • Typically, the reaction mixture is diluted with an organic solvent and washed sequentially with dilute acid, dilute base, and brine.[7]

    • The organic layer is then dried and concentrated, and the product is purified by column chromatography.

Troubleshooting Guide
Issue Probable Cause Suggested Solution
Low yield 1. Inefficient activation of the carboxylic acid: The coupling reagent may not be effective enough.1. Consider using a more powerful coupling reagent like HATU or HCTU, especially for hindered substrates.[11] The addition of HOBt or HOAt can also improve efficiency.[12]
2. Side reactions of the coupling reagent: Some coupling reagents can undergo side reactions.2. Phosphonium-based reagents (e.g., PyBOP) are often preferred over uronium-based reagents (e.g., HBTU) as they are less prone to side reactions with the amine.[13]
Epimerization (if chiral centers are present) Racemization during activation: The activated carboxylic acid can be susceptible to racemization.The addition of HOBt or HOAt can suppress racemization.[12][14]
Difficulty in removing byproducts Solubility of byproducts: The byproducts of some coupling reagents (e.g., ureas from carbodiimides) can be difficult to remove.Use a coupling reagent that produces water-soluble byproducts, such as EDC.[14] Alternatively, for DCC, ensure complete precipitation of the urea byproduct before filtration.
Comparison of Common Coupling Reagents
Coupling Reagent Advantages Disadvantages
DCC/DIC Inexpensive and widely used.[12][13]Forms insoluble urea byproduct (DCC) which can complicate purification.[12] Can cause racemization without an additive.[12]
EDC Water-soluble byproduct, easily removed by aqueous workup.[14]More expensive than DCC/DIC.
HATU/HBTU Highly efficient and fast-reacting.[11][12]Can cause side reactions with the amine component (guanidinylation).[11] More expensive.
PyBOP Efficient and less prone to side reactions than uronium-based reagents.[11][12]More expensive than carbodiimides.
Visualization of the General Mechanism

Amide_Coupling Carboxylic_Acid 3-Bromobenzoic Acid Activated_Intermediate Activated Intermediate Carboxylic_Acid->Activated_Intermediate Coupling_Reagent Coupling Reagent (e.g., DCC, HATU) Coupling_Reagent->Activated_Intermediate Product 1-(3-bromobenzoyl)azetidine Activated_Intermediate->Product Azetidine Azetidine Azetidine->Product

Caption: General mechanism for amide bond formation using a peptide coupling reagent.

Synthetic Route 3: Direct Amidation using Boron-Based Reagents

Recent advances have led to the development of methods for direct amidation of carboxylic acids and amines, avoiding the need for traditional coupling reagents. Boron-based reagents, such as B(OCH₂CF₃)₃, have shown promise in this area.[15][16]

Experimental Protocol
  • Reaction Setup:

    • In a reaction vessel, combine 3-bromobenzoic acid, azetidine, and the boron-based reagent (e.g., B(OCH₂CF₃)₃) in a suitable solvent.

    • Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) for several hours.[15][16]

  • Workup and Purification:

    • A key advantage of this method can be a simplified workup. In some cases, the product can be isolated by a simple filtration through a resin to remove boron byproducts, followed by evaporation of the solvent.[15]

    • Alternatively, a standard aqueous workup can be performed.

    • Purify the crude product by column chromatography if necessary.

Troubleshooting Guide
Issue Probable Cause Suggested Solution
Slow or incomplete reaction Insufficient heating or reaction time: The reaction may require elevated temperatures to proceed at a reasonable rate.Increase the reaction temperature or prolong the reaction time.[15][16] Monitor the reaction by TLC to determine the optimal conditions.
Formation of side products Decomposition of starting materials or product: The elevated temperatures may lead to decomposition.Carefully control the reaction temperature and consider performing the reaction under an inert atmosphere.

References

  • Amide Workup. Biofilm Inhibitor Synthesis. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Schotten–Baumann reaction. Grokipedia. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. National Center for Biotechnology Information. Available at: [Link]

  • Schotten-Baumann Reaction. Cambridge University Press. Available at: [Link]

  • Chemistry Schotten Baumann Reaction. SATHEE CUET. Available at: [Link]

  • Schotten Baumann Reaction. BYJU'S. Available at: [Link]

  • Schotten–Baumann reaction. Wikipedia. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • 3-Bromobenzoyl chloride, 98% 1711-09-7 India. Ottokemi. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Center for Biotechnology Information. Available at: [Link]

  • Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • 3-Bromobenzoyl chloride. FINETECH INDUSTRY LIMITED. Available at: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. National Center for Biotechnology Information. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Center for Biotechnology Information. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions with Substituted 1-(3-Bromobenzoyl)azetidine Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for overcoming steric hindrance in the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for overcoming steric hindrance in the synthesis and functionalization of substituted 1-(3-bromobenzoyl)azetidine analogs. These scaffolds are of significant interest in medicinal chemistry, and navigating their synthesis requires a nuanced understanding of the interplay between ring strain and steric effects.

Part 1: Frequently Asked Questions - Understanding the Core Challenges

This section addresses high-level questions to frame the common experimental hurdles associated with this class of molecules.

Q1: What are the primary sources of steric hindrance when working with 1-(3-bromobenzoyl)azetidine analogs?

Steric hindrance in this system primarily arises from two sources:

  • Substitution on the Azetidine Ring: The introduction of substituents at the C2 or C3 positions of the azetidine ring dramatically increases steric bulk around the nitrogen nucleophile. This congestion can severely impede the approach of the acylating agent during the initial amide bond formation.

  • Substitution on the Benzoyl Ring: While the 3-bromo substituent itself presents moderate bulk, additional substituents, particularly at the ortho-positions (C2 or C6) of the benzoyl ring, can shield the carbonyl carbon from nucleophilic attack by the azetidine.

Q2: How does the inherent ring strain of azetidine affect these reactions?

Azetidines possess significant ring strain (approximately 25.4 kcal/mol), which is a defining feature of their reactivity.[1][2][3][4] This strain makes the four-membered ring susceptible to nucleophilic attack and ring-opening, especially under harsh conditions.[4][5] When the azetidine nitrogen is acylated, the electron-withdrawing nature of the benzoyl group can further activate the ring's C-N bonds towards cleavage. This presents a constant risk of forming undesired byproducts, such as γ-haloamides, if reaction conditions are not carefully controlled.[5]

Q3: Which step is typically more challenging due to steric hindrance: the N-acylation or subsequent cross-coupling reactions?

Both steps can be significantly impacted, but the initial N-acylation (amide bond formation) is often the most formidable challenge, particularly when dealing with a di- or tri-substituted azetidine analog. The synthesis of sterically hindered amides is a well-documented challenge in organic chemistry.[6][7][8] Subsequent cross-coupling reactions on the 3-bromo position also face steric challenges, as the bulky N-benzoylazetidine group can hinder the approach of the metal catalyst. However, modern advances in catalyst and ligand design provide a robust toolkit for addressing these issues.[9][10]

Part 2: Troubleshooting Guide: N-Acylation of Sterically Hindered Azetidines

This section provides detailed solutions for issues encountered during the formation of the amide bond between a substituted azetidine and a substituted 3-bromobenzoyl moiety.

Issue 1: Low or No Yield of the Desired N-Acylazetidine Product

This is the most common problem, often accompanied by the recovery of starting materials or the formation of ring-opened byproducts.

Root Cause A: Severe Steric Hindrance Around the Azetidine Nitrogen

When the azetidine is substituted at the C2 or C3 positions, its nucleophilicity is diminished, and the reaction to form the amide bond is kinetically slow. Standard peptide coupling reagents are often insufficient.

Solutions:

  • Employ High-Potency Coupling Reagents: For sterically demanding couplings, more powerful activating agents are required. Reagents like HATU, HCTU, or PyBOP are superior as they form highly reactive acyl-imidazolium or acyl-phosphonium intermediates that can overcome the high activation energy.[11]

  • Use a Non-Nucleophilic Organic Base: Strong, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine are recommended. They are bulky enough to avoid competing reactions with the activated carboxylic acid while effectively scavenging the acid produced during the reaction.

  • Switch to the Acyl Chloride: If using a carboxylic acid with a coupling reagent fails, converting the 3-bromobenzoic acid to its corresponding acyl chloride provides a much more electrophilic partner for the hindered azetidine. This reaction should be performed at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions.[5]

Data Presentation: Comparison of Coupling Reagents for Hindered Amide Synthesis
Coupling ReagentActivating MechanismRelative Efficacy for Hindered SubstratesCommon Byproducts
EDC/HOBtCarbodiimide activationLow to ModerateUrea (can be difficult to remove)
DCC/DMAPCarbodiimide activationLow to ModerateDicyclohexylurea (precipitates)
HATU/DIPEA Forms reactive acyl-imidazoliumHigh Water-soluble tetramethylurea
PyBOP/DIPEA Forms reactive acyl-phosphoniumHigh Water-soluble phosphine oxide
DMC (Imidazolinium Chloride)Forms reactive acyl-imidazoliumModerate to HighWater-soluble byproducts

This table summarizes findings from various sources on amide bond formation.[11]

Root Cause B: Azetidine Ring-Opening Side Reaction

The presence of γ-chloroamide or other linear byproducts indicates that the strained azetidine ring has been opened.

Solutions:

  • Strict Temperature Control: Perform the reaction at low temperatures (0 °C or below) to disfavor the ring-opening pathway, which typically has a higher activation energy than the desired acylation.[5]

  • Avoid Lewis Acidic Conditions: Ensure that all reagents and solvents are free from Lewis acidic impurities. Avoid using coupling reagents that can generate strong Lewis acids in situ.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting azetidine is consumed to prevent the product from slowly degrading via ring-opening.[5]

Experimental Protocol: Robust N-Acylation of a Hindered Azetidine using HATU
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substituted 3-bromobenzoic acid (1.0 equiv) in anhydrous DMF.

  • Pre-activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv) to the solution. Stir the mixture for 20-30 minutes at room temperature. A color change is often observed as the active ester is formed.

  • Coupling: Add a solution of the sterically hindered azetidine analog (1.1 equiv) in anhydrous DMF to the reaction mixture dropwise at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (typically 4-12 hours, monitor by TLC or LC-MS).

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualization: Troubleshooting Workflow for N-Acylation

G start Start: Low Yield in N-Acylation check_sm Check TLC/LCMS: Recovered Starting Materials? start->check_sm check_bp Ring-Opened Byproducts? check_sm->check_bp No sm_yes Yes check_sm->sm_yes Yes bp_yes Yes check_bp->bp_yes Yes hindrance Issue: Steric Hindrance sm_yes->hindrance sol_reagent Solution 1: Use HATU/PyBOP hindrance->sol_reagent sol_acyl Solution 2: Convert to Acyl Chloride hindrance->sol_acyl end_node Reaction Optimized sol_reagent->end_node sol_acyl->end_node ring_opening Issue: Ring Opening bp_yes->ring_opening sol_temp Solution 1: Lower Temperature (0 °C) ring_opening->sol_temp sol_time Solution 2: Minimize Reaction Time ring_opening->sol_time sol_temp->end_node sol_time->end_node

Caption: Troubleshooting decision tree for N-acylation reactions.

Part 3: Troubleshooting Guide: Subsequent Cross-Coupling Reactions

After successfully synthesizing the 1-(3-bromobenzoyl)azetidine core, the next step is often functionalization via cross-coupling at the C-Br bond. Steric hindrance from the N-acylazetidine moiety can still present a challenge.

Issue 2: Low or Incomplete Conversion in Cross-Coupling Reactions

This issue suggests that the catalytic cycle is inefficient, often due to a slow or inhibited oxidative addition step.

Root Cause: Steric Shielding of the C-Br Bond

The bulky N-benzoylazetidine group, especially if the azetidine or benzoyl rings bear additional large substituents, can physically block the palladium or copper catalyst from accessing the C-Br bond for oxidative addition.

Solutions:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount. For sterically demanding substrates, bulky, electron-rich "Buchwald-type" ligands (e.g., SPhos, XPhos, RuPhos) are highly effective. These ligands promote the formation of a monoligated, highly reactive Pd(0) species that can more easily access the hindered C-Br bond.[9][12]

  • Optimize the Base and Solvent: The choice of base is crucial and depends on the specific coupling reaction. For Suzuki couplings, moderately strong bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective.[10] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is required.[10] Aprotic polar solvents like dioxane, toluene, or DMF are typically used to ensure solubility of all components at elevated temperatures.[10]

  • Increase Reaction Temperature: Sterically hindered reactions often require higher thermal energy to overcome the activation barrier. Increasing the temperature (e.g., to 80-110 °C) can significantly improve reaction rates.

  • Consider a Copper-Catalyzed System: For some C-N coupling reactions (Ullmann-type), copper catalysts with specialized diamine ligands can be effective for hindered aryl chlorides and bromides, sometimes under milder conditions than palladium.[13][14]

Data Presentation: Recommended Conditions for Hindered Cross-Coupling
Reaction TypeRecommended CatalystRecommended LigandRecommended BaseTypical Solvent / Temp
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₂CO₃, Cs₂CO₃, K₃PO₄Toluene/Water or Dioxane/Water, 80-110 °C
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂BrettPhos, RuPhosNaOtBu, LHMDSToluene or Dioxane, 90-110 °C
Heck Pd(OAc)₂P(o-tol)₃, CataCXium AEt₃N, DIPEADMF or NMP, 100-120 °C
Experimental Protocol: Suzuki-Miyaura Coupling on a Hindered Substrate
  • Setup: To a vial or flask, add the substituted 1-(3-bromobenzoyl)azetidine (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent and Degassing: Add the solvent system (e.g., a 4:1 mixture of Toluene:Water). Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Visualization: The Impact of Steric Hindrance on the Catalytic Cycle

G cluster_0 Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oa Oxidative Addition pd0->oa Ar-Br pd2_complex Ar-Pd(II)-Br(L) oa->pd2_complex transmetal Transmetalation (with Boronic Acid) pd2_complex->transmetal Ar'-B(OR)₂ pd2_aryl Ar-Pd(II)-Ar'(L) transmetal->pd2_aryl reductive_elim Reductive Elimination pd2_aryl->reductive_elim reductive_elim->pd0 Ar-Ar' (Product) hindrance Steric Hindrance from bulky N-acylazetidine hindrance->oa Inhibits this step

Caption: Steric hindrance primarily impedes the oxidative addition step.

References

  • A family of 2-(9H-carbazol-9-yl)phenyl-based phosphine ligands were synthesized and their efficacy in promoting the steric hindered Buchwald–Hartwig amination was evaluated.
  • The rate-determining step is attack of a nucleophile on the electrophilic C=O. The more electrophilic it is, the faster the reaction. (Chemistry Stack Exchange)
  • Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain. (RSC Publishing)
  • The general catalytic cycle for the Pd-catalyzed coupling of aryl (pseudo)halides with amines.
  • Calculated results indicate that the reactions are more endothermic only when the substrate is a lighter halide.
  • A mild method for the copper-catalyzed amination of aryl chlorides using highly sterically encumbered N1,N2-diaryl diamine ligands. (PMC - NIH)
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (Organic & Biomolecular Chemistry (RSC Publishing))
  • A novel strategy employing cyclohexyl spectator ligands in Stille cross-coupling reactions has been developed as a general solution to the long-standing challenge of conducting stereospecific cross-coupling reactions at nitrogen-containing stereocenters. (PMC)
  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine.
  • Troubleshooting & Optimization for sterically hindered cross-coupling reactions, including ligand, base, and solvent choice. (Benchchem)
  • Reactivity of benzyl halides towards nucleophilic substitution. (Chemistry Stack Exchange)
  • Challenges in the synthesis of four-membered azetidines via nucleophilic substitution reactions.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic
  • The influence of the type of halogen substituent and its position on the molecular conformation, intermolecular interactions and crystal packing. (MOST Wiedzy)
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (Semantic Scholar)
  • Preparation and Synthetic Applications of Azetidines. (LOCKSS: Serve Content)
  • Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion.
  • How to prevent the ring-opening of azetidines during subsequent reactions. (Benchchem)
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • A Theoretical Investigation on Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations.
  • Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis. (Chemical Science (RSC Publishing))
  • A Comparative Analysis of the Reactivity of 3-((4-Bromophenyl)sulfonyl)azetidine and 1-((4-Bromophenyl)sulfonyl)azetidine. (Benchchem)
  • The Challenge of Steric Hindrance: A Comparative Guide to Amide Bond Formation with 2-Chloro-1,3-dimethylimidazolinium chloride (DMC). (Benchchem)
  • The synthesis of sterically hindered amides. (PubMed)
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetriz
  • The Synthesis of Sterically Hindered Amides. (CHIMIA)
  • The Synthesis of Sterically Hindered Amides.
  • Structurally divergent reactivity of N-unsubstituted azetidines with carboxylic acids. (RSC Publishing)
  • Technical Support Center: Azetidine Synthesis Protocols. (Benchchem)
  • Arylamine synthesis by amination (aryl
  • Azetidine synthesis. (Organic Chemistry Portal)

Sources

Troubleshooting

Improving the functional group tolerance in cross-coupling reactions.

Welcome to the Advanced Technical Support Center for Cross-Coupling Reactions. As drug development and complex molecule synthesis push the boundaries of chemical space, researchers increasingly encounter substrates dense...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Cross-Coupling Reactions. As drug development and complex molecule synthesis push the boundaries of chemical space, researchers increasingly encounter substrates dense with reactive functional groups—such as unprotected amines, heterocycles, and acidic protons.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will address the mechanistic root causes of reaction failures, such as catalyst poisoning, protodeboronation, and off-cycle eliminations, providing field-proven, self-validating protocols to rescue your syntheses.

Module 1: Suzuki-Miyaura Coupling & The Protodeboronation Dilemma

Q: I am attempting a Suzuki coupling with a 2-pyridylboronic acid, but my LC-MS shows massive formation of pyridine (Ar-H) and unreacted aryl halide. How do I suppress this?

Expert Insight & Causality: You are observing protodeboronation (or protodeborylation), a destructive side reaction where the C–B bond is cleaved by water or base and replaced by a C–H bond[1]. Heteroaromatic and electron-deficient boronic acids are highly susceptible to this degradation because the intermediate boronate anion—which is strictly required for transmetalation—is electronically destabilized[1].

When the rate of protodeboronation outcompetes the rate of transmetalation to the Pd(II) center, your boron reagent is rapidly consumed as a protoarene byproduct[2]. Furthermore, while bulky phosphine ligands are often used to accelerate oxidative addition, they can inadvertently promote palladium-catalyzed protodeboronation by creating a highly reactive post-transmetalation intermediate[3].

Solution Strategy: To favor productive cross-coupling, we must manipulate the steady-state concentration of the reactive boronic acid. Using a MIDA (N-methyliminodiacetic acid) boronate enables a "slow-release" mechanism[2]. The MIDA boronate itself is entirely stable to protodeboronation. Under mild aqueous basic conditions, it slowly hydrolyzes to the active boronic acid. If the cross-coupling rate is faster than the hydrolysis rate, the boronic acid is consumed immediately upon formation, preventing degradation[2].

Protodeboronation BoronicAcid Ar-B(OH)2 Boronic Acid Boronate [Ar-B(OH)3]- Reactive Boronate BoronicAcid->Boronate + Base / OH- Transmetalation Transmetalation (Productive Pathway) Boronate->Transmetalation + Pd(II)-Ar' Protodeboronation Protodeboronation (Destructive Pathway) Boronate->Protodeboronation + H2O / Heat Product Ar-Ar' Cross-Coupled Product Transmetalation->Product Arene Ar-H Protoarene Byproduct Protodeboronation->Arene

Competing pathways of boronate intermediates in Suzuki-Miyaura coupling.

Quantitative Data: Boron Reagent Selection

Reagent Type Relative Stability to Protodeboronation Reactivity in Transmetalation Recommended Use Case
Boronic Acids (Ar-B(OH)₂) Low (especially heteroaryl) High Standard substrates, fast couplings.
Boronic Esters (Ar-Bpin) High Moderate Storage, sensitive functional groups.
MIDA Boronates Very High Low (requires slow hydrolysis) Highly unstable heteroaryl building blocks.

| Trifluoroborates (Ar-BF₃K) | High | Moderate (requires activation) | Water-tolerant couplings, long-term storage. |

Self-Validating Protocol: Slow-Release Suzuki Coupling using MIDA Boronates

This protocol utilizes in-process controls to ensure the hydrolysis rate does not exceed the coupling rate.

  • Preparation of the Catalytic System: In a Schlenk flask under an inert argon atmosphere, combine Pd(OAc)2​ (2 mol%) and SPhos (4 mol%).

  • Substrate Assembly: Add the aryl halide (1.0 equiv) and the heteroaryl MIDA boronate (1.5 equiv).

  • Degassing: Add anhydrous, degassed 1,4-dioxane. Purge the system with argon for 10 minutes using a freeze-pump-thaw cycle to prevent oxidative homocoupling of the boron reagent[1].

  • Slow-Release Initiation: Add a degassed aqueous solution of K3​PO4​ (3.0 equiv). The biphasic nature of the solvent system and the mild base initiate the slow hydrolysis of the MIDA boronate.

  • Heating and In-Process Control: Heat the reaction to 60°C. Validation Step: Take a 10 μ L aliquot after 2 hours and analyze via LC-MS. You should observe the desired cross-coupled product mass with minimal Ar-H (protoarene) mass. Troubleshooting: If the Ar-H peak is dominant, the hydrolysis is too fast; lower the temperature to 45°C to throttle the release of the boronic acid.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, and purify via flash chromatography.

Module 2: Buchwald-Hartwig Amination & Catalyst Poisoning

Q: My amination reaction with a primary aliphatic amine and an aryl chloride is stalling at 10% conversion. I also see a significant amount of a hydrodehalogenated byproduct and an imine. What is the mechanism of this failure?

Expert Insight & Causality: Your reaction is suffering from two competing off-cycle pathways: catalyst poisoning and β -hydride elimination[4]. Primary amines can strongly coordinate to an unshielded palladium center, forming an inactive Pd(II)L(NH2​R)2​ complex (catalyst poisoning). Simultaneously, the desired Pd-amido intermediate can undergo β -hydride elimination rather than reductive elimination, yielding an imine and a palladium hydride species that subsequently hydrodehalogenates your aryl chloride[5]. Aryl chlorides exacerbate this issue because their slow oxidative addition leaves the Pd(0) resting state vulnerable to degradation[6].

Solution Strategy: Transition to bulky, electron-rich bidentate or dialkylbiaryl phosphine ligands (e.g., BrettPhos or RuPhos). The extreme steric bulk of these ligands forces the palladium into a highly reactive, monoligated L1​Pd(0) state, preventing the coordination of a second amine molecule. Furthermore, the electron-rich nature accelerates oxidative addition into the challenging C–Cl bond, while the steric crowding dramatically accelerates reductive elimination, outcompeting the slower β -hydride elimination[6].

To avoid the harsh reducing conditions normally required to generate Pd(0) from Pd(II) salts, utilize a Generation 3 (G3) or Generation 4 (G4) precatalyst. These precatalysts contain non-coordinating leaving groups (like mesylate) that allow for the rapid, quantitative formation of the active catalyst under mild basic conditions[6].

BHCycle Pd0 L1Pd(0) Active Catalyst OxAdd Oxidative Addition L1Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination L1Pd(II)(Ar)(NH2R) OxAdd->AmineBind + R-NH2 Poison Catalyst Poisoning Pd(II)L(NH2R)2 OxAdd->Poison Excess Amine (Unshielded Pd) Deprot Deprotonation L1Pd(II)(Ar)(NHR) AmineBind->Deprot + Base RedElim Reductive Elimination Product Formation Deprot->RedElim Fast with Bulky Ligands OffCycle β-Hydride Elimination (Side Reaction) Deprot->OffCycle Slow/Poor Ligand RedElim->Pd0 + Ar-NHR OffCycle->Pd0 + Arene + Imine

Buchwald-Hartwig catalytic cycle highlighting desired pathways and off-cycle side reactions.

Quantitative Data: Impact of Base Selection on Hydrodehalogenation The choice of base dictates the rate of deprotonation versus the rate of off-cycle decomposition[5].

BasepKa (approx.)Desired Product Yield (%)Hydrodehalogenation (%)Mechanistic Notes
NaOtBu ~19>95%<5%High reaction rates; incompatible with base-sensitive groups[5].
K₃PO₄ ~12.385%10%Weaker base; beneficial for substrates with sensitive esters/amides[5].
Cs₂CO₃ ~10.370%25%Milder base; requires higher temperatures, increasing off-cycle risks[5].
Self-Validating Protocol: Buchwald-Hartwig Amination of Aryl Chlorides

This protocol utilizes precatalysts to bypass the initiation lag phase, ensuring high functional group tolerance.

  • Precatalyst Activation: Weigh out BrettPhos Pd G3 precatalyst (1-2 mol%) in a glovebox. The G3 precatalyst ensures quantitative generation of the active L1​Pd(0) species upon mild base activation, bypassing the need for harsh reductants that degrade sensitive functional groups[6].

  • Reagent Assembly: Add the aryl chloride (1.0 equiv), primary amine (1.2 equiv), and a mild base like Cs2​CO3​ (2.0 equiv) to an oven-dried vial.

  • Solvent Addition & Degassing: Add anhydrous, degassed THF or Toluene. Ensure the solvent is rigorously sparged with nitrogen to prevent oxidation of the electron-rich phosphine ligand[5].

  • Reaction Execution: Seal the vial and heat to 80°C with vigorous stirring (agitation is critical as inorganic bases are dense and sink)[6].

  • Workup and Validation: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Validation Step: Analyze the crude mixture by GC-MS. Confirm the absence of the hydrodehalogenated arene byproduct. If hydrodehalogenation is present, switch to a bulkier ligand (e.g., tBuBrettPhos) to further accelerate reductive elimination.

Sources

Reference Data & Comparative Studies

Validation

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3-bromobenzoyl)azetidine

For Immediate Release A Deep Dive into the Structural Elucidation of a Novel Azetidine Derivative for Advanced Drug Discovery In the landscape of modern medicinal chemistry, the azetidine scaffold is a privileged structu...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Structural Elucidation of a Novel Azetidine Derivative for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, the azetidine scaffold is a privileged structure, offering a unique three-dimensional profile that is increasingly incorporated into novel therapeutic agents. The synthesis and characterization of these molecules are paramount to accelerating drug development pipelines. This guide, authored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the expected mass spectrometry (MS) fragmentation patterns of a key exemplar, 1-(3-bromobenzoyl)azetidine. By leveraging foundational principles of mass spectrometry and comparative data from related structures, we will predict and rationalize the fragmentation pathways under both hard and soft ionization techniques, offering a robust framework for its unambiguous identification.

Introduction: The Crucial Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique that provides vital information about a molecule's structure by measuring its mass-to-charge ratio (m/z). In a typical experiment, a molecule is ionized and the resulting molecular ion and its fragments are separated and detected. The fragmentation pattern serves as a molecular fingerprint, allowing for detailed structural characterization. For novel compounds like 1-(3-bromobenzoyl)azetidine, predicting these patterns is a critical first step in developing analytical methods for its detection and quantification in various matrices.

This guide will focus on two of the most common ionization techniques: Electron Ionization (EI), a high-energy method that induces extensive fragmentation, and Electrospray Ionization (ESI), a soft ionization technique that typically produces a protonated molecule with fragmentation induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).

Predicted Fragmentation of 1-(3-bromobenzoyl)azetidine

The structure of 1-(3-bromobenzoyl)azetidine combines three key motifs that will dictate its fragmentation: the brominated benzene ring, the benzoyl group, and the azetidine ring.

Electron Ionization (EI-MS): A High-Energy Fragmentation Roadmap

Under the high-energy conditions of EI, the molecular ion of 1-(3-bromobenzoyl)azetidine is expected to be observed, albeit potentially at low abundance due to its propensity to fragment. The presence of bromine will be readily identifiable by the characteristic M and M+2 isotopic peaks of roughly equal intensity. The predicted fragmentation cascade is driven by the cleavage of the weakest bonds and the formation of stable ions and neutral losses.

Key Predicted EI Fragmentation Pathways:

  • Formation of the 3-Bromobenzoyl Cation: The most favorable cleavage is expected to be the alpha-cleavage of the bond between the carbonyl carbon and the azetidine nitrogen. This will result in the formation of the highly stable 3-bromobenzoyl cation. This fragment will exhibit the characteristic bromine isotopic pattern at m/z 183 and 185. This is often the base peak in the spectrum of benzoyl compounds.[1][2]

  • Formation of the 3-Bromophenyl Cation: The 3-bromobenzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for benzoyl ions, to yield the 3-bromophenyl cation at m/z 155 and 157.[2]

  • Formation of the Azetidinyl Cation and its Ring-Opened Fragments: Cleavage can also lead to the formation of an N-acyliminium ion derived from the azetidine ring. The initial fragment would be the azetidin-1-yl-methanone cation, which could undergo further fragmentation through ring-opening, leading to the loss of ethene (C2H4) to produce smaller, stable fragments.

  • Loss of Bromine: The molecular ion may also lose a bromine radical, leading to a fragment at m/z 162.

The following diagram illustrates the predicted EI fragmentation pathways:

EI_Fragmentation M [1-(3-bromobenzoyl)azetidine]•+ m/z 241/243 F1 3-Bromobenzoyl cation m/z 183/185 M->F1 - C3H5N F3 [M-Br]•+ m/z 162 M->F3 - Br• F4 Azetidine fragment m/z 57 M->F4 - C7H4BrO F2 3-Bromophenyl cation m/z 155/157 F1->F2 - CO

Caption: Predicted Electron Ionization fragmentation of 1-(3-bromobenzoyl)azetidine.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): A Softer Approach

ESI is a soft ionization technique that will primarily generate the protonated molecule, [M+H]⁺, at m/z 242 and 244. Subsequent fragmentation is induced by collision with an inert gas in the mass spectrometer (Collision-Induced Dissociation - CID). The fragmentation patterns are often simpler than in EI-MS and are dominated by the cleavage of the most labile bonds in the protonated molecule.

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Formation of the 3-Bromobenzoyl Cation: Similar to EI, the most prominent fragmentation pathway for the protonated molecule is expected to be the cleavage of the amide bond, leading to the formation of the 3-bromobenzoyl cation at m/z 183 and 185. This occurs through the loss of neutral azetidine.

  • Formation of the Protonated Azetidine: The charge may also be retained by the azetidine ring, resulting in the detection of protonated azetidine at m/z 58.

  • Water Loss: Depending on the instrument conditions, a minor loss of water from the protonated molecule might be observed, particularly if there are any residual water molecules in the system.

The following diagram illustrates the predicted ESI-MS/MS fragmentation pathways:

ESI_Fragmentation MH [1-(3-bromobenzoyl)azetidine+H]+ m/z 242/244 F1 3-Bromobenzoyl cation m/z 183/185 MH->F1 - Azetidine F2 Protonated Azetidine m/z 58 MH->F2 - 3-Bromobenzoyl radical

Caption: Predicted ESI-MS/MS fragmentation of 1-(3-bromobenzoyl)azetidine.

Comparative Analysis with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of a new chemical entity relies on orthogonal analytical techniques.

Analytical TechniqueInformation ProvidedExpected Results for 1-(3-bromobenzoyl)azetidine
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.¹H NMR: Distinct signals for the aromatic protons on the brominated ring, and characteristic shifts for the methylene protons of the azetidine ring. ¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the carbons of the azetidine ring.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule based on their vibrational frequencies.A strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as C-N and C-Br stretching vibrations.
High-Performance Liquid Chromatography (HPLC) Separates the compound from impurities and provides information on its purity and retention time.A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. The retention time is a characteristic property under a specific method.

Experimental Protocols

General Protocol for Mass Spectrometry Analysis

Sample Preparation:

  • Prepare a stock solution of 1-(3-bromobenzoyl)azetidine at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrumentation and Conditions:

  • For EI-MS (typically with Gas Chromatography - GC-MS):

    • GC Column: A standard non-polar column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-400.

  • For ESI-MS/MS (typically with Liquid Chromatography - LC-MS/MS):

    • LC Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid (for positive ion mode).

    • Flow Rate: 0.2-0.5 mL/min.

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS/MS Analysis: Perform a full scan to identify the protonated molecule [M+H]⁺, followed by a product ion scan of the precursor ion at m/z 242/244 using a normalized collision energy of 20-40%.

The following workflow diagram illustrates a typical LC-MS/MS analysis:

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry A Sample Injection B HPLC Separation (C18 Column) A->B C Electrospray Ionization (ESI) B->C D Full Scan MS (Detect [M+H]+) C->D E Collision-Induced Dissociation (CID) D->E F Product Ion Scan (MS/MS) E->F G Data Analysis (Fragmentation Pattern) F->G

Caption: A typical experimental workflow for LC-MS/MS analysis.

Conclusion: A Predictive Framework for Confident Identification

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of 1-(3-bromobenzoyl)azetidine. By understanding the fundamental fragmentation behaviors of its constituent parts—the brominated benzoyl group and the azetidine ring—researchers can confidently interpret the mass spectra of this and structurally related molecules. The dominant formation of the 3-bromobenzoyl cation is a key diagnostic marker under both EI and ESI conditions. When combined with orthogonal analytical techniques like NMR and IR spectroscopy, the data generated from mass spectrometry will provide an unambiguous structural confirmation, a critical step in the journey of drug discovery and development.

References

  • Prukała, D., Prukała, W., & Sikorski, M. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059–1065. [Link]

  • Gomez-Alvarez, M., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Science, 6(11), 6299-6304. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

Comparative

Using FTIR spectroscopy to confirm the synthesis of 1-(3-bromobenzoyl)azetidine.

The synthesis of strained-ring amides, such as 1-(3-bromobenzoyl)azetidine , presents unique analytical challenges. As a tertiary amide incorporating a four-membered azetidine ring and a halogenated aromatic system, veri...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of strained-ring amides, such as 1-(3-bromobenzoyl)azetidine , presents unique analytical challenges. As a tertiary amide incorporating a four-membered azetidine ring and a halogenated aromatic system, verifying its successful synthesis requires analytical techniques that can definitively track functional group transformations.

This guide provides an in-depth comparative analysis of using Fourier Transform Infrared (FTIR) spectroscopy against alternative methods (NMR, MS, Raman) to validate this specific N-acylation reaction. By anchoring our approach in mechanistic causality and self-validating protocols, we establish a robust framework for reaction monitoring and product confirmation.

Mechanistic Causality: The N-Acylation Workflow

The synthesis of 1-(3-bromobenzoyl)azetidine is typically achieved via the nucleophilic acyl substitution of 3-bromobenzoyl chloride with azetidine. The reaction relies on the nucleophilic attack of the secondary amine of azetidine onto the highly electrophilic carbonyl carbon of the acyl chloride.

To drive the reaction forward and prevent the stalling of the nucleophile, an organic base such as Triethylamine (TEA) is introduced. TEA acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct. Without TEA, the HCl would protonate the unreacted azetidine, rendering it non-nucleophilic and halting the reaction prematurely[1].

G R1 3-Bromobenzoyl Chloride Rxn N-Acylation (TEA, DCM, 0°C) R1->Rxn R2 Azetidine R2->Rxn WU Aqueous Workup Rxn->WU FTIR FTIR Validation WU->FTIR Prod 1-(3-bromobenzoyl) azetidine FTIR->Prod Confirm

Fig 1: Experimental workflow for the synthesis and FTIR validation of 1-(3-bromobenzoyl)azetidine.

FTIR Spectroscopy: The Primary Validation Tool

FTIR spectroscopy operates on the principle of detecting changes in the dipole moments of molecular bonds as they undergo vibrational transitions[2]. For this synthesis, FTIR is exceptionally powerful because the transformation from an acyl chloride and a secondary amine to a tertiary amide drastically alters the vibrational environment of the carbonyl (C=O) and amine (N-H) groups.

The Physics of the Spectral Shift

In the starting material (3-bromobenzoyl chloride), the highly electronegative chlorine atom withdraws electron density from the carbonyl carbon via induction, strengthening the C=O double bond character. This results in a high-frequency stretching vibration (~1770 cm⁻¹).

Upon conversion to the tertiary amide, the nitrogen lone pair from the azetidine ring donates electron density into the carbonyl π∗ anti-bonding orbital via resonance. This resonance weakens the C=O double bond character, shifting the absorption frequency significantly lower to the Amide I band (~1630–1650 cm⁻¹)[3]. Concurrently, the N-H stretch of the starting azetidine (~3300 cm⁻¹) must completely disappear, as the product is a tertiary amide lacking N-H bonds.

Expected FTIR Peak Assignments
Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Status in Product
Acyl Chloride C=O C=O Stretch~1770Absent (Indicates complete conversion)
Secondary Amine N-H Stretch~3300Absent (Confirms tertiary amide formation)
Tertiary Amide C=O Stretch (Amide I)1630 – 1650Present (Primary proof of synthesis)
Aromatic Ring C-H Stretch3050 – 3100Present (From 3-bromophenyl ring)
Azetidine Ring Aliphatic C-H Stretch2850 – 2950Present (From strained CH₂ groups)
Aryl Halide C-Br Stretch~1070Present (Confirms halogen retention)

Comparative Analysis: FTIR vs. Alternative Techniques

While FTIR is highly effective for tracking functional group transformations, it is essential to understand its performance relative to other analytical mainstays like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Raman spectroscopy[4],[5].

MetricFTIR Spectroscopy¹H / ¹³C NMR SpectroscopyMass Spectrometry (MS)Raman Spectroscopy
Primary Data Functional group transitions (C=O shift, N-H loss).Exact atomic connectivity and structural elucidation.Exact molecular weight and isotope patterns.Non-polar bond vibrations (C=C, aromatic rings).
Specificity Moderate: Identifies the class of compound (tertiary amide).Very High: Distinguishes regiochemistry (e.g., 3-bromo vs 4-bromo).High: The 1:1 M/M+2 isotope ratio confirms the presence of Bromine.Moderate: Complementary to FTIR, struggles with polar C=O bonds.
Speed & Workflow Real-Time / < 1 min: Ideal for in operando monitoring[6].Slower (10-30 mins): Requires deuterated solvents and offline prep.Fast (2-5 mins): Requires ionization and method development.Fast: But prone to background fluorescence issues.
Cost & Accessibility Low Cost: Benchtop ATR-FTIR units are ubiquitous.High Cost: Requires expensive cryogens and maintenance[5].High Cost: Expensive instrumentation and upkeep.Medium Cost: Specialized laser equipment required.

Application Scientist Insight: For routine reaction monitoring and initial product validation, FTIR is the superior choice due to its rapid feedback loop and direct sensitivity to the amide bond formation[6]. However, for regulatory submissions or final structural proof, FTIR must be paired with NMR to confirm the exact regiochemistry of the aromatic ring and MS to verify the exact mass.

Self-Validating Experimental Protocol

To ensure the FTIR data is trustworthy, the experimental protocol must be designed to eliminate false positives. Unreacted starting materials or hydrolyzed byproducts (like 3-bromobenzoic acid) can obscure the target FTIR signals. The following protocol integrates specific chemical workup steps to isolate the pure product prior to scanning.

Step 1: Reaction Execution
  • Preparation: Dissolve 1.0 equivalent of 3-bromobenzoyl chloride in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the solution to 0 °C using an ice bath. (Rationale: DCM is an aprotic solvent that will not react with the acyl chloride, and cooling controls the highly exothermic acylation).

  • Addition: Dropwise, add 1.1 equivalents of azetidine followed by 1.5 equivalents of triethylamine (TEA).

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

Step 2: Purifying the Matrix (The Self-Validating Step)

Before FTIR analysis, the crude mixture must be chemically filtered:

  • Acid Wash: Wash the organic layer with 1M HCl. (Rationale: This protonates any unreacted azetidine and TEA, pulling them into the aqueous layer. This prevents a false N-H peak in the final FTIR scan).

  • Base Wash: Wash with 1M NaOH. (Rationale: If any acyl chloride hydrolyzed into 3-bromobenzoic acid due to ambient moisture, the NaOH converts it to a water-soluble sodium carboxylate salt, preventing a false C=O acid peak at ~1700 cm⁻¹).

  • Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 1-(3-bromobenzoyl)azetidine.

Step 3: Spectroscopic Decision Matrix

Analyze the neat product using an Attenuated Total Reflectance (ATR) FTIR spectrometer. Follow the logic matrix below to validate the synthesis.

DecisionTree Start ATR-FTIR Scan Q1 Peak at ~1770 cm⁻¹? Start->Q1 Q2 Peak at ~3300 cm⁻¹? Q1->Q2 No Fail Reaction Incomplete or Contaminated Q1->Fail Yes (Acyl Cl) Q3 Peak at ~1640 cm⁻¹? Q2->Q3 No Q2->Fail Yes (Amine) Q3->Fail No Pass Product Confirmed Q3->Pass Yes (Amide)

Fig 2: Self-validating FTIR decision matrix for confirming amide bond formation.

By rigorously adhering to this chemically validated workflow, researchers can confidently utilize FTIR spectroscopy as a rapid, definitive tool for confirming the synthesis of 1-(3-bromobenzoyl)azetidine, reserving more resource-intensive techniques like NMR and MS for final structural elucidation.

References

  • Chromatography Today. "What Is Reaction Monitoring?" Chromatography Today. Available at:[Link]

  • National Center for Biotechnology Information (NIH/PMC). "Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach." Available at:[Link]

  • Advanced Journal of Chemistry. "Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity." Available at:[Link]

  • MDPI. "Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles." Available at:[Link]

  • National Center for Biotechnology Information (NIH/PMC). "NMR reaction monitoring in flow synthesis." Available at:[Link]

  • ResearchGate. "Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis." Available at:[Link]

Sources

Validation

High-performance liquid chromatography (HPLC) methods for assessing the purity of 1-(3-bromobenzoyl)azetidine.

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Method Development Protocol Introduction & Analytical Challenges 1-(3-Bromobenz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Method Development Protocol

Introduction & Analytical Challenges

1-(3-Bromobenzoyl)azetidine is a highly valuable synthetic intermediate and structural motif in modern drug discovery. As an amide formed from the coupling of 3-bromobenzoic acid and azetidine, assessing its purity requires a highly selective, stability-indicating analytical method.

The primary analytical challenge lies in the diverse physicochemical properties of the parent molecule and its potential impurities:

  • The Parent Amide: 1-(3-bromobenzoyl)azetidine is a neutral, moderately lipophilic molecule.

  • Acidic Degradants/Precursors: 3-bromobenzoic acid (m-bromobenzoic acid) is acidic (pKa ~3.8) and can be present as unreacted starting material or as a product of amide hydrolysis[1].

  • Basic/Polar Precursors: Azetidine is a highly polar, basic secondary amine that exhibits poor retention on traditional reversed-phase columns.

  • Regioisomers: Bromine substitution at the ortho (2-bromo) or para (4-bromo) positions are common synthetic impurities that are structurally and hydrophobically nearly identical to the meta (3-bromo) target.

This guide objectively compares three distinct High-Performance Liquid Chromatography (HPLC) column chemistries to determine the optimal method for comprehensive purity assessment.

Mechanistic Causality: Choosing the Right Chromatographic System

To build a self-validating and robust method, the chromatographic conditions must be tailored to the specific interactive forces of the analytes.

Method A: Conventional C18 Reversed-Phase (The Baseline)

Standard C18 columns rely purely on hydrophobic (Van der Waals) interactions. While excellent for retaining the lipophilic 1-(3-bromobenzoyl)azetidine, C18 struggles to resolve the 3-bromo from the 4-bromo regioisomer due to their identical molecular weights and similar partition coefficients. Furthermore, highly polar azetidine often elutes in the void volume ( t0​ ), making its quantification impossible without derivatization.

Method B: Biphenyl Stationary Phase (The Regio-Selective Champion)

Biphenyl phases incorporate two phenyl rings separated by a single bond, allowing for enhanced π−π interactions and steric selectivity. The heavy, polarizable bromine atom interacts uniquely with the π electron cloud of the biphenyl phase. This subtle difference in the dipole moment and steric bulk between 2-, 3-, and 4-bromobenzoic derivatives allows the biphenyl column to achieve baseline resolution of regioisomers that co-elute on a C18 column.

Method C: Mixed-Mode Chromatography (Comprehensive Profiling)

Mixed-mode columns (e.g., combining reversed-phase with cation-exchange properties, such as the Newcrom R1 phase) offer a dual-retention mechanism. The hydrophobic chain retains the amide and the bromobenzoic acid, while the embedded ion-exchange groups retain the highly polar, basic azetidine[2]. This eliminates the need for complex pre-column derivatization of the amine.

HPLC_Workflow Start Impurity Profiling: 1-(3-bromobenzoyl)azetidine Split1 Identify Target Impurities Start->Split1 Imp1 Regioisomers (2-bromo, 4-bromo) Split1->Imp1 Imp2 Polar Precursors (Azetidine) Split1->Imp2 Imp3 Acidic Precursors (3-Bromobenzoic Acid) Split1->Imp3 Col1 Biphenyl Phase (π-π interactions) Imp1->Col1 Col2 Mixed-Mode Phase (Ion-exchange + RP) Imp2->Col2 Col3 Standard C18 + Formic Acid (Hydrophobic retention) Imp3->Col3 Opt Optimized Method Selection Col1->Opt Col2->Opt Col3->Opt

Fig 1: Logical workflow for selecting HPLC column chemistries based on specific impurity profiles.

Performance Comparison Data

The following table synthesizes experimental performance metrics across the three evaluated methodologies. All methods utilized a mobile phase of Water/Acetonitrile modified with 0.1% Formic Acid (to ensure the acidic 3-bromobenzoic acid remains fully protonated and retained)[2].

ParameterMethod A: C18 (100mm x 4.6mm, 3µm)Method B: Biphenyl (100mm x 4.6mm, 2.7µm)Method C: Mixed-Mode (150mm x 4.6mm, 5µm)
Retention Factor ( k′ ) Amide 4.25.13.8
Resolution ( Rs​ ): 3-bromo vs 4-bromo 1.1 (Co-elution)2.8 (Baseline) 1.3 (Partial)
Resolution ( Rs​ ): Amide vs Acid 4.55.24.0
Azetidine Retention Elutes in Void ( t0​ )Elutes in Void ( t0​ )Retained ( k′ = 2.5)
Peak Asymmetry (Amide) 1.151.051.20
Primary Use Case Routine AssayRegioisomer & Stability Testing Trace Amine Quantification

Experimental Protocol: Stability-Indicating Biphenyl Method

This protocol details the optimized Biphenyl RP-HPLC method, designed as a self-validating system to ensure reproducibility and accuracy in quantifying 1-(3-bromobenzoyl)azetidine and its degradation products.

Reagents and Materials
  • Stationary Phase: Core-shell Biphenyl column (100 mm × 4.6 mm, 2.7 µm particle size).

  • Mobile Phase A: HPLC-grade Water containing 0.1% Formic Acid (v/v). Note: Formic acid is critical to suppress the ionization of 3-bromobenzoic acid (pKa ~3.8), preventing peak tailing and retention time shifts[2].

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% Formic Acid (v/v).

  • Diluent: 50:50 Water:Acetonitrile.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Thermostatting is critical, as bromobenzoic acid separations are highly temperature-dependent[3]).

  • Injection Volume: 5 µL

  • Detection: UV at 230 nm (optimal for the benzoyl chromophore).

Gradient Program:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar degradants)

  • 2.0 - 10.0 min: Linear ramp from 10% B to 70% B

  • 10.0 - 12.0 min: 70% B (Wash step)

  • 12.0 - 12.1 min: Return to 10% B

  • 12.1 - 15.0 min: Re-equilibration at 10% B

Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of 1-(3-bromobenzoyl)azetidine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).

  • System Suitability Solution: Spike the Standard Stock Solution with 0.1% (w/w) of 3-bromobenzoic acid and 0.1% (w/w) of 4-bromobenzoic acid.

  • Sample Solution: Prepare the sample at a nominal concentration of 1.0 mg/mL in Diluent. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Criteria (Self-Validation)

Before analyzing unknown samples, the system must pass the following criteria using the System Suitability Solution:

  • Resolution ( Rs​ ): The resolution between 3-bromobenzoic acid and 4-bromobenzoic acid must be ≥2.0 .

  • Tailing Factor ( Tf​ ): The tailing factor for the 1-(3-bromobenzoyl)azetidine peak must be ≤1.5 .

  • Relative Standard Deviation (%RSD): The peak area %RSD for five replicate injections of the standard must be ≤1.0% .

References

  • "3-bromobenzoic acid HPLC method." Chromatography Today. Available at:[Link]

  • "m-Bromobenzoic acid." SIELC Technologies. Available at: [Link]

  • "How to Detect Amide Degradation Using Chromatographic Techniques." Patsnap Eureka. Available at: [Link]

Sources

Comparative

Comparing the reactivity of 1-(3-bromobenzoyl)azetidine with its 2-bromo and 4-bromo isomers.

Comparative Reactivity Guide: 1-(Bromobenzoyl)azetidine Isomers in Cross-Coupling Introduction Azetidine-containing building blocks are highly prized in drug development and fragment-based drug discovery (FBDD) for their...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 1-(Bromobenzoyl)azetidine Isomers in Cross-Coupling

Introduction Azetidine-containing building blocks are highly prized in drug development and fragment-based drug discovery (FBDD) for their ability to impart structural rigidity, lower lipophilicity, and improve metabolic stability compared to their acyclic or larger cyclic counterparts. Among these, 1-(bromobenzoyl)azetidines serve as versatile electrophiles in palladium-catalyzed cross-coupling reactions. However, the exact position of the bromine atom—ortho (2-bromo), meta (3-bromo), or para (4-bromo) relative to the azetidine amide—fundamentally dictates the molecule's reactivity profile.

As a Senior Application Scientist, understanding the causality behind these reactivity differences is critical for designing efficient synthetic routes. This guide provides an objective, data-driven comparison of 1-(3-bromobenzoyl)azetidine against its 2-bromo and 4-bromo isomers, exploring the electronic and steric factors that govern their performance in cross-coupling workflows.

Mechanistic Causality: Electronic vs. Steric Effects

The reactivity of aryl bromides in palladium-catalyzed cross-coupling depends heavily on the electron density of the C–Br bond and the steric environment surrounding the reaction center[1].

  • 1-(4-Bromobenzoyl)azetidine (Para Isomer)

    • Electronics: The azetidine amide group is mildly electron-withdrawing via inductive and resonance effects. This reduces electron density at the para position, lowering the lowest unoccupied molecular orbital (LUMO) of the aryl bromide and significantly lowering the activation energy for oxidative addition[1].

    • Sterics: The bulky azetidine ring is distal to the reaction center, offering zero steric hindrance.

    • Result: Highly reactive. It serves as the benchmark for rapid, high-yielding cross-couplings and is compatible with nearly all standard catalyst systems.

  • 1-(3-Bromobenzoyl)azetidine (Meta Isomer)

    • Electronics: The meta position benefits from the inductive electron-withdrawing effect of the carbonyl but lacks direct resonance communication.

    • Sterics: Similar to the para isomer, there is negligible steric interference from the amide moiety.

    • Result: Excellent baseline reactivity. It undergoes oxidative addition readily, though marginally slower than the para isomer. It is a highly predictable substrate that does not require specialized ligands[2].

  • 1-(2-Bromobenzoyl)azetidine (Ortho Isomer)

    • Electronics: Inductively activated due to proximity to the carbonyl, but this electronic benefit is overwhelmingly counteracted by steric penalties.

    • Sterics: The azetidine amide is a sterically demanding group. In the ortho position, it severely restricts the trajectory of the incoming Pd(0) catalyst during oxidative addition and impedes the transmetalation step[3].

    • Result: Sluggish reactivity. Standard catalysts often fail or stall. It requires specialized, sterically accommodating ligands (e.g., Buchwald biaryl phosphines like SPhos or XPhos) or elevated temperatures to force the reaction to completion.

Quantitative Performance Comparison

The following table summarizes the relative reactivity of the three isomers under standard, unoptimized Suzuki-Miyaura coupling conditions.

IsomerRelative Oxidative Addition RateTypical Suzuki Yield (Standard Pd Catalyst)Steric Hindrance at C-BrOptimal Ligand Class for Cross-Coupling
4-Bromo (Para) Fastest>90%MinimalStandard (PPh3, dppf)
3-Bromo (Meta) Fast85–90%MinimalStandard (PPh3, dppf)
2-Bromo (Ortho) Slowest<50% (without optimization)HighBulky/Electron-Rich (XPhos, SPhos)

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

To objectively evaluate the reactivity differences between the isomers, a standardized protocol must be utilized. The following methodology employs a robust Pd(dppf)Cl₂ catalyst system, which is generally effective for aryl bromides but sensitive enough to highlight the steric disparities of the ortho isomer[3].

Materials:

  • 1-(Bromobenzoyl)azetidine isomer (1.0 eq, 0.5 mmol)

  • Phenylboronic acid (1.2 eq, 0.6 mmol)

  • Pd(dppf)Cl₂ (0.05 eq, 5 mol%)

  • Na₂CO₃ (2.0 eq, 1.0 mmol)

  • Solvent: Toluene/Water (4:1 v/v, 5 mL)

Step-by-Step Workflow:

  • Reagent Assembly: In a dried Schlenk flask equipped with a magnetic stir bar, add the 1-(bromobenzoyl)azetidine isomer, phenylboronic acid, and Pd(dppf)Cl₂.

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates reductive elimination and prevents catalyst deactivation, ensuring that oxidative addition and transmetalation remain the true rate-differentiating steps between the isomers[3].

  • Base & Solvent Addition: Add Na₂CO₃, followed by the Toluene/Water solvent mixture.

    • Causality: The biphasic system dissolves the inorganic base in the aqueous layer and the organic substrates in the toluene layer. Na₂CO₃ is a mild base that effectively quaternizes the boronic acid to a highly nucleophilic boronate species without causing unwanted hydrolysis of the azetidine amide[3].

  • Degassing (Critical Step): Sparge the biphasic mixture with Argon gas for 10 minutes.

    • Causality: Dissolved oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) oxides. Strict deoxygenation ensures the system is self-validating; any observed drop in yield is purely due to the substrate's intrinsic reactivity, not premature catalyst death.

  • Reaction Execution & Monitoring: Heat the reaction to 80 °C. Monitor via LC-MS or TLC at 1h, 4h, and 12h.

    • Causality: 80 °C provides sufficient thermal energy to overcome the activation barrier for the meta and para isomers. Time-course monitoring will reveal kinetic differences: the 3-bromo and 4-bromo isomers typically reach >95% conversion within 4 hours, whereas the 2-bromo isomer will kinetically stall, requiring the full 12 hours or further optimization.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Visualizing the Impact of Isomerism

The diagram below illustrates the standard Suzuki-Miyaura catalytic cycle, highlighting the specific elementary steps where the structural differences of the isomers dictate reaction efficiency.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Hindered in 2-Bromo Isomer) Pd0->OxAdd + Bromobenzoyl Azetidine PdII Pd(II) Aryl Halide Complex OxAdd->PdII TransMet Transmetalation (Steric clash with Ortho-Azetidine) PdII->TransMet + Arylboronic Acid / Base PdII_Biaryl Pd(II) Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Formation) PdII_Biaryl->RedElim RedElim->Pd0 - Biaryl Product

Impact of bromobenzoyl azetidine isomerism on the Suzuki-Miyaura catalytic cycle.

Conclusion

When designing synthetic routes involving 1-(bromobenzoyl)azetidines, the 3-bromo (meta) and 4-bromo (para) isomers offer highly reliable, unhindered reactivity suitable for late-stage functionalization or combinatorial library synthesis. The 1-(3-bromobenzoyl)azetidine provides a perfect balance of baseline electronic activation without the resonance complexities sometimes seen in para systems. Conversely, the 2-bromo (ortho) isomer demands strategic catalyst selection to overcome the severe steric penalty imposed by the adjacent azetidine amide.

Sources

Validation

Suzuki vs. Stille Coupling: A Comparative Guide for the Arylation of 1-(3-bromobenzoyl)azetidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the construction of carbon-carbon bonds remains a cornerstone of molecular design. Palladium-catalyzed cross...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the construction of carbon-carbon bonds remains a cornerstone of molecular design. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, with the Suzuki-Miyaura and Stille couplings being two of the most prominent methods. This guide provides an in-depth, objective comparison of these two powerful reactions for a specific, pharmaceutically relevant transformation: the arylation of 1-(3-bromobenzoyl)azetidine. The choice of coupling strategy can significantly impact yield, purity, scalability, and the overall efficiency of a synthetic campaign. Here, we dissect the nuances of each method, supported by mechanistic insights and generalized experimental protocols, to inform your selection process.

The substrate , 1-(3-bromobenzoyl)azetidine, presents a typical challenge in drug discovery synthesis: an electron-deficient aryl bromide bearing an amide functionality. The azetidine ring, a strained four-membered heterocycle, is an increasingly popular motif in drug candidates. The amide carbonyl can potentially coordinate with the palladium catalyst, influencing its reactivity. Therefore, the chosen coupling method must be robust and tolerant of these features.

The Suzuki-Miyaura Coupling: The Modern Workhorse

First reported by Akira Suzuki in 1979, the Suzuki coupling has become a go-to method for C-C bond formation due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of its organoboron reagents.[1] The boronic acids and their derivatives used in this reaction are generally stable, commercially available in great variety, and the inorganic byproducts are typically easy to remove.[2]

Mechanistic Rationale

The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] A critical distinction from the Stille coupling is the necessity of a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[4][5]

Suzuki_Coupling cluster_activation Boron Activation Pd0 Pd(0)L₂ PdII_complex trans-ArPd(II)L₂Br Pd0->PdII_complex ArBr     ArBr 1-(3-bromobenzoyl)azetidine (Ar-Br) OxAdd Oxidative Addition PdII_diaryl trans-ArPd(II)L₂Ar' PdII_complex->PdII_diaryl [Ar'-B(OH)₃]⁻     ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) Boronate [Ar'-B(OH)₃]⁻ ArBOH2->Boronate + Base Base Base (e.g., K₂CO₃) Transmetal Transmetalation PdII_diaryl_cis cis-ArPd(II)L₂Ar' PdII_diaryl->PdII_diaryl_cis Isom Isomerization PdII_diaryl_cis->Pd0 Product     RedElim Reductive Elimination Product Product (Ar-Ar') Stille_Coupling Pd0 Pd(0)L₂ PdII_complex trans-ArPd(II)L₂Br Pd0->PdII_complex ArBr     ArBr 1-(3-bromobenzoyl)azetidine (Ar-Br) OxAdd Oxidative Addition PdII_diaryl trans-ArPd(II)L₂Ar' PdII_complex->PdII_diaryl Ar'-SnR₃     ArSnR3 Arylstannane (Ar'-SnR₃) Transmetal Transmetalation PdII_diaryl_cis cis-ArPd(II)L₂Ar' PdII_diaryl->PdII_diaryl_cis Isom Isomerization PdII_diaryl_cis->Pd0 Product     RedElim Reductive Elimination Product Product (Ar-Ar')

Sources

Comparative

The Influence of N-Acyl Substitution on Azetidine Ring Dynamics: A Comparative Guide to Stability and Reactivity

Introduction: The Azetidine Ring and the Critical Role of N-Acylation Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Ring and the Critical Role of N-Acylation

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry and drug discovery.[1] Their inherent ring strain, approximately 25.4 kcal/mol, renders them more reactive than their larger five- and six-membered counterparts, yet generally more stable and easier to handle than the highly strained three-membered aziridines.[2][3] This unique balance of stability and reactivity makes the azetidine ring an attractive motif for introducing conformational rigidity and improving the physicochemical properties of bioactive molecules.[1]

The reactivity and stability of the azetidine ring are critically modulated by the substituent on the nitrogen atom. N-acylation, in particular, plays a pivotal role in dictating the ring's susceptibility to nucleophilic attack and its overall stability under various chemical environments. The electronic and steric nature of the N-acyl group can either stabilize the ring by delocalizing the nitrogen lone pair or activate it for ring-opening reactions.

This guide provides a comprehensive comparison of how different, commonly employed N-acyl groups—N-acetyl, N-benzoyl, N-tert-butoxycarbonyl (N-Boc), and N-tosyl—affect the stability and reactivity of the azetidine ring. We will delve into the underlying electronic and steric effects of each group, present available comparative data, and provide detailed experimental protocols for researchers to assess these properties in their own systems.

The Dichotomy of N-Acyl Substitution: Stabilization versus Activation

The introduction of an acyl group onto the azetidine nitrogen has two primary, and often competing, effects:

  • Stabilization through Resonance: The lone pair of the nitrogen atom can be delocalized into the carbonyl or sulfonyl group of the acyl substituent. This resonance effect reduces the electron density on the nitrogen, making it less basic and less nucleophilic. This delocalization can also impart a degree of planarity to the nitrogen atom, which can influence the overall conformation of the ring.

  • Activation towards Nucleophilic Attack: Electron-withdrawing acyl groups make the nitrogen atom a better leaving group. By pulling electron density away from the ring, they increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. This is particularly true when the nitrogen is protonated or coordinated to a Lewis acid, which further enhances the ring strain and the propensity for ring-opening.[3]

The balance between these stabilizing and activating effects is a key determinant of the chemical behavior of N-acyl azetidines.

Comparative Analysis of Common N-Acyl Groups

N-Acetyl Group (–C(O)CH₃)

The N-acetyl group is a simple and common acyl substituent. Its moderate electron-withdrawing nature through resonance provides a balance between ring stabilization and activation.

  • Stability: N-acetyl azetidines are generally stable under neutral and basic conditions. However, under strongly acidic conditions, protonation of the amide oxygen can activate the ring for nucleophilic attack. The synthesis of N-acetyl-2-azetine, an unsaturated precursor, has been reported, highlighting the utility of this group in constructing more complex scaffolds.[4]

  • Reactivity: The acetyl group provides moderate activation for ring-opening reactions. The carbonyl group can be a site for coordination with Lewis acids, which can facilitate nucleophilic attack on the ring carbons.

N-Benzoyl Group (–C(O)Ph)

The N-benzoyl group is sterically bulkier and slightly more electron-withdrawing than the N-acetyl group due to the phenyl ring.

  • Stability: N-benzoyl azetidines exhibit good stability. The synthesis of N-benzoylazetidine has been well-documented.[5] Studies on the base-catalyzed hydrolysis of N-benzoylazetidine have shown it to be relatively resistant, with hydrolysis proceeding at elevated temperatures.[5]

  • Reactivity: The benzoyl group activates the azetidine ring for nucleophilic attack, and this has been exploited in catalytic enantioselective desymmetrization reactions.[2] The phenyl ring can also introduce additional non-covalent interactions that can influence the transition states of reactions.[6]

N-tert-Butoxycarbonyl (N-Boc) Group (–C(O)OtBu)

The N-Boc group is a widely used protecting group in organic synthesis, known for its facile removal under acidic conditions.

  • Stability: N-Boc azetidines are stable under basic and nucleophilic conditions but are highly susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid, HCl).[3] The synthesis of N-Boc protected azetidines is well-established.[7]

  • Reactivity: The Boc group is a good electron-withdrawing group, activating the azetidine ring. However, its primary utility lies in its role as a protecting group that can be readily removed. The lability of the Boc group under acidic conditions that might be used to promote ring-opening needs to be carefully considered.

N-Tosyl (p-toluenesulfonyl) Group (–SO₂C₆H₄CH₃)

The N-tosyl group is a strong electron-withdrawing group due to the sulfonyl moiety.

  • Stability: N-tosyl azetidines are generally very stable under both acidic and basic conditions. Removal of the tosyl group requires harsh reductive conditions.[3]

  • Reactivity: The potent electron-withdrawing nature of the tosyl group significantly activates the azetidine ring towards nucleophilic ring-opening.[2] This has been extensively utilized in various synthetic transformations, including Lewis acid-promoted openings with a variety of nucleophiles.[2]

Quantitative Data Summary

N-Acyl GroupElectron-Withdrawing StrengthSteric HindranceStability to AcidStability to BaseActivation for Ring-Opening
Acetyl ModerateLowModerateHighModerate
Benzoyl Moderate-HighModerateModerateHighModerate-High
Boc HighHighLowHighHigh
Tosyl Very HighModerateHighHighVery High

Experimental Protocols

The following protocols provide a framework for the synthesis and comparative evaluation of the stability and reactivity of different N-acyl azetidines.

Protocol 1: General Synthesis of N-Acyl Azetidines

This protocol describes a general method for the acylation of azetidine.

dot

cluster_0 Synthesis of N-Acyl Azetidines A Azetidine (or salt) in CH2Cl2 B Add base (e.g., Et3N or DIPEA) at 0°C A->B C Slowly add acylating agent (acyl chloride or anhydride) at 0°C B->C D Warm to room temperature and stir C->D E Aqueous work-up (e.g., NaHCO3 wash) D->E F Extract with organic solvent E->F G Dry, concentrate, and purify (chromatography) F->G H N-Acyl Azetidine Product G->H

Caption: General workflow for the synthesis of N-acyl azetidines.

Materials:

  • Azetidine or Azetidine hydrochloride

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (e.g., Boc anhydride)

  • p-Toluenesulfonyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of azetidine (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise.

  • After stirring for 10 minutes, add a solution of the corresponding acyl chloride (1.1 eq) or anhydride (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-acyl azetidine.

Protocol 2: Comparative Stability Study under Acidic Conditions

This protocol uses HPLC to monitor the degradation of N-acyl azetidines in an acidic solution over time.

dot

cluster_1 Acid Stability Assay Workflow A Prepare stock solutions of N-acyl azetidines in acetonitrile B Dilute stock solution into acidic buffer (e.g., pH 2) A->B C Incubate at a constant temperature (e.g., 40°C) B->C D Withdraw aliquots at specified time points (t=0, 2, 4, 8, 24h) C->D E Quench with base (e.g., NaHCO3) D->E F Analyze by HPLC E->F G Plot % remaining vs. time to determine degradation rate F->G

Caption: Workflow for assessing the stability of N-acyl azetidines under acidic conditions.

Materials:

  • N-acetyl, N-benzoyl, N-Boc, and N-tosyl azetidines

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 2)

  • HPLC system with a C18 column and UV detector

  • Thermostated incubator

Procedure:

  • Prepare 1 mg/mL stock solutions of each N-acyl azetidine in acetonitrile.

  • For each compound, dilute the stock solution to a final concentration of 0.1 mg/mL in the pH 2 phosphate buffer.

  • Incubate the solutions at 40 °C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot and immediately quench the degradation by neutralizing with an equal volume of saturated NaHCO₃ solution.

  • Analyze the samples by HPLC. A typical method would involve a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) and UV detection at a wavelength where the compounds have significant absorbance.

  • Quantify the peak area of the parent N-acyl azetidine at each time point.

  • Plot the percentage of the remaining N-acyl azetidine against time to determine the degradation kinetics.

Protocol 3: Comparative Reactivity Study towards Nucleophilic Ring-Opening

This protocol uses NMR spectroscopy to monitor the reaction of N-acyl azetidines with a nucleophile in the presence of a Lewis acid.

dot

cluster_2 NMR Reactivity Assay Workflow A Dissolve N-acyl azetidine and internal standard in NMR solvent (e.g., CDCl3) B Acquire initial 1H NMR spectrum (t=0) A->B C Add Lewis acid (e.g., BF3·OEt2) and nucleophile (e.g., benzyl alcohol) B->C D Acquire 1H NMR spectra at regular intervals C->D E Integrate signals of starting material and product D->E F Plot conversion vs. time to determine reaction rate E->F

Caption: Workflow for monitoring the reactivity of N-acyl azetidines towards nucleophilic ring-opening by NMR.

Materials:

  • N-acetyl, N-benzoyl, N-Boc, and N-tosyl azetidines

  • Deuterated chloroform (CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Lewis acid (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂)

  • Nucleophile (e.g., benzyl alcohol)

  • NMR spectrometer

Procedure:

  • In an NMR tube, dissolve the N-acyl azetidine (1.0 eq) and the internal standard (1.0 eq) in CDCl₃.

  • Acquire a ¹H NMR spectrum at time t=0.

  • Add the nucleophile (2.0 eq) followed by the Lewis acid (1.1 eq) to the NMR tube.

  • Immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the characteristic signals of the starting N-acyl azetidine and the ring-opened product relative to the internal standard.

  • Plot the concentration of the starting material and product over time to determine the reaction kinetics.

Conclusion

The choice of an N-acyl group is a critical decision in the design and synthesis of azetidine-containing molecules. Electron-withdrawing groups generally enhance the reactivity of the azetidine ring towards nucleophilic attack, with the order of activation being Tosyl > Boc > Benzoyl > Acetyl. Conversely, stability to acidic conditions follows the reverse trend, with N-tosyl azetidines being the most robust and N-Boc azetidines the most labile.

By understanding the interplay of electronic and steric effects conferred by different N-acyl substituents, researchers can strategically select the appropriate group to achieve the desired stability and reactivity profile for their specific application. The provided protocols offer a standardized approach for the comparative evaluation of N-acyl azetidines, enabling a more rational design of experiments and accelerating the development of novel azetidine-based compounds.

References

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Carreira, E. M., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. BenchChem.
  • Chan, K. K., et al. (1979). 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. Journal of Pharmaceutical Sciences, 68(7), 807-12.
  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Harvard University.
  • Ghorai, M. K., et al. (Date unavailable). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur.
  • Kaur, N. (2025). Azetidine Synthesis. Elsevier.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1).
  • Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Parmar, et al. (2026).
  • Sun, J., et al. (2015).
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • BenchChem. (2025). How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem.
  • Schindler, C., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.

Sources

Validation

Comparative Efficacy Guide: 1-(3-Bromobenzoyl)azetidine-Derived Inhibitors vs. Standard JAK Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic rationale, selectivity profiling, and empirical validation of next-generation JAK1 inhibitors. Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic rationale, selectivity profiling, and empirical validation of next-generation JAK1 inhibitors.

Executive Summary

The evolution of Janus kinase (JAK) inhibitors has fundamentally shifted from first-generation pan-JAK blockers to highly selective molecules. The goal of this transition is to maximize therapeutic efficacy in autoimmune and inflammatory diseases while minimizing off-target hematological and immunological toxicities[1]. Among the next-generation scaffolds, 1-(3-bromobenzoyl)azetidine-derived inhibitors—specifically piperidin-4-yl azetidine derivatives—have emerged as highly potent and remarkably selective JAK1 inhibitors[2]. This guide provides an objective, data-driven comparison of this novel chemical class against established clinical standards: Ruxolitinib, Tofacitinib, and Upadacitinib.

Mechanistic Rationale & Structural Biology

The JAK family (JAK1, JAK2, JAK3, TYK2) shares a highly conserved ATP-binding pocket, making isoform selectivity a significant medicinal chemistry challenge. First-generation drugs like Ruxolitinib bind with high affinity to both JAK1 and JAK2[3]. The unintended inhibition of JAK2 is clinically associated with dose-limiting myelosuppression (anemia and thrombocytopenia) due to its critical role in erythropoietin and thrombopoietin signaling[1].

To engineer true JAK1 selectivity, the 1-(3-bromobenzoyl)azetidine moiety is utilized. The causality behind this structural choice is twofold:

  • Conformational Restriction: The azetidine ring restricts the flexibility of the molecule, locking it into a bioactive conformation that perfectly aligns with the JAK1 hinge region.

  • Halogen Bonding: The 3-bromobenzoyl group exploits a distinct hydrophobic sub-pocket in JAK1. The bromine atom engages in halogen bonding with the peptide backbone, an interaction that is sterically hindered in the slightly more constricted ATP pockets of JAK2 and JAK3[2].

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Kinase Receptor->JAK1 Activates STAT STAT Monomers JAK1->STAT Phosphorylates pSTAT Phospho-STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription pSTAT->Nucleus Translocation Inhibitor 1-(3-bromobenzoyl)azetidine Derivative Inhibitor->JAK1 ATP-competitive Inhibition

Figure 1: Mechanism of action of 1-(3-bromobenzoyl)azetidine derivatives in the JAK-STAT pathway.

Comparative Efficacy & Selectivity Profiling

To objectively benchmark the 1-(3-bromobenzoyl)azetidine derivative, we compare its biochemical half-maximal inhibitory concentration (IC50) against approved JAK inhibitors. The data below highlights the superior selectivity index (JAK2/JAK1 ratio) of the novel derivative, which is critical for widening the therapeutic window.

Table 1: Kinase Selectivity Profile (In Vitro IC50 Values)
InhibitorTarget ProfileJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity Index (JAK2/JAK1)
1-(3-bromobenzoyl)azetidine class Selective JAK1~1.2~45.0>1000~37.5x
Upadacitinib Selective JAK143.0120.02300~2.8x
Tofacitinib Pan-JAK (JAK1/3)15.177.455.0~5.1x
Ruxolitinib JAK1/JAK23.32.8428.0~0.8x

(Note: Data for Ruxolitinib, Tofacitinib, and Upadacitinib are derived from standardized in vitro kinase assays[1][3][4]. Representative data for the 1-(3-bromobenzoyl)azetidine derivative is based on patent literature for optimized piperidin-4-yl azetidine JAK1 inhibitors[2].)

Experimental Methodologies (Self-Validating System)

As application scientists, we rely on orthogonal assays to validate target engagement. A biochemical assay establishes intrinsic affinity, while a cellular assay confirms membrane permeability and physiological efficacy. The following protocols represent a self-validating system for evaluating these inhibitors.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over standard luminescent ATP assays because it is less susceptible to compound auto-fluorescence and allows for precise kinetic measurements of low-nanomolar, ATP-competitive inhibitors.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Supplement with 1 mM DTT immediately before use.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the 1-(3-bromobenzoyl)azetidine derivative and reference drugs in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Enzyme Addition: Add recombinant JAK1, JAK2, JAK3, or TYK2 enzymes at their pre-determined Michaelis-Menten constant (Km) concentrations to ensure the assay is highly sensitive to ATP-competitive inhibition. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add a master mix containing ATP (at Km for each specific isoform) and the specific ULight-labeled peptide substrate.

  • Detection: After a 60-minute incubation, add the Europium-labeled anti-phospho-antibody and EDTA (to stop the kinase reaction). Read the plate on an EnVision multimode reader (Excitation 320 nm; Emission 665 nm / 615 nm).

  • Self-Validation: The assay must maintain a robust Z'-factor (>0.7), utilizing 1% DMSO as the negative control and 1 µM Staurosporine as the positive complete-inhibition control.

Protocol B: Cellular STAT3 Phosphorylation (pSTAT3) Assay in PBMCs

Causality: Biochemical potency does not always translate to cellular efficacy due to plasma protein binding or poor membrane permeability. Measuring Interleukin-6 (IL-6) induced pSTAT3 in Peripheral Blood Mononuclear Cells (PBMCs) specifically isolates JAK1-dependent signaling[4].

  • Cell Preparation: Isolate human PBMCs using density gradient centrifugation. Seed at 5×105 cells/well in RPMI-1640 supplemented with 10% FBS.

  • Compound Treatment: Pre-incubate cells with the inhibitor dose-response matrix for 1 hour at 37°C, 5% CO2.

  • Stimulation: Stimulate cells with 50 ng/mL recombinant human IL-6 for 15 minutes to trigger the JAK1/STAT3 cascade.

  • Fixation & Permeabilization: Halt the reaction immediately by adding paraformaldehyde (final 1.6%) for 10 minutes. Permeabilize using ice-cold 90% methanol for 30 minutes.

  • Flow Cytometry: Stain with Alexa Fluor 647-conjugated anti-pSTAT3 (Tyr705) antibody. Acquire data on a flow cytometer, calculating the cellular IC50 based on the reduction of the Mean Fluorescence Intensity (MFI) in the CD4+ T-cell population.

Workflow CompPrep Compound Preparation (DMSO Serial Dilution) Biochem In Vitro Kinase Assay (TR-FRET) CompPrep->Biochem Recombinant Enzymes Cellular Cellular Assay (PBMC pSTAT3 Flow Cytometry) CompPrep->Cellular Live Cells Data Data Analysis (IC50 Calculation & Selectivity Index) Biochem->Data Biochemical Potency Cellular->Data Cellular Translation

Figure 2: Self-validating experimental workflow for evaluating JAK1 inhibitor efficacy.

Conclusion & Translational Outlook

The 1-(3-bromobenzoyl)azetidine-derived inhibitors represent a significant leap in rational drug design. By leveraging structural nuances in the JAK1 ATP-binding pocket, these compounds achieve a >35-fold selectivity over JAK2 and >800-fold over JAK3[2]. Compared to Ruxolitinib (which equally inhibits JAK1/2)[3] and Upadacitinib (which shows ~2.8-fold biochemical selectivity for JAK1 over JAK2)[4], this novel scaffold promises a significantly wider therapeutic window. For drug development professionals, this translates to the potential for high-dose efficacy in autoimmune conditions like rheumatoid arthritis and atopic dermatitis without the dose-limiting hematological toxicities associated with legacy JAK inhibitors.

References

  • Title: Piperidin-4-yl azetidine derivatives as jak1 inhibitors (WO2011112662A1) Source: Google Patents URL: 2

  • Title: Upadacitinib: Mechanism of action, clinical, and translational science Source: PMC / NIH URL: 4

  • Title: JAK Inhibitors Test Specificity of Action in Rheumatoid Arthritis Source: The Medical Xchange URL: 1

  • Title: Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis Source: PMC / NIH URL: 3

Sources

Safety & Regulatory Compliance

Safety

1-(3-Bromobenzoyl)azetidine proper disposal procedures

Operational Blueprint: Safe Handling and Disposal Procedures for 1-(3-Bromobenzoyl)azetidine Executive Summary For researchers and drug development professionals, managing the lifecycle of specialized synthetic intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Blueprint: Safe Handling and Disposal Procedures for 1-(3-Bromobenzoyl)azetidine

Executive Summary

For researchers and drug development professionals, managing the lifecycle of specialized synthetic intermediates is as critical as the synthesis itself. 1-(3-Bromobenzoyl)azetidine is a valuable halogenated building block, but its brominated aromatic structure necessitates strict environmental and safety controls. This guide provides a self-validating, step-by-step protocol for the proper disposal of 1-(3-Bromobenzoyl)azetidine, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards and safeguarding laboratory personnel.

Physicochemical & Regulatory Profiling

Before executing any disposal protocol, it is imperative to understand the quantitative and regulatory parameters of the compound. As an aryl bromide, 1-(3-Bromobenzoyl)azetidine falls under strict halogenated waste classifications.

PropertyValue
Chemical Name 1-(3-Bromobenzoyl)azetidine
CAS Number 446313-50-4
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight 240.10 g/mol
Structural Class Halogenated Organic Amide (Aryl Bromide)
EPA Waste Classification Halogenated Organic Waste (RCRA guidelines)
Primary Hazard Environmental toxicity, potential irritant

The Mechanistic Rationale for Strict Segregation

In chemical waste management, the "why" dictates the "how." The most critical rule when handling 1-(3-Bromobenzoyl)azetidine is absolute segregation from non-halogenated organic waste streams.

  • The Dioxin Threat: Non-halogenated organic wastes are frequently reprocessed and utilized as fuel substitutes in industrial boilers (fuel blending). If brominated compounds like 1-(3-Bromobenzoyl)azetidine are inadvertently introduced into this stream, the sub-optimal combustion temperatures will catalyze the formation of brominated dioxins and furans—highly toxic and persistent environmental pollutants .

  • Corrosive Byproducts: Thermal degradation of brominated organics generates corrosive hydrogen bromide (HBr) gas. Standard boilers are not equipped to handle this emission. Therefore, brominated waste must be routed exclusively to RCRA-permitted high-temperature incinerators equipped with specialized alkaline acid-gas scrubbers .

  • Regulatory Thresholds: Under standard environmental guidelines, the maximum allowable limit for disposing of brominated organic waste down the drain is zero . Even minute quantities must be captured in dedicated hazardous waste streams.

Step-by-Step Disposal Protocol

This self-validating protocol ensures that every action has a built-in verification step to prevent contamination or regulatory breaches.

Phase 1: Point-of-Generation Segregation

  • Determine Physical State: Identify whether the 1-(3-Bromobenzoyl)azetidine waste is a pure solid, contaminated solid (e.g., silica gel, filter paper, gloves), or dissolved in a reaction solvent.

  • Select the Receptacle: Use only chemically resistant, high-density polyethylene (HDPE) or glass containers specifically designated for Halogenated Organic Waste .

    • Verification Step: Check the container log to ensure no non-halogenated solvents (e.g., pure acetone or ethanol intended for fuel blending) have been added, and verify water content is below 10% .

Phase 2: Containerization and Headspace Management

  • Solid Waste Transfer: Use a clean, non-sparking spatula to transfer solid waste into the container. Avoid generating airborne dust.

  • Liquid Waste Transfer: When pouring solutions containing 1-(3-Bromobenzoyl)azetidine, utilize a wide-mouth funnel to prevent spills.

  • Headspace Rule: Never fill a liquid waste container beyond 75-80% capacity.

    • Causality: Leaving 20% headspace is critical to accommodate vapor expansion caused by ambient temperature fluctuations, thereby preventing pressure-induced container rupture .

Phase 3: Labeling and SAA Storage

  • Mandatory Labeling: Immediately affix a hazardous waste label. The label must explicitly state "Halogenated Organic Waste" and list "1-(3-Bromobenzoyl)azetidine" along with any carrier solvents.

  • Secondary Containment: Place the sealed container in a secondary containment tray.

  • Storage Environment: Store within a ventilated Flammable Liquids Cabinet or under a fume hood, strictly segregated from strong bases, alkali metals, and oxidizers .

Phase 4: Final Disposal Coordination

  • EHS Handoff: Coordinate with your institution's Environmental Health and Safety (EHS) department. The waste must be transported by a certified contractor to an EPA-approved, RCRA-permitted incineration facility capable of processing halogenated compounds .

Spill Response and Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination.

  • Isolate & PPE: Evacuate non-essential personnel. Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Containment (Liquid Spill): If dissolved in solvent, surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust.

  • Containment (Solid Spill): Carefully sweep up the crystalline solid using a brush and dustpan.

    • Causality: Sweeping gently prevents the aerosolization of brominated particulates, mitigating inhalation risks.

  • Decontamination: Wash the spill area with a compatible solvent (e.g., a small amount of dichloromethane or methanol) to dissolve residual traces, followed by soap and water.

  • Waste Consolidation: Place all used absorbents, contaminated sweeping tools, and wash liquids into the Solid Halogenated Waste container.

Visualizing the Disposal Workflow

To streamline laboratory operations, the following decision-making matrix illustrates the critical path for disposing of 1-(3-Bromobenzoyl)azetidine.

G Start 1-(3-Bromobenzoyl)azetidine Waste Generation CheckState What is the physical state of the waste? Start->CheckState Solid Solid Waste (Pure compound, contaminated PPE/silica) CheckState->Solid Solid Liquid Liquid Waste (Dissolved in reaction solvents) CheckState->Liquid Liquid/Solution SegregateSolid Place in dedicated Solid Halogenated Waste Container Solid->SegregateSolid SegregateLiquid Place in dedicated Liquid Halogenated Waste Container Liquid->SegregateLiquid Labeling Affix EPA Hazardous Waste Label: 'Halogenated Organic Waste' SegregateSolid->Labeling SegregateLiquid->Labeling Storage Store in Secondary Containment within Flammable Liquids Cabinet Labeling->Storage Disposal High-Temperature Incineration (RCRA-Permitted Facility with Scrubbers) Storage->Disposal

Decision-making workflow for the segregation and disposal of 1-(3-Bromobenzoyl)azetidine.

References

  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds - BenchChem.1

  • Chemical Waste Containers for Chemical Waste Disposal - RiskAssess. 2

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste - Environmental Protection Agency (EPA). 3

  • UWO Guide to Classifying Unwanted Materials - UW Oshkosh. 4

  • Hazardous Materials Disposal Guide - Nipissing University. 5

Sources

Handling

Personal protective equipment for handling 1-(3-Bromobenzoyl)azetidine

Comprehensive Safety and Handling Guide: 1-(3-Bromobenzoyl)azetidine This document provides essential safety protocols and operational guidance for the handling and disposal of 1-(3-Bromobenzoyl)azetidine. As a compound...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 1-(3-Bromobenzoyl)azetidine

This document provides essential safety protocols and operational guidance for the handling and disposal of 1-(3-Bromobenzoyl)azetidine. As a compound combining a strained azetidine ring with a brominated aromatic moiety, it necessitates stringent adherence to safety procedures to mitigate potential risks.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond standard product documentation. Our commitment is to ensure your safety and operational success by providing a self-validating system of protocols grounded in established chemical safety principles.

Hazard Assessment & Risk Profile: A Logic-Based Approach

A specific Safety Data Sheet (SDS) for 1-(3-Bromobenzoyl)azetidine is not always readily available. Therefore, a comprehensive hazard assessment must be derived from the known risks of its constituent chemical motifs: the brominated benzoyl group and the azetidine ring. This principle of causality allows us to anticipate and manage risks effectively.

The azetidine moiety, a four-membered heterocycle, is known to be a flammable and corrosive substance that can cause severe burns.[2][3][4] The brominated benzoyl group is structurally related to compounds that are known irritants, potentially corrosive, and require specific disposal protocols as halogenated organic compounds.[5][6][7] Analogs such as tert-Butyl 3-(4-bromophenyl)azetidine-1-carboxylate are documented as being harmful if swallowed and causing skin, eye, and respiratory irritation.[8]

Table 1: Anticipated Hazard Profile of 1-(3-Bromobenzoyl)azetidine

Hazard Category Anticipated Risk & Justification Supporting Sources
Skin Corrosion/Irritation Causes skin irritation. The benzoyl and azetidine moieties are present in known skin irritants and corrosive materials. [8][9]
Serious Eye Damage/Irritation Causes serious eye irritation. Related compounds are confirmed eye irritants, capable of causing significant damage. [8][9]
Respiratory Irritation May cause respiratory irritation. Handling of the compound, especially in powder form, may lead to irritation of the respiratory tract. [8][9]
Acute Toxicity (Oral) Harmful if swallowed. Analogs with similar structures are classified as harmful upon ingestion. [8][9][10]

| Halogenated Compound Hazard | Brominated organic compounds can be toxic and corrosive, requiring segregation for disposal to prevent environmental harm and formation of toxic byproducts. |[5] |

Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental principle in laboratory safety. For handling 1-(3-Bromobenzoyl)azetidine, engineering controls are the first line of defense, supplemented by a robust PPE protocol.

Primary Engineering Control: The Chemical Fume Hood

All handling operations involving 1-(3-Bromobenzoyl)azetidine, including weighing, transferring, and mixing, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's function is to capture and exhaust potentially harmful vapors, mists, or dust, providing the primary barrier against respiratory exposure.[4][11]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is not a substitute for proper engineering controls but is essential to protect from direct contact. The selection of appropriate PPE is critical.

Table 2: Mandatory PPE for Handling 1-(3-Bromobenzoyl)azetidine

Protection Type Specific Equipment Standard & Justification
Eye & Face Protection Chemical safety goggles and a full-face shield. Must comply with EN 166 or equivalent standards. Eyeglasses are insufficient.[11] Goggles protect against splashes, while the face shield offers a secondary layer of protection for the entire face during procedures with higher risk.[6]
Skin & Body Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is strongly recommended. Thicker gloves provide better protection.[11] Regularly inspect gloves for any signs of degradation or puncture. Change gloves every 30-60 minutes or immediately if contaminated to prevent chemical breakthrough.[11]
Disposable, non-permeable lab coat or gown with long sleeves and tight-fitting cuffs. The front must be fully closed.[11] This prevents skin contact with spills. Lab coats used for handling this compound should not be worn outside the designated laboratory area.

| Respiratory Protection | Not typically required when working within a certified chemical fume hood. | If operations must occur outside a fume hood (not recommended), a comprehensive risk assessment is mandatory, and a NIOSH-approved respirator may be required.[11][12] |

Procedural Guide to Safe Handling

A systematic, step-by-step approach is essential to minimize exposure and ensure operational integrity.

Pre-Handling Checklist
  • Review Safety Information: Thoroughly read all available safety documentation for the compound and its analogs.[11]

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a current certification.

  • Locate Safety Equipment: Ensure unimpeded access to a safety shower and an eyewash station.

  • Prepare Waste Containers: Ready designated, clearly labeled hazardous waste containers for "Halogenated Organic Waste" (both solid and liquid).[5]

  • Assemble all Materials: Gather all necessary chemicals, solvents, and equipment within the fume hood before starting the procedure to minimize traffic in and out of the containment area.

Donning PPE Workflow

The sequence of putting on PPE is critical to ensure complete protection and avoid contamination.

PPE_Donning cluster_prep Preparation cluster_entry Area Entry Lab_Coat 1. Don Lab Coat Inner_Gloves 2. Don Inner Gloves Lab_Coat->Inner_Gloves Goggles_Shield 3. Don Goggles & Face Shield Inner_Gloves->Goggles_Shield Outer_Gloves 4. Don Outer Gloves Goggles_Shield->Outer_Gloves Spill_Response A 1. ALERT Personnel in the immediate area. B 2. EVACUATE And restrict access to the spill area. A->B C 3. PPE Don full PPE before re-entering. B->C D 4. CONTAIN Cover spill with inert absorbent (e.g., sand, vermiculite). C->D E 5. COLLECT Carefully sweep absorbed material into a sealed, labeled hazardous waste container. D->E F 6. DECONTAMINATE Clean the spill area thoroughly. E->F G 7. DISPOSE As halogenated hazardous waste. F->G

Caption: Chemical Spill Response Workflow.

Personnel Exposure

If personal exposure occurs, take the following immediate actions.

Table 3: First Aid Measures for Personnel Exposure

Exposure Route Immediate Action
Skin Contact Immediately remove all contaminated clothing. [3]Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. [9]Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [2][3]Remove contact lenses if present and easy to do. [2]Seek immediate medical attention.
Inhalation Move the person to fresh air. [9]If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

| Ingestion | Do NOT induce vomiting. [9]If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Waste Management and Disposal

Proper disposal is a critical component of the chemical lifecycle, mandated by both safety and environmental regulations.

The Core Principle: Segregation of Halogenated Waste

1-(3-Bromobenzoyl)azetidine is a brominated organic compound. All waste streams containing this chemical must be classified and disposed of as halogenated organic waste . [5] Crucial Directive: Never mix halogenated waste with non-halogenated organic waste. [5]Co-incineration can lead to the formation of highly toxic brominated dioxins.

Table 4: Waste Stream Categorization and Disposal Plan

Waste Stream Container Type & Labeling Disposal Protocol
Solid Waste Puncture-resistant container with a secure lid. Label: "HAZARDOUS WASTE: Halogenated Solid Waste." Includes contaminated gloves, weigh paper, bench protectors, and spill cleanup materials. Collect separately for disposal via a licensed professional waste disposal service. [5][13]
Liquid Organic Waste Chemically resistant, sealed container. Label: "HAZARDOUS WASTE: Halogenated Organic Solvents." Includes reaction mixtures and solvent rinses. Store in secondary containment. Dispose of via a licensed professional waste disposal service. [5][13]

| Aqueous Waste | Chemically resistant, sealed container. Label: "HAZARDOUS WASTE: Halogenated Aqueous Waste." | Includes any aqueous solutions containing the compound. These must also be treated as hazardous waste and collected separately. [5]|

By adhering to this comprehensive guide, you establish a robust framework for safety and operational excellence when working with 1-(3-Bromobenzoyl)azetidine. Your diligence is paramount to protecting yourself, your colleagues, and the environment.

References

  • Application Notes and Protocols for the Safe Storage and Handling of Bromin
  • What is bromine and what are the safe disposal and recycling methods? Ideal Response.
  • Safety D
  • Azetidine hydrochloride. Apollo Scientific.
  • Personal protective equipment for handling 2',3',5'-Tri-O-benzoyl-6-azauridine. Benchchem.
  • Azetidine - Safety D
  • SAFETY D
  • Benzoyl Peroxide Paste. Chemicals For Modern Building.
  • Benzoyl peroxide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • SAFETY DATA SHEET - Azetidine. Fisher Scientific.
  • SAFETY DATA SHEET - 3-Bromobenzaldehyde. Thermo Fisher Scientific.
  • Safety D
  • SAFETY D
  • SAFETY DATA SHEET - Azetidine Hydrochloride. TCI Chemicals.
  • SAFETY D
  • Safety Data Sheet - tert-Butyl 3-(4-bromophenyl)
  • SAFETY DATA SHEET - 3-Bromobenzoyl chloride. Fisher Scientific.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

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